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  • Product: (2-(Azidomethyl)phenyl)acetic acid
  • CAS: 40851-64-7

Core Science & Biosynthesis

Foundational

The Mechanistic Role of 2-(Azidomethyl)phenylacetic Acid in Click Chemistry and Macrocyclization

Executive Summary In modern bioconjugation and drug development, the design of bifunctional linkers dictates the efficiency of solid-phase peptide synthesis (SPPS) and subsequent macrocyclization. 2-(Azidomethyl)phenylac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern bioconjugation and drug development, the design of bifunctional linkers dictates the efficiency of solid-phase peptide synthesis (SPPS) and subsequent macrocyclization. 2-(Azidomethyl)phenylacetic acid (AMPA) has emerged as a privileged scaffold, particularly in the synthesis of potent macrocyclic inhibitors[1]. This whitepaper dissects the dual reactivity of AMPA, exploring its structural causality, the dinuclear mechanism of its participation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the self-validating experimental workflows required to harness its potential in drug discovery.

Structural Anatomy & Chemical Causality

The architectural design of AMPA is not arbitrary; every functional group serves a precise mechanistic purpose in synthetic workflows:

  • The Phenylacetic Acid Scaffold: The carboxylic acid moiety allows for standard amide coupling to amines (e.g., resin linkers or peptide N-termini). The insertion of a methylene group between the phenyl ring and the carboxylate (forming an acetic acid derivative) provides necessary rotational freedom, reducing steric hindrance during coupling compared to direct benzoic acid derivatives.

  • The Azidomethyl Group: The azide is positioned on a benzylic carbon. This specific placement enhances the electrophilicity of the azide, priming it for cycloaddition, while the rigid phenyl ring maintains a defined spatial distance from the carboxylate[2]. This rigidity is critical in macrocyclization, as it pre-organizes the molecular geometry to favor intramolecular cyclization over intermolecular oligomerization.

Mechanistic Pathway: The Dinuclear CuAAC Catalytic Cycle

Historically, CuAAC was thought to proceed via a mononuclear copper intermediate. However, modern kinetic and Density Functional Theory (DFT) studies confirm that the reaction of azides like AMPA with terminal alkynes is strictly mediated by a dinuclear copper pathway [3][4]. The enhanced reactivity arises from reduced steric Pauli repulsion between the copper acetylide and the azide, rather than mere strain alleviation[4].

The Catalytic Sequence:
  • π-Complexation & Deprotonation: A Cu(I) center coordinates to the terminal alkyne, increasing its acidity. Deprotonation yields a Cu(I)-acetylide[3].

  • Dinuclear Activation: A second Cu(I) atom coordinates to the acetylide, forming a highly reactive, electron-rich dinuclear Cu(I) acetylide complex[4].

  • Azide Coordination: The proximal nitrogen of the AMPA azide coordinates to one of the copper centers, bringing the reactive partners into extreme proximity[3].

  • Cycloaddition: The distal nitrogen of the azide attacks the internal carbon of the acetylide, forming a six-membered metallacycle[3].

  • Ring Contraction & Protonolysis: The metallacycle contracts to a stable dinuclear copper triazolide. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole and regenerates the dinuclear catalyst[3].

CuAAC A 1. Terminal Alkyne + 2 Cu(I) B 2. Dinuclear Cu(I) Acetylide A->B - H+ C 3. Azide Coordination (AMPA Binds) B->C + AMPA (Azide) D 4. 6-Membered Metallacycle (Cycloaddition) C->D Nucleophilic Attack E 5. Dinuclear Copper Triazolide (Ring Contraction) D->E Ring Contraction E->A Regenerate 2 Cu(I) F 6. 1,4-Disubstituted Triazole (AMPA Conjugate) E->F Protonolysis (+ H+)

Catalytic cycle of dinuclear CuAAC mechanism with AMPA.

Experimental Workflows & Self-Validating Protocols

To ensure high fidelity in drug development, the integration of AMPA into SPPS must be treated as a self-validating system. The following protocols detail the attachment of AMPA to a solid support and its subsequent click conjugation[1][2].

Workflow R Solid Support (2-CTC Resin) A AMPA Attachment (DIEA, CH2Cl2) R->A P Peptide Elongation (Fmoc SPPS) A->P C CuAAC Click (CuSO4, Ascorbate) P->C CL TFA Cleavage C->CL

Solid-phase synthesis and click chemistry workflow utilizing AMPA.

Protocol 1: Solid-Phase Attachment of AMPA to 2-Chlorotrityl Chloride Resin

Causality: 2-Chlorotrityl chloride (2-CTC) resin is chosen because its extreme steric bulk prevents diketopiperazine formation during subsequent peptide elongation, and it allows for mild acidic cleavage (1% TFA), preserving the integrity of sensitive azide or triazole moieties[2].

Step-by-Step Methodology:

  • Resin Swelling: Weigh 1.5 equivalents of 2-CTC resin into a fritted syringe reactor. Swell in anhydrous dichloromethane (CH₂Cl₂) for 30 minutes to expand the polymer matrix and expose reactive sites.

  • Activation & Coupling: Dissolve 1.0 equivalent of 2-(Azidomethyl)phenylacetic acid (AMPA) in anhydrous CH₂Cl₂. Add 4.0 equivalents of N,N-Diisopropylethylamine (DIEA). Note: DIEA acts as a non-nucleophilic base to neutralize the HCl generated during trityl ester formation without capping the resin itself.

  • Reaction: Transfer the AMPA/DIEA solution to the resin. Agitate on a tube rotator for 5–7 hours at room temperature[2].

  • Capping (Self-Validation): Add HPLC-grade Methanol (MeOH) (1.0 mL per gram of resin) and agitate for 15–40 minutes[2]. Causality: MeOH caps unreacted trityl chloride sites, preventing truncation sequences in later SPPS steps.

  • Washing: Drain the reactor and wash the resin sequentially with CH₂Cl₂, DMF, MeOH, and CH₂Cl₂ (3x each) to remove unreacted reagents. Dry in vacuo.

Protocol 2: CuAAC Bioconjugation / Macrocyclization

Causality: Generating Cu(I) in situ from Cu(II)SO₄ and sodium ascorbate is kinetically superior to using direct Cu(I) salts (like CuI), which are prone to rapid oxidation and disproportionation[3]. The addition of a ligand (e.g., TBTA) stabilizes the Cu(I) oxidation state and prevents catalyst aggregation[3].

Step-by-Step Methodology:

  • Preparation: To the AMPA-functionalized peptide (either on-resin or cleaved in solution), add 1.2 equivalents of the target terminal alkyne.

  • Solvent System: Dissolve the mixture in a degassed 1:1 mixture of tert-Butanol (t-BuOH) and water. Causality: t-BuOH/H₂O provides optimal solubility for both organic peptides and inorganic catalysts while minimizing side reactions.

  • Catalyst Assembly: In a separate vial, mix 0.1 equivalents of CuSO₄·5H₂O with 0.2 equivalents of TBTA ligand in DMSO.

  • Reduction: Add 0.5 equivalents of freshly prepared sodium ascorbate (in water) to the catalyst mixture. The solution will shift from blue to colorless/pale yellow, indicating the successful generation of Cu(I)[3].

  • Reaction: Add the active catalyst mixture to the peptide/alkyne solution. Stir at room temperature for 2–12 hours.

  • Validation: Monitor reaction completion via LC-MS. A successful click reaction will show a clean mass shift corresponding to the exact mass of the alkyne (+ the AMPA peptide mass), with the disappearance of the azide starting material.

Quantitative Data: Reaction Efficiencies & Optimization

The efficiency of AMPA in click chemistry is highly dependent on the catalytic conditions. The table below summarizes optimized parameters for maximizing the yield of the 1,4-disubstituted triazole.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
Copper Source CuI (Direct Cu(I))CuSO₄ + Sodium AscorbateIn situ reduction maintains a steady state of active Cu(I), preventing oxidation to inactive Cu(II)[3].
Ligand None (Ligand-Free)TBTA or THPTA (0.2 eq)Ligands prevent Cu(I) aggregation, stabilize the dinuclear intermediate, and accelerate the reaction rate[3].
Solvent Pure DMFt-BuOH / H₂O (1:1)Aqueous environments lower the activation barrier for the dinuclear metallacycle formation[4].
Temperature 60°C (Heating)25°C (Room Temp)High heat can degrade azides; the dinuclear CuAAC mechanism is efficient enough to proceed at ambient temperature[3].
Conversion Yield 45 - 60%> 95%Optimized dinuclear coordination ensures near-quantitative conversion with zero 1,5-regioisomer byproduct.

References

  • [1] Potent Macrocyclic Inhibitors of Insulin-Regulated Aminopeptidase (IRAP) by Olefin Ring-Closing Metathesis | Journal of Medicinal Chemistry - ACS Publications. 1

  • [2] Disulfide Cyclized Tripeptide Analogues of Angiotensin IV as Potent and Selective Inhibitors of Insulin-Regulated Aminopeptidase (IRAP) | Journal of Medicinal Chemistry - ACS Publications. 2

  • [3] An In-depth Technical Guide to Copper-Catalyzed Click Chemistry for Beginners | Benchchem. 3

  • [4] A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments | ACS Publications. 4

Sources

Exploratory

(2-(Azidomethyl)phenyl)acetic acid chemical properties and thermal stability

As a Senior Application Scientist, I approach the characterization of bifunctional building blocks not merely as a list of properties, but as a dynamic system of reactivity and safety. (2-(Azidomethyl)phenyl)acetic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of bifunctional building blocks not merely as a list of properties, but as a dynamic system of reactivity and safety. (2-(Azidomethyl)phenyl)acetic acid (CAS: 40851-64-7) is a quintessential example of such a molecule. By housing both a carboxylic acid and a benzylic azide on an ortho-substituted phenyl ring, it serves as a powerful linchpin in drug discovery, bioconjugation, and the synthesis of complex alkaloids.

However, the presence of the azidomethyl group introduces critical thermal stability parameters that must be rigorously managed. This guide synthesizes the chemical reactivity, thermal safety profile, and self-validating experimental workflows required to deploy this molecule effectively.

Physicochemical Profile & Structural Causality

The utility of (2-(Azidomethyl)phenyl)acetic acid stems directly from its orthogonal reactivity. The carboxylic acid can undergo standard peptide coupling, while the azide remains inert until triggered by a copper catalyst or thermal/acidic activation.

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical Significance
CAS Number 40851-64-7Unique identifier for procurement and safety tracking.
Molecular Formula C₉H₉N₃O₂Carbon-to-Nitrogen ratio dictates energetic potential.
Molecular Weight 191.19 g/mol Used for stoichiometric calculations in coupling.
LogP 1.25Indicates moderate lipophilicity; soluble in polar organic solvents (DMF, DMSO, DCM).
IR Signature (Azide) ~2100 cm⁻¹Strong, sharp peak used for non-destructive reaction monitoring.
IR Signature (Carbonyl) ~1700 cm⁻¹Broad stretch corresponding to the acetic acid moiety.
Structural Causality in Synthesis

The ortho relationship between the acetic acid and the azidomethyl group is not a structural coincidence; it is a synthetic advantage. When the carboxylic acid is converted to an acyl chloride, the proximity of the azide allows for intramolecular Schmidt rearrangements under Lewis or Brønsted acid catalysis, yielding fused polycyclic nitrogen-containing heterocycles and lactams .

Reactivity A (2-(Azidomethyl)phenyl) acetic acid B Amide Coupling (EDC/NHS) A->B Carboxylic Acid C CuAAC Click Reaction (Cu(I) Catalyst) A->C Azidomethyl Group D Peptide/Protein Conjugate B->D E Triazole-Linked Construct C->E

Fig 1. Orthogonal reactivity pathways of (2-(Azidomethyl)phenyl)acetic acid.

Thermal Stability & Safety Profile

The most critical operational parameter when handling (2-(Azidomethyl)phenyl)acetic acid is its thermal stability. Organic azides are inherently energetic materials.

The "Rule of Six" and Energetic Potential

In chemical safety, the "Rule of Six" dictates that an azide is generally safe to handle without specialized blast shielding if there are at least six carbon (or other heavy) atoms per azide group. For this molecule, the ratio of heavy atoms (9 carbons + 2 oxygens) to the 3 azide nitrogens is roughly 3.6:1. Because this falls below the 6:1 threshold, the compound must be treated as a potentially explosive material upon heating or concentration .

Decomposition Kinetics

The thermal decomposition of benzylic azides proceeds via the extrusion of dinitrogen (N₂) gas to form a highly reactive nitrene intermediate. This process is highly exothermic. Differential Scanning Calorimetry (DSC) typically shows the onset of decomposition (T_d) for benzylic azides beginning between 130°C and 180°C.

Thermal A Benzylic Azide (R-CH2-N3) B Thermal Energy (Δ, >130°C) A->B C Transition State [N-N Cleavage] B->C D Nitrene Intermediate (R-CH2-N:) C->D Exothermic Decomposition E Nitrogen Gas (N2 ↑) C->E Gas Evolution

Fig 2. Exothermic thermal decomposition mechanism of benzylic azides via N2 extrusion.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to confirm success and safety.

Protocol A: Orthogonal Amide Coupling (EDC/NHS)

Causality: EDC/NHS is chosen because it activates the carboxylic acid under mild, room-temperature conditions, completely avoiding the thermal thresholds that would trigger azide decomposition.

  • Preparation: Dissolve 1.0 eq of (2-(Azidomethyl)phenyl)acetic acid in anhydrous DMF.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir at room temperature for 2 hours.

  • Coupling: Add 1.0 eq of the target primary amine (e.g., a peptide N-terminus) and 2.0 eq of DIPEA. Stir for 12 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via FT-IR. The successful formation of the amide is validated by the appearance of an amide I band at ~1650 cm⁻¹, while the retention of the sharp ~2100 cm⁻¹ peak confirms the azide survived the coupling intact.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: Generating Cu(I) in situ from Cu(II)SO₄ and sodium ascorbate ensures a steady, low concentration of the active catalyst, preventing oxidative homocoupling of the alkyne (Glaser coupling) while rapidly converting the azide.

  • Solvent System: Dissolve the azide-bearing intermediate and 1.1 eq of a terminal alkyne in a 1:1 mixture of t-BuOH and water.

  • Catalyst Generation: Add 0.05 eq of CuSO₄·5H₂O, followed immediately by 0.1 eq of freshly prepared sodium ascorbate.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Self-Validation Checkpoint: Monitor via TLC and FT-IR. The reaction is deemed complete and self-validated when the ~2100 cm⁻¹ azide peak completely disappears , and ¹H-NMR shows the appearance of the distinct triazole proton singlet at ~7.5–8.5 ppm.

Protocol C: Thermal Safety Validation (DSC/TGA)

Causality: Before scaling up any reaction involving this compound, multi-rate thermal analysis must be performed to calculate the activation energy (E_a) of decomposition using the Kissinger method, establishing safe operating temperature limits.

  • Sample Prep: Accurately weigh 1–2 mg of the compound into a vented aluminum crucible. Crucibles must be vented to prevent pressure-induced explosion during N₂ extrusion.

  • TGA Baseline: Run Thermogravimetric Analysis (TGA) at 10 K/min under nitrogen. Note the exact temperature where mass loss begins (corresponding to N₂ loss).

  • DSC Multi-Rate Run: Run Differential Scanning Calorimetry (DSC) on fresh samples at heating rates of 2, 5, 10, and 15 K/min.

  • Self-Validation Checkpoint: The data is valid if the exothermic peak in the DSC perfectly aligns with the onset of mass loss in the TGA. If an endotherm precedes the exotherm without mass loss, it represents the melting point (T_m). The safe operating temperature is strictly defined as at least 50°C below the onset of the DSC exotherm.

References

  • Ding, S.-L., Ji, Y., Su, Y., Li, R., & Gu, P. (2019). "Schmidt Reaction of ω-Azido Valeryl Chlorides Followed by Intermolecular Trapping of the Rearrangement Ions: Synthesis of Assoanine and Related Pyrrolophenanthridine Alkaloids." The Journal of Organic Chemistry, 84(4), 2012-2021. URL:[Link]

  • Badgujar, D. M., Talawar, M. B., Asthana, S. N., & Mahulikar, P. P. (2008). "Advances in science and technology of modern energetic materials: An overview." Journal of Hazardous Materials, 151(2-3), 289-305. URL:[Link]

Foundational

The Strategic Integration of (2-(Azidomethyl)phenyl)acetic Acid in PROTAC Linker Synthesis: A Technical Guide

Abstract The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. While flexibl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. While flexible alkyl and polyethylene glycol (PEG) chains have been cornerstones of early PROTAC development, there is a growing imperative to explore more rigid and conformationally defined linkers to enhance selectivity and potency. This technical guide provides an in-depth examination of (2-(azidomethyl)phenyl)acetic acid , a bifunctional building block poised to play a significant role in the synthesis of next-generation PROTACs. We will detail its synthesis, unique structural advantages, and provide comprehensive protocols for its seamless integration into PROTAC assembly workflows, leveraging the power and precision of click chemistry.

Introduction: The Linker as a PROTAC's Architectural Core

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention from occupancy-driven inhibition to event-driven protein degradation.[1][] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), thereby inducing the POI's ubiquitination and subsequent degradation by the proteasome.[3][4] A PROTAC's architecture consists of three components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ligase, and a chemical linker that connects these two elements.[3]

Initially viewed as a simple spacer, the linker is now recognized as a pivotal component that dictates the overall success of a PROTAC.[4][5] Its length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[]

The Case for a Rigid Scion: Why (2-(Azidomethyl)phenyl)acetic Acid?

While flexible linkers offer synthetic accessibility, they can introduce undesirable physicochemical properties, such as high lipophilicity and a large number of rotatable bonds, which may negatively impact cell permeability and bioavailability.[5] The strategic incorporation of rigid elements, such as aromatic rings, can offer significant advantages:

  • Conformational Constraint: The phenylacetic acid backbone imposes a defined spatial orientation on the connected ligands, reducing the entropic penalty associated with ternary complex formation.[3]

  • Improved Ternary Complex Stability: The rigid nature of the aromatic ring can lead to more favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.[]

  • Enhanced Selectivity: By pre-organizing the PROTAC into a specific conformation, rigid linkers can disfavor the formation of off-target ternary complexes, thereby improving selectivity.

  • Metabolic Stability: Aromatic cores are often less susceptible to metabolic degradation compared to linear alkyl or PEG chains.

The (2-(azidomethyl)phenyl)acetic acid molecule is a particularly compelling building block because it combines this advantageous rigidity with two orthogonal chemical handles, making it an ideal component for a convergent PROTAC synthesis strategy. The ortho substitution pattern places the azide and acetic acid functionalities in a unique 1,2-relationship, which can be exploited to explore specific spatial arrangements that may be optimal for certain POI-E3 ligase pairs.

Synthesis of the Core Building Block

The synthesis of (2-(azidomethyl)phenyl)acetic acid can be efficiently achieved from commercially available starting materials. A robust and scalable synthetic route proceeds via the key intermediate, methyl 2-(bromomethyl)phenylacetate.

Synthesis of Methyl 2-(bromomethyl)phenylacetate

A practical method for preparing the key bromo-intermediate involves the ring-opening of 3-isochromanone.

cluster_0 Step 1: Synthesis of Methyl 2-(bromomethyl)phenylacetate isochromanone 3-Isochromanone intermediate Methyl 2-(bromomethyl)phenylacetate isochromanone->intermediate  Thionyl Bromide (SOBr₂),  Methanol (MeOH),  0°C to 25°C thionyl_bromide SOBr₂ methanol Methanol (MeOH)

Caption: Synthesis of the key bromo-intermediate.

Protocol:

  • To a solution of 3-isochromanone (1.0 eq) in methanol, cool the mixture to 0°C.

  • Slowly add thionyl bromide (SOBr₂, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-(bromomethyl)phenylacetate, which can often be used in the next step without further purification.[6]

Synthesis of Methyl (2-(azidomethyl)phenyl)acetate

The conversion of the bromide to the azide is a straightforward nucleophilic substitution.

cluster_1 Step 2: Azide Formation bromo_intermediate Methyl 2-(bromomethyl)phenylacetate azido_intermediate Methyl (2-(azidomethyl)phenyl)acetate bromo_intermediate->azido_intermediate  Sodium Azide (NaN₃),  DMSO,  25°C sodium_azide Sodium Azide (NaN₃) dmso DMSO

Caption: Conversion of the bromide to the azide.

Protocol:

  • Dissolve methyl 2-(bromomethyl)phenylacetate (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium azide (NaN₃, 1.1-1.5 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl (2-(azidomethyl)phenyl)acetate.

Hydrolysis to (2-(Azidomethyl)phenyl)acetic acid

The final step is the saponification of the methyl ester to the free carboxylic acid.

Protocol:

  • Dissolve the crude methyl (2-(azidomethyl)phenyl)acetate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the hydrolysis is complete, acidify the mixture to pH ~3 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2-(azidomethyl)phenyl)acetic acid as the final product.

PROTAC Synthesis Workflow: A Modular Approach

The dual functionality of (2-(azidomethyl)phenyl)acetic acid allows for a highly modular and convergent synthesis of PROTACs. The general strategy involves first coupling the carboxylic acid to one binding moiety (either the warhead or the E3 ligase ligand) via an amide bond, followed by the "clicking" of the azide onto the second, alkyne-functionalized binding moiety.

cluster_workflow Convergent PROTAC Synthesis Workflow Linker (2-(azidomethyl)phenyl)acetic acid Intermediate Azide-Linker-Warhead Intermediate Linker->Intermediate Amide Coupling (HATU, DIPEA) Warhead Amine-functionalized Warhead (POI-NH₂) Warhead->Intermediate E3_Ligand Alkyne-functionalized E3 Ligand (E3-Alkyne) PROTAC Final PROTAC E3_Ligand->PROTAC Intermediate->PROTAC CuAAC 'Click' Reaction (CuSO₄, Na-Ascorbate)

Caption: Convergent synthesis strategy using the bifunctional linker.

Experimental Protocols

Protocol 1: Amide Coupling

This protocol describes the coupling of the carboxylic acid of our linker to an amine-functionalized molecule (e.g., a warhead for the POI).

Reagents & Materials:

  • (2-(azidomethyl)phenyl)acetic acid

  • Amine-functionalized binding moiety (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard work-up and purification supplies

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2-(azidomethyl)phenyl)acetic acid (1.2 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized binding moiety (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting azide-linker-warhead intermediate by flash column chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to form the final PROTAC by coupling the azide intermediate with an alkyne-functionalized molecule (e.g., an E3 ligase ligand).

Reagents & Materials:

  • Azide-linker-warhead intermediate from Protocol 1

  • Alkyne-functionalized binding moiety (1.0 eq)

  • Copper(II) sulfate (CuSO₄) (0.1-0.2 eq)

  • Sodium ascorbate (0.5-1.0 eq), freshly prepared 1M solution in water

  • Solvent system (e.g., t-BuOH/H₂O, DMF, or THF/H₂O)

  • Standard work-up and purification supplies

Procedure:

  • Dissolve the azide-linker-warhead intermediate (1.1 eq) and the alkyne-functionalized binding moiety (1.0 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • Add copper(II) sulfate from an aqueous stock solution.

  • Add sodium ascorbate from a freshly prepared aqueous stock solution. The reaction mixture may change color.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS for the formation of the triazole product.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative HPLC to yield the high-purity product.

Conclusion and Future Outlook

(2-(Azidomethyl)phenyl)acetic acid is a potent and versatile building block for the synthesis of advanced PROTACs. Its rigid aromatic core provides a means to systematically explore the impact of conformational constraint on degrader efficacy, while its orthogonal functional groups enable a highly efficient and modular convergent synthesis strategy. By combining robust amide coupling with the precision of click chemistry, researchers can rapidly generate libraries of PROTACs with this linker to perform detailed structure-activity relationship (SAR) studies. As the field of targeted protein degradation continues to mature, the rational design of linkers will become increasingly critical. The strategic application of building blocks like (2-(azidomethyl)phenyl)acetic acid will undoubtedly accelerate the discovery of novel PROTAC therapeutics with enhanced potency, selectivity, and drug-like properties.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs)
  • Schneekloth, A. R., & Crews, C. M. (2010). Chemical approaches to controlling protein stability. ChemBioChem, 11(6), 741-750.
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) - Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Steinebach, C., et al. (2019). A "Toolbox" for the Development of CRBN-Directed PROTACs. MedChemComm, 10(7), 1049-1054.
  • Raina, K., et al. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124-7129.
  • Raina, K., & Crews, C. M. (2017). Chemical inducers of targeted protein degradation. Journal of Biological Chemistry, 292(21), 8534-8540.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
  • Ley, S. V., et al. (n.d.). Synthesis of Azides. Professor Steven V. Ley Research Group. Retrieved from [Link]

  • Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Retrieved from [Link]

  • Syngenta Ltd. (2001). Chemical process. European Patent No. EP0906265B1. Google Patents.
  • Dong, J., et al. (2023). Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy.

Sources

Exploratory

Solubility profile of (2-(Azidomethyl)phenyl)acetic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (2-(Azidomethyl)phenyl)acetic acid in Organic Solvents Abstract The determination of a compound's solubility profile is a cornerstone of early-phase drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (2-(Azidomethyl)phenyl)acetic acid in Organic Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of early-phase drug development and chemical process optimization. For novel compounds such as (2-(Azidomethyl)phenyl)acetic acid, a molecule of interest for synthetic chemistry and potential pharmaceutical applications, a comprehensive understanding of its behavior in various organic solvents is critical. This guide addresses the current lack of publicly available solubility data for this specific molecule. It provides a robust framework for researchers, scientists, and drug development professionals to predict, experimentally determine, and interpret the solubility profile of (2-(Azidomethyl)phenyl)acetic acid. We will delve into a predictive analysis based on its molecular structure, present a detailed and safety-oriented protocol for experimental solubility determination using the gold-standard shake-flask method, and discuss the critical safety considerations required when handling energetic azido-containing compounds.

Introduction

The Critical Role of Solubility in Pharmaceutical Sciences

Solubility is a fundamental physicochemical property that dictates a compound's behavior from synthesis to final formulation. It influences reaction kinetics, defines purification strategies such as crystallization, and is a key determinant of a drug's bioavailability. A well-characterized solubility profile in a diverse range of organic solvents enables scientists to select appropriate media for synthesis, control particle size during crystallization, and develop stable and effective drug delivery systems.

Introducing (2-(Azidomethyl)phenyl)acetic acid: Structure and Potential

(2-(Azidomethyl)phenyl)acetic acid (C₉H₉N₃O₂) is an organic molecule featuring a phenylacetic acid backbone, a structure common in various pharmaceuticals, modified with an azidomethyl group.[1] The presence of the azide moiety makes it a valuable synthon for "click chemistry" reactions, allowing for the efficient covalent linking to other molecules.[2] This versatility positions it as a potentially useful building block in medicinal chemistry and materials science. However, the very features that make it synthetically attractive also introduce specific challenges regarding its solubility and safe handling.

Challenges and Safety Considerations with Azido-Containing Compounds

The primary challenge in working with (2-(Azidomethyl)phenyl)acetic acid is the energetic nature of the azide group. Organic azides are potentially explosive and can be sensitive to heat, light, friction, and pressure.[3][4] Therefore, any experimental protocol must be grounded in rigorous safety procedures to mitigate the risk of violent decomposition. This guide integrates these critical safety considerations directly into the experimental workflow.

Physicochemical Properties and Solubility Prediction

While experimental data is the ultimate arbiter, a predictive analysis based on molecular structure provides an invaluable starting point for solvent selection.

Structural Analysis of (2-(Azidomethyl)phenyl)acetic acid

The solubility behavior of this molecule is governed by three key structural features:

  • Carboxylic Acid (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. It imparts a degree of solubility in polar protic solvents.

  • Phenyl Ring: This large, nonpolar aromatic ring contributes to solubility in nonpolar or aromatic solvents through van der Waals forces and pi-pi stacking interactions.

  • Azidomethyl Group (-CH₂N₃): The azide group is a polar, aprotic feature with a significant dipole moment. It can act as a hydrogen bond acceptor.

The molecule's overall solubility in a given solvent will be determined by the interplay of these competing functionalities.

The "Like Dissolves Like" Principle: A Predictive Framework

The foundational principle of "like dissolves like" guides our predictions.[5] Solvents with similar polarity and hydrogen bonding capabilities to the solute are most likely to be effective.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and the azide group. High solubility is expected.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate): These solvents can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions. Moderate to high solubility is likely.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar phenyl ring will favor interaction with these solvents, but the polar carboxylic acid and azide groups will strongly disfavor it. Low solubility is predicted.

Predicted Solubility Profile

The following table summarizes the predicted solubility of (2-(Azidomethyl)phenyl)acetic acid based on its structural analysis.

SolventSolvent ClassKey Solute-Solvent InteractionsPredicted Solubility
MethanolPolar ProticH-bonding (donor & acceptor), Dipole-DipoleHigh
EthanolPolar ProticH-bonding (donor & acceptor), Dipole-DipoleHigh
AcetonitrilePolar AproticH-bond acceptor, Dipole-DipoleModerate-High
Dimethyl Sulfoxide (DMSO)Polar AproticH-bond acceptor, Strong Dipole-DipoleHigh
Ethyl AcetatePolar AproticH-bond acceptor, Dipole-DipoleModerate
AcetonePolar AproticH-bond acceptor, Dipole-DipoleModerate
Dichloromethane (DCM)Polar AproticDipole-DipoleLow-Moderate
TolueneNonpolar (Aromatic)van der Waals, π-π stackingLow
HexaneNonpolar (Aliphatic)van der WaalsVery Low

Note: The use of halogenated solvents like dichloromethane with azides should be avoided due to the potential formation of highly unstable di- and tri-azidomethane.[3][4] This prediction is for theoretical understanding only; experimental use is strongly discouraged.

Mandatory Safety Protocols for Handling Organic Azides

Working with (2-(Azidomethyl)phenyl)acetic acid demands strict adherence to safety protocols. The stability of an organic azide is a critical concern. A common guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic group (like an azide) to render the compound relatively safe.[3] (2-(Azidomethyl)phenyl)acetic acid has 9 carbons and 3 nitrogens (in the azide group), which warrants careful handling.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, ANSI Z87.1-compliant safety goggles, and nitrile gloves. For any risk of splashing, a face shield is required.[6]

  • Engineering Controls: All work must be conducted in a certified chemical fume hood with the sash positioned as low as possible. The use of a blast shield is highly recommended.[6]

  • Safe Handling:

    • Never use metal spatulas or utensils, as this can lead to the formation of highly shock-sensitive heavy metal azides.[3] Use plastic or ceramic spatulas.[7]

    • Avoid friction, grinding, or shock. Do not use ground glass joints, which can cause explosive decomposition.[2]

    • Do not heat the solid material unless its thermal stability is well-characterized by techniques like DSC/TGA. Purification should be limited to extraction and precipitation, avoiding distillation or sublimation.[4]

  • Incompatible Materials: Keep azides separate from acids (which can form the highly toxic and explosive hydrazoic acid), heavy metals, carbon disulfide, bromine, and halogenated solvents.[3][6]

  • Storage: Store in plastic or plastic-coated amber containers at reduced temperatures (e.g., -18 °C) and away from light.[3][6]

  • Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container. Never mix with acid, metal, or chlorinated solvent waste streams.[7]

Experimental Determination of the Solubility Profile

The definitive solubility data must be acquired experimentally. The equilibrium shake-flask method is the most reliable and widely accepted technique for this purpose.[5][8]

Principle of the Equilibrium Shake-Flask Method

The method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature for a sufficient duration to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the clear, saturated solution is then accurately measured.[5]

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification prep1 Add excess solid (2-(Azidomethyl)phenyl)acetic acid to a known volume of solvent prep2 Seal vial and place in a temperature-controlled shaker prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep2->equil1 sep1 Allow suspension to settle equil1->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant through a 0.22 µm PTFE syringe filter sep2->sep3 analysis1 Prepare serial dilutions of the clear filtrate sep3->analysis1 analysis2 Analyze by validated HPLC method analysis1->analysis2 analysis3 Quantify concentration against a standard calibration curve analysis2->analysis3

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Experimental Protocol
  • Preparation of Stock Standards: Accurately prepare a high-concentration stock solution of (2-(Azidomethyl)phenyl)acetic acid in a suitable solvent (e.g., acetonitrile). From this, create a series of standards to generate a calibration curve for HPLC analysis.

  • Sample Preparation: To a series of glass vials, add an excess amount of solid (2-(Azidomethyl)phenyl)acetic acid (e.g., ~20-30 mg, ensuring undissolved solid remains at equilibrium).

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours. A 48 or 72-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed for 30 minutes.

  • Clarification: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm chemically inert (PTFE) syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulates.[5]

  • Dilution: If necessary, accurately dilute the clear filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the prepared samples by HPLC. A reverse-phase method using an acetonitrile/water mobile phase is often suitable for such compounds.[9]

  • Calculation: Determine the concentration of the saturated solution using the standard calibration curve, accounting for any dilution factors. Report the solubility in mg/mL or mol/L.

Data Interpretation and Application

The experimentally determined solubility values allow for the construction of a definitive solubility profile.

Interplay of Molecular Forces and Solubility

G cluster_forces cluster_solvents mol (2-(Azidomethyl)phenyl)acetic acid -COOH (Polar, Protic) -N3 (Polar, Aprotic) Phenyl Ring (Nonpolar) hbond Hydrogen Bonding mol:f1->hbond mol:f2->hbond Acceptor dipole Dipole-Dipole mol:f1->dipole mol:f2->dipole vdw van der Waals / π-stacking mol:f3->vdw pp Polar Protic (Methanol, Ethanol) hbond->pp Strong Interaction dipole->pp pa Polar Aprotic (DMSO, ACN) dipole->pa Strong Interaction np Nonpolar (Toluene, Hexane) vdw->np Primary Interaction

Caption: Relationship between the compound's functional groups and solvent interactions.

This diagram illustrates how the different parts of the molecule drive its solubility. The carboxylic acid's ability to hydrogen bond is the primary driver for solubility in polar protic solvents. In polar aprotic solvents, dipole-dipole interactions become dominant. In nonpolar solvents, the weak van der Waals forces associated with the phenyl ring are insufficient to overcome the energy required to break the strong intermolecular forces between the polar groups of the solute molecules, resulting in poor solubility.

Conclusion

While no direct solubility data for (2-(Azidomethyl)phenyl)acetic acid is currently published, this guide provides the complete framework for its determination. Through predictive analysis based on molecular structure, we anticipate high solubility in polar solvents (DMSO, methanol) and poor solubility in nonpolar solvents (hexane). The provided step-by-step protocol for the shake-flask method, integrated with mandatory and non-negotiable safety procedures for handling organic azides, equips researchers with the tools to generate a reliable and comprehensive solubility profile. This data is essential for advancing the rational development of synthetic processes, purification techniques, and potential pharmaceutical formulations involving this versatile compound.

References

  • University of Pittsburgh. (2013, February 1). Safety Manual EH&S Guideline Number: 04-028: SAFE HANDLING OF AZIDES. Retrieved from [Link]

  • UCD School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Unknown Author. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Standard Operating Procedure: Sodium Azide and Organic Azides. Retrieved from [Link]

  • University of Victoria. (2022, May 18). Azides - Safe Work Procedure. Retrieved from [Link]

  • Aldeghi, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Retrieved from [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016229, (2-(Azidomethyl)phenyl)acetic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). (2-(Azidomethyl)phenyl)acetic acid. Retrieved from [Link]

Sources

Foundational

Structural Analysis and Molecular Weight Verification of (2-(Azidomethyl)phenyl)acetic acid: A Technical Guide for Bioconjugation and Drug Development

Executive Summary (2-(Azidomethyl)phenyl)acetic acid (CAS: 40851-64-7) is a highly versatile bifunctional linker utilized extensively in modern synthetic chemistry, bioconjugation, and drug development[1]. Featuring both...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-(Azidomethyl)phenyl)acetic acid (CAS: 40851-64-7) is a highly versatile bifunctional linker utilized extensively in modern synthetic chemistry, bioconjugation, and drug development[1]. Featuring both a terminal azide and a carboxylic acid moiety, this molecule serves as a critical intermediate for orthogonal coupling strategies, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This whitepaper provides a comprehensive analysis of its physicochemical properties, structural logic, analytical verification methodologies, and practical applications in bioconjugation workflows.

Physicochemical Profiling & Structural Logic

Understanding the structural logic of (2-(Azidomethyl)phenyl)acetic acid is essential for predicting its behavior in complex synthetic environments and ensuring the trustworthiness of your experimental design.

2.1 Molecular Architecture and Causality

The molecule consists of a central benzene ring bearing two substituents in an ortho relationship (1,2-substitution):

  • Acetic Acid Group (-CH₂COOH): Provides a highly reactive site for standard amide bond formation (e.g., via EDC/NHS activation) with primary amines on proteins, peptides, or small molecule payloads[2].

  • Azidomethyl Group (-CH₂N₃): Serves as the "click" handle. The methylene spacer (-CH₂-) between the phenyl ring and the azide is structurally significant; it reduces steric hindrance compared to direct aryl azides, thereby accelerating the kinetics of the cycloaddition reaction while maintaining the stability of the azide[1].

2.2 Quantitative Data Summary

Below is the consolidated structural and physicochemical data[1]:

PropertyValueMethod / Reference
IUPAC Name 2-[2-(azidomethyl)phenyl]acetic acidLexichem TK 2.7.0
CAS Number 40851-64-7CAS Common Chemistry
Molecular Formula C₉H₉N₃O₂PubChem 2.2
Molecular Weight 191.19 g/mol PubChem 2.2
Monoisotopic Mass 191.069476 DaPubChem 2.2
SMILES C1=CC=C(C(=C1)CC(=O)O)CN=[N+]=[N-]OEChem 2.3.0
XLogP3 2.3XLogP3 3.0
Hydrogen Bond Donors 1Cactvs 3.4.8.18
Hydrogen Bond Acceptors 4Cactvs 3.4.8.18
Analytical Methodologies: Validating Molecular Weight and Structure

Trustworthiness in bioconjugation demands rigorous analytical validation of the linker prior to use. Degradation of the azide group (e.g., via reduction or photolysis) or dimerization can severely compromise downstream yields. Every protocol must act as a self-validating system.

3.1 Spectroscopic Signatures
  • FT-IR Spectroscopy: The most diagnostic feature of this molecule is the asymmetric stretching vibration of the azide group, which appears as a strong, sharp peak at ~2100 cm⁻¹ . Absence or attenuation of this peak indicates degradation.

  • Mass Spectrometry (ESI-MS): In negative electrospray ionization (ESI-), the molecule readily loses the acidic proton of the carboxylic acid, yielding an [M-H]⁻ ion at m/z 190.06 [1].

  • NMR Spectroscopy: ¹H NMR will display two distinct singlet peaks for the methylene protons: the azidomethyl protons (~4.4 ppm) and the acetic acid protons (~3.7 ppm), alongside a multiplet for the four aromatic protons (7.1–7.4 ppm). The distinct shift of the azidomethyl protons is caused by the electron-withdrawing nature of the adjacent azide group.

3.2 Workflow: Analytical Verification

AnalyticalWorkflow A Sample Prep: (2-(Azidomethyl)phenyl)acetic acid B RP-HPLC Separation (MeCN / H2O / Formic Acid) A->B D FT-IR Spectroscopy (Azide stretch ~2100 cm⁻¹) A->D E NMR Spectroscopy (¹H & ¹³C Structural Confirmation) A->E C ESI-MS Analysis (m/z 190.06[M-H]⁻) B->C F Data Synthesis & MW Verification (191.19 g/mol) C->F D->F E->F

Analytical workflow for the structural and molecular weight verification of the bifunctional linker.

3.3 Experimental Protocol: RP-HPLC-MS Verification

To ensure self-validating results, the following reverse-phase (RP) HPLC method is recommended for purity and molecular weight confirmation[3]:

  • Step 1: Sample Preparation: Dissolve 1 mg of (2-(Azidomethyl)phenyl)acetic acid in 1 mL of 50:50 Acetonitrile:Water (HPLC grade). Vortex until fully solubilized.

  • Step 2: Column Selection: Utilize a mixed-mode or standard C18 reverse-phase column (e.g., Newcrom R1, 3 µm particle size) to ensure adequate retention of the moderately polar carboxylic acid[3].

  • Step 3: Mobile Phase Configuration:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality Note: Formic acid is critical for MS compatibility. Replacing standard phosphoric acid with formic acid prevents non-volatile salt precipitation in the MS source, which would otherwise suppress ionization and damage the instrument[3].

  • Step 4: Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Step 5: Detection: Monitor UV absorbance at 210 nm and 254 nm. Simultaneously route the eluent to an ESI-MS detector operating in negative ion mode to confirm the 190.06 m/z peak.

Synthetic Utility & Bioconjugation Workflows

The primary utility of (2-(Azidomethyl)phenyl)acetic acid lies in its ability to bridge two distinct molecular entities via orthogonal reactions. The carboxylic acid can be reacted first without affecting the azide. The azide is completely inert to biological nucleophiles (amines, thiols, hydroxyls) and will only react when exposed to a terminal alkyne[1].

4.1 Workflow: CuAAC Bioconjugation

CuAACWorkflow N1 (2-(Azidomethyl)phenyl)acetic acid (Azide Donor) N4 CuAAC Reaction (Room Temp, Aqueous Buffer) N1->N4 N2 Target Protein/Peptide (Alkyne Tagged) N2->N4 N3 Catalyst System: Cu(I) + Sodium Ascorbate N3->N4 N5 1,4-Disubstituted 1,2,3-Triazole Conjugate N4->N5

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioconjugation workflow.

4.2 Step-by-Step CuAAC Protocol
  • Pre-activation: React the carboxylic acid of the linker with EDC/NHS to form an active ester, then couple it to the primary amine of your payload (e.g., a fluorophore or cytotoxic drug).

  • Purification: Isolate the azide-modified payload to remove unreacted linker.

  • Click Reaction: Combine the azide-modified payload (1 eq) with an alkyne-tagged biomolecule (1 eq) in a compatible aqueous buffer (e.g., PBS, pH 7.4).

  • Catalysis: Add CuSO₄ (0.1 eq) and a stabilizing ligand (e.g., THPTA, 0.5 eq). Initiate the reaction by adding a fresh solution of sodium ascorbate (1 eq) to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Stir at room temperature for 1-4 hours. The formation of the highly stable 1,4-disubstituted 1,2,3-triazole linkage is typically quantitative.

Handling, Stability, and Safety

As an Application Scientist, ensuring laboratory safety is paramount when working with azide-containing compounds.

  • The Rule of Six (C/N Ratio): A general rule of thumb for azide safety is that the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms should be greater than 3 to avoid explosive hazards. For C₉H₉N₃O₂, the ratio is (9 + 2) / 3 = 3.66 . Because 3.66 > 3, the compound is considered relatively stable and non-explosive under standard laboratory conditions.

  • Storage: Store at 2-8°C (refrigerated) or -20°C for long-term stability[4], protected from light and strong acids. Avoid contact with heavy transition metals (other than controlled Cu catalysis) to prevent the formation of highly sensitive metal azides.

References
  • (2-(Azidomethyl)phenyl)acetic acid | C9H9N3O2 | CID 3016229 , PubChem, National Center for Biotechnology Information.[Link]

  • Separation of (2-(Azidomethyl)phenyl)acetic acid on Newcrom R1 HPLC column , SIELC Technologies.[Link]

  • Phenylacetic acid , Wikipedia, The Free Encyclopedia.[Link]

Sources

Exploratory

Synthesis and Applications of (2-(Azidomethyl)phenyl)acetic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and bioconjugation, bifunctional building blocks are critical for assembling complex molecular architectures. (2-(Azidomethyl)phenyl)acetic acid (AMPAA) represents a highly vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, bifunctional building blocks are critical for assembling complex molecular architectures. (2-(Azidomethyl)phenyl)acetic acid (AMPAA) represents a highly versatile pharmacophore and synthetic intermediate. The molecule features orthogonal reactive handles: a carboxylic acid for standard amide coupling (e.g., solid-phase peptide synthesis) and an azidomethyl group primed for click chemistry (CuAAC), Staudinger ligations, or aza-Wittig reactions.

This whitepaper provides an in-depth, mechanistically grounded guide to the precursor synthesis of AMPAA derivatives. By analyzing the causality behind reagent selection and establishing self-validating experimental protocols, this guide equips researchers with the authoritative methodologies required to integrate AMPAA into advanced macrocyclization workflows, such as the development of potent Insulin-Regulated Aminopeptidase (IRAP) inhibitors (1)[1].

Retrosynthetic Logic and Pathway Selection

The synthesis of AMPAA fundamentally relies on the generation of a highly electrophilic benzylic halide intermediate, specifically 2-(bromomethyl)phenylacetic acid . There are two primary retrosynthetic pathways to achieve this, but they differ significantly in their chemoselectivity and scalability.

  • Pathway A (Radical Halogenation): Historically, researchers utilized the Wohl-Ziegler bromination of o-tolylacetic acid using N-bromosuccinimide (NBS) and a radical initiator like AIBN. However, this pathway is plagued by poor chemoselectivity, frequently resulting in di-brominated impurities that are notoriously difficult to separate via chromatography (2)[2].

  • Pathway B (Lactone Cleavage): The modern, superior approach utilizes isochroman-3-one as the starting material. By subjecting this cyclic ester to hydrobromic acid in acetic acid, the lactone undergoes a clean, regioselective ring-opening to yield the desired benzylic bromide. This circumvents radical intermediates entirely, ensuring a pristine impurity profile.

PrecursorPathways Iso Isochroman-3-one Bromo 2-(Bromomethyl)phenylacetic acid Iso->Bromo HBr / AcOH (Lactone Cleavage) Tol o-Tolylacetic Acid Tol->Bromo NBS / AIBN (Radical Bromination) Azido (2-(Azidomethyl)phenyl)acetic acid Bromo->Azido NaN3 / DMF (SN2 Substitution)

Retrosynthetic pathways for (2-(Azidomethyl)phenyl)acetic acid synthesis.

Quantitative Comparison of Precursor Pathways
PathwayStarting MaterialKey ReagentsTypical YieldScalabilityImpurity Profile
A (Lactone Opening) Isochroman-3-oneHBr / AcOH85-95%HighLow (No over-bromination)
B (Radical Halogenation) o-Tolylacetic AcidNBS, AIBN50-65%ModerateHigh (Di-bromination common)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific causality for reagent selection and analytical checkpoints to verify success before proceeding.

Protocol 1: Synthesis of 2-(Bromomethyl)phenylacetic Acid

Objective: Regioselective cleavage of isochroman-3-one.

  • Reaction Setup: Suspend isochroman-3-one (1.0 equiv) in a solution of 33% HBr in glacial acetic acid (5.0 equiv HBr).

  • Thermal Activation: Heat the mixture to 70°C and stir for 4 hours.

    • Causality: The highly acidic environment protonates the lactone oxygen, increasing the electrophilicity of the adjacent benzylic carbon. Heating is required to overcome the activation energy of the ring-opening SN2-like attack by the bromide ion. Exceeding 80°C is avoided to prevent unwanted esterification of the resulting carboxylic acid with the acetic acid solvent.

  • Workup: Cool the mixture to room temperature and pour it slowly into crushed ice. The product will precipitate as a white solid. Filter, wash with cold water, and dry in vacuo.

  • Self-Validating Checkpoint: Analyze the product via 1 H NMR (CDCl 3​ ). The disappearance of the lactone -CH 2​ -O- multiplet and the appearance of a sharp singlet at ~4.5 ppm (benzylic -CH 2​ Br) confirms complete conversion.

Protocol 2: Synthesis of (2-(Azidomethyl)phenyl)acetic Acid (AMPAA)

Objective: Nucleophilic substitution of the benzylic bromide with an azide handle.

  • Reaction Setup: Dissolve 2-(bromomethyl)phenylacetic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Azidation: Add Sodium Azide (NaN 3​ ) (1.5 equiv) in portions. Stir at room temperature for 12 hours.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the Na + cation while leaving the N 3−​ anion unsolvated (the "naked ion" effect). This vastly increases the nucleophilicity of the azide, allowing the SN2 displacement to occur efficiently at room temperature. Heating is strictly avoided to prevent thermal decomposition or Curtius rearrangement.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash extensively with 0.1 M HCl and brine.

    • Causality: The acidic aqueous wash removes residual DMF and unreacted NaN 3​ . Removing NaN 3​ is critical to prevent the formation of explosive hydrazoic acid (HN 3​ ) during subsequent concentration steps.

  • Self-Validating Checkpoint: Perform Infrared (IR) Spectroscopy on the crude solid. A successful reaction is definitively proven by the appearance of a strong, sharp absorption band at ~2100 cm −1 , corresponding to the asymmetric stretching vibration of the azide group.

Applications in Solid-Phase Macrocyclization

AMPAA has proven indispensable in the synthesis of complex macrocyclic drugs. Notably, the Hallberg group utilized this precursor to synthesize highly potent, conformationally constrained inhibitors of Insulin-Regulated Aminopeptidase (IRAP) (3)[3].

Solid-Phase Attachment Protocol (Hallberg Method)
  • Resin Swelling & Loading: Swell 2-chlorotrityl chloride resin in CH 2​ Cl 2​ . Add AMPAA (1.0 equiv) and N,N-Diisopropylethylamine (DIEA) (4.0 equiv) (4)[4].

    • Causality: DIEA acts as a non-nucleophilic base, neutralizing the HCl generated during esterification. Its steric bulk prevents it from competing with the carboxylate for the electrophilic resin sites, ensuring high loading efficiency.

  • Aza-Wittig Coupling: React the resin-bound azide with an activated amino acid (e.g., Fmoc-Cys(Trt)-OH) and Tributylphosphine (PBu 3​ ) in CH 2​ Cl 2​ (4)[4].

    • Causality: PBu 3​ reduces the azide to an iminophosphorane intermediate, which immediately reacts with the activated amino acid to form an amide bond. PBu 3​ is chosen over triphenylphosphine because the resulting tributylphosphine oxide byproduct is highly soluble and easily washed from the solid support.

Workflow Resin 2-Chlorotrityl Chloride Resin Load Load Azide Precursor (AMPAA, DIEA, CH2Cl2) Resin->Load Aza Staudinger/Aza-Wittig (PBu3, Fmoc-AA-OH) Load->Aza Peptide Solid-Phase Peptide Synthesis (Iterative Coupling) Aza->Peptide Cleave Macrocyclization & Cleavage (RCM or Disulfide) Peptide->Cleave

Solid-phase synthesis workflow utilizing the azidomethyl precursor.

Bioactivity of AMPAA-Derived Macrocyclic IRAP Inhibitors

By utilizing the AMPAA building block, researchers successfully synthesized Angiotensin IV (Ang IV)-inspired macrocycles with exceptional binding affinities. The structural rigidity imparted by the ortho-substituted phenylacetic acid moiety was critical for fitting the IRAP pharmacophore.

Compound TypeCyclization StrategyTargetInhibitory Activity (K i​ )Reference
Ang IV-inspired Analogue 101 Olefin Ring-Closing Metathesis (Hoveyda-Grubbs II)IRAP4.1 nM[Hallberg et al., 2011][3],[1]
Analogue 102 Disulfide Bridge FormationIRAP3.3 nM[Hallberg et al., 2010][3],[4]

References

  • Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles Source: PMC - NIH URL
  • Potent Macrocyclic Inhibitors of Insulin-Regulated Aminopeptidase (IRAP)
  • Disulfide Cyclized Tripeptide Analogues of Angiotensin IV as Potent and Selective Inhibitors of Insulin-Regulated Aminopeptidase (IRAP)
  • EP0906304B1 - Process for preparing 3-isochromanone Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application & Protocol Guide: Copper-Catalyzed Click Chemistry with (2-(Azidomethyl)phenyl)acetic acid

Abstract The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept defined by its high efficiency, reliability, and biocompatibility.[1][2] This reaction fac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept defined by its high efficiency, reliability, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne with a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[2][3] This guide provides a detailed protocol for the CuAAC reaction using (2-(Azidomethyl)phenyl)acetic acid, a versatile building block in drug discovery and bioconjugation. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer expert insights for troubleshooting and optimization.

Scientific Principles & Mechanism

The CuAAC reaction is not a simple cycloaddition; it proceeds through a sophisticated, multi-step catalytic cycle mediated by a copper(I) catalyst.[] Understanding this mechanism is paramount for experimental design and troubleshooting.

The Catalytic Cycle

The accepted mechanism involves several key stages:

  • In Situ Catalyst Generation: The active Cu(I) catalyst is most conveniently generated in situ from a stable and inexpensive Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent.[5][6] Sodium L-ascorbate is the reductant of choice due to its water solubility, biocompatibility, and ability to reduce Cu(II) to Cu(I) without side reactions.[3][7] An excess of sodium ascorbate is typically used to prevent the re-oxidation of Cu(I) to Cu(II) by dissolved oxygen and to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[3][8]

  • Copper-Acetylide Formation: The catalytically active Cu(I) species coordinates with the terminal alkyne to form a copper-acetylide intermediate.[1] This step is crucial for activating the alkyne for the subsequent reaction with the azide.

  • Cycloaddition: The copper-acetylide then reacts with the azide, in this case, (2-(Azidomethyl)phenyl)acetic acid, to form a six-membered copper metallacycle.[3]

  • Ring Contraction & Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis, typically by a protic solvent or buffer, releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, thus closing the catalytic cycle.[3]

The Critical Role of Ligands

While the reaction can proceed with just a copper source and a reducing agent, the use of a chelating ligand is highly recommended, especially in biological applications.[6][9] Ligands play several vital roles:

  • Stabilization of Cu(I): Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the Cu(I) ion, protecting it from oxidation and disproportionation, thereby maintaining a high concentration of the active catalyst.[5][9]

  • Rate Acceleration: Ligands can modulate the electronics of the copper center, leading to a significant increase in the reaction rate.[10][11]

  • Reducing Cytotoxicity: In bioconjugation, ligands sequester the copper ion, reducing its potential toxicity to cells or biomolecules like proteins and nucleic acids.[6][9]

For aqueous systems, the water-soluble ligand THPTA is an excellent choice.[5] For reactions in organic solvents, Tris(benzyltriazolylmethyl)amine (TBTA) is often preferred.[9]

Experimental Protocol: Synthesis of a Triazole Derivative

This protocol details the reaction of (2-(Azidomethyl)phenyl)acetic acid with a generic terminal alkyne (e.g., Phenylacetylene) as a model system.

Materials & Reagents
ReagentFormulaMW ( g/mol )Supplier
(2-(Azidomethyl)phenyl)acetic acidC₉H₉N₃O₂191.19Varies
PhenylacetyleneC₈H₆102.14Varies
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.68Varies
Sodium L-AscorbateC₆H₇NaO₆198.11Varies
THPTA LigandC₁₈H₃₆N₁₀O₃464.55Varies
Solvents (e.g., DMSO, t-BuOH/H₂O)--Varies

Note on (2-(Azidomethyl)phenyl)acetic acid: This compound contains a carboxylic acid moiety, which may influence its solubility.[12][13] A co-solvent system, such as a 1:1 mixture of tert-butanol and water or DMSO and water, is often effective. The parent compound, phenylacetic acid, has limited water solubility (15 g/L).[14]

Equipment
  • Standard laboratory glassware (round-bottom flask or reaction vials)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Equipment for reaction monitoring (TLC or LC-MS)

  • Purification apparatus (e.g., column chromatography, preparative HPLC)

Step-by-Step Procedure

The following workflow is a general guideline and may require optimization for specific alkyne substrates.

G prep_azide prep_azide mix_reactants mix_reactants prep_azide->mix_reactants initiate initiate mix_reactants->initiate prep_alkyne prep_alkyne prep_alkyne->mix_reactants prep_cu prep_cu premix_catalyst premix_catalyst prep_cu->premix_catalyst premix_catalyst->initiate prep_ligand prep_ligand prep_ligand->premix_catalyst react react initiate->react prep_reductant prep_reductant prep_reductant->initiate monitor monitor react->monitor workup workup monitor->workup Upon completion purify purify workup->purify analyze analyze purify->analyze

1. Reagent Preparation (Stock Solutions):

  • Azide: Prepare a 100 mM stock solution of (2-(Azidomethyl)phenyl)acetic acid in a suitable solvent (e.g., DMSO or DMF).

  • Alkyne: Prepare a 100 mM stock solution of the alkyne partner in the same solvent.

  • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.[1]

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.[1]

  • Sodium Ascorbate: Prepare this solution fresh just before use. Dissolve sodium L-ascorbate in deionized water to make a 100 mM stock solution.[15]

2. Reaction Setup:

  • To a reaction vial equipped with a magnetic stir bar, add the (2-(Azidomethyl)phenyl)acetic acid solution (1.0 equivalent).

  • Add the alkyne solution (1.0 to 1.2 equivalents). A slight excess of the more accessible reagent can drive the reaction to completion.

  • Add the main reaction solvent (e.g., 1:1 t-BuOH/H₂O) to achieve a final substrate concentration of approximately 10-50 mM.

  • In a separate microcentrifuge tube, prepare the catalyst premix: combine the CuSO₄ stock solution (0.01-0.05 equivalents) and the THPTA ligand stock solution (0.05-0.25 equivalents).[1][2] A 1:5 copper-to-ligand ratio is common for bioconjugation to protect sensitive molecules.[6][8] Let this mixture stand for 1-2 minutes.

  • Add the catalyst premix to the main reaction vial.

3. Initiation and Monitoring:

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent). A color change (e.g., to yellow/orange) is often observed as Cu(II) is reduced to Cu(I).[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress every 30-60 minutes using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete (typically 1-4 hours), quench the reaction by exposing it to air or by adding a chelating agent like EDTA.

  • If the product is organic-soluble, perform a standard aqueous work-up. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by silica gel column chromatography.

  • For water-soluble products or bioconjugates, purification might involve size-exclusion chromatography, dialysis, or specialized SPE cartridges to remove the copper catalyst.[16][17]

Data Summary & Optimization

The following table provides typical concentration ranges. Optimization may be required depending on the specific alkyne used.

ComponentStoichiometry (eq.)Typical Final ConcentrationRationale & Notes
Azide1.010 - 100 mMThe limiting reagent.
Alkyne1.0 - 1.210 - 120 mMA slight excess can improve yield.
CuSO₄0.01 - 0.0550 µM - 1 mMLower catalyst loading is preferred to minimize copper contamination.[8]
Ligand (THPTA)0.05 - 0.25250 µM - 5 mMA 5:1 ratio to copper is recommended to protect biomolecules and stabilize Cu(I).[6][8]
Sodium Ascorbate0.5 - 1.02.5 mM - 5 mMAn excess is required to counteract dissolved oxygen and prevent catalyst oxidation.[8]
Solvent--Co-solvents like t-BuOH/H₂O or DMSO/H₂O are common.
Temperature-Room TemperatureThe reaction is typically fast and exothermic.
Time-1 - 4 hoursMonitor for completion to avoid side reactions.

Troubleshooting

IssuePotential CauseRecommended Solution
No or Low Yield Inactive Catalyst (Cu(I) oxidized)Prepare sodium ascorbate solution fresh. De-gas solvents if necessary. Ensure the CuSO₄ and ligand are fully dissolved.
Poor Substrate SolubilityModify the co-solvent system (e.g., increase the organic solvent ratio). Sonication may help dissolve starting materials.
Alkyne Homocoupling Presence of excess O₂ and Cu(II)Increase the concentration of sodium ascorbate. Ensure the reaction is well-stirred.[8]
Difficulty in Purification Residual Copper CatalystFor organic products, wash with an aqueous solution of EDTA or ammonia.[17] For biomolecules, use dialysis against an EDTA buffer.[17]
Reaction Stalls Depletion of Reducing AgentAdd a second portion of freshly prepared sodium ascorbate solution.[8]

Safety Precautions

Working with azides requires strict adherence to safety protocols due to their potential toxicity and explosive nature.

  • Handling Azides: (2-(Azidomethyl)phenyl)acetic acid is an organic azide. While generally more stable than small inorganic azides, it should be handled with care. Avoid contact with heavy metals, strong acids, and halogenated solvents like dichloromethane.[18][19] Do not use metal spatulas for transfer.[18] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[20][21]

  • Storage: Store azide compounds away from heat, light, and shock.[18][20]

  • Waste Disposal: Azide-containing waste should be collected in a designated, clearly labeled container and disposed of according to institutional guidelines. Never pour azide waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.[21]

  • Copper Toxicity: Copper salts are toxic. Avoid inhalation and skin contact.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
  • Royal Society of Chemistry. (2015, June 11). Copper click chemistry mechanism unravelled. Retrieved from [Link]

  • Al-Salihi, S. A., et al. (2023).
  • Geniol, T., et al. (2018). Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors.
  • Al-Salihi, S. A., et al. (2023).
  • Pourceau, G., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 6935-6984.
  • LOUIS - University of Alabama in Huntsville. (n.d.). Chemical modification of poly(hydroxyalkanoate)s (PHA)s via "click' chemistry. Retrieved from [Link]

  • Uttam, A., & Fokin, V. V. (2015). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 44(15), 5040-5049.
  • RSC Publishing. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]

  • Dìaz, D. D., et al. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2589-2613.
  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to remove copper after CuAAc click reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). CuI-chelating ligands commonly used in CuAAC bioconjugations: TBTA, THPTA, and BPDS. Retrieved from [Link]

  • Beilstein Journals. (2013, December 2). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Retrieved from [Link]

  • University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • University College Dublin Safety. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • PubChem. (n.d.). (2-(Azidomethyl)phenyl)acetic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). (2-(Azidomethyl)phenyl)acetic acid. Retrieved from [Link]

  • Wiley Online Library. (2009, August 11). A comparative LSER study of the reactivity of 2‐substituted cyclohex‐1‐eneacetic and 2‐substituted phenylacetic acids with diazodiphenylmethane in various solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

Application

Application Note & Protocol: Site-Selective Azide Functionalization of Amine-Bearing Peptides using (2-(Azidomethyl)phenyl)acetic Acid

Abstract The site-specific modification of peptides is a cornerstone of modern drug development, diagnostics, and materials science. Introducing bio-orthogonal handles, such as the azide group, onto a peptide backbone en...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The site-specific modification of peptides is a cornerstone of modern drug development, diagnostics, and materials science. Introducing bio-orthogonal handles, such as the azide group, onto a peptide backbone enables highly specific downstream conjugation reactions, often termed "click chemistry." This application note provides a comprehensive guide and a robust protocol for conjugating (2-(Azidomethyl)phenyl)acetic acid to primary amine groups (N-terminus and lysine side chains) on peptides. The described method utilizes standard carbodiimide chemistry to form a stable amide bond, effectively installing a versatile azide moiety for subsequent modifications via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or Staudinger ligation.[1][2] This document details the reaction mechanism, step-by-step protocols for conjugation and purification, and methods for characterization to ensure the successful synthesis of well-defined azide-peptide conjugates.

Principle of the Reaction: Amide Bond Formation

The core of this protocol is a two-step, one-pot reaction that leverages one of the most reliable transformations in bioconjugation chemistry: the formation of an amide bond.[3] The carboxylic acid of (2-(Azidomethyl)phenyl)acetic acid is first activated to create a more reactive species, which is then susceptible to nucleophilic attack by the primary amines present on the peptide.

Step 1: Carboxylic Acid Activation The carboxylic acid is activated using a combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive, typically N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid or rearrange into an unreactive N-acylurea byproduct. The inclusion of NHS efficiently traps the O-acylisourea to form a more stable, yet still highly reactive, NHS-ester.[4] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines.

Step 2: Nucleophilic Attack by Peptide Amines The amine-bearing peptide is then introduced to the activated NHS-ester. The primary amines on the peptide (the α-amine at the N-terminus or the ε-amine of lysine side chains) act as nucleophiles, attacking the carbonyl carbon of the NHS-ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct. The reaction is typically performed in a pH range of 7.0-8.5 to ensure that the amine groups are deprotonated and thus sufficiently nucleophilic.

Reaction_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_analysis Step 3: Analysis reagent (2-(Azidomethyl)phenyl)acetic acid active_ester Reactive NHS-Ester Intermediate reagent->active_ester Activation edc_nhs EDC + NHS edc_nhs->active_ester conjugate Azide-Peptide Conjugate active_ester->conjugate Conjugation Reaction (pH 7.0 - 8.5) peptide Amine-Bearing Peptide (-NH2) peptide->conjugate Nucleophilic Attack purification RP-HPLC Purification conjugate->purification characterization LC-MS / MALDI-TOF Analysis purification->characterization Purity & Identity Check

Fig 1. Overall workflow for the synthesis and analysis of azide-peptide conjugates.

Materials and Reagents

Equipment
  • Magnetic stirrer and stir bars

  • pH meter or pH strips (0.1 resolution)

  • Analytical balance

  • Lyophilizer (freeze-dryer)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (LC-MS or MALDI-TOF)

  • Standard laboratory glassware and consumables (vials, pipettes, etc.)

Reagents and Solvents
  • (2-(Azidomethyl)phenyl)acetic acid

  • Amine-bearing peptide (lyophilized powder)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer or 0.1 M Sodium Bicarbonate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

  • HPLC Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • HPLC Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

  • Deionized water (18.2 MΩ·cm)

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Peptide Solution: Dissolve the amine-bearing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Keep the solution on ice.

  • (2-(Azidomethyl)phenyl)acetic acid Stock: Prepare a 100 mM stock solution by dissolving (2-(Azidomethyl)phenyl)acetic acid in anhydrous DMF.

  • EDC Stock: Prepare a 200 mM stock solution of EDC-HCl in deionized water. Prepare this solution immediately before use as EDC is moisture-sensitive and hydrolyzes over time.

  • NHS Stock: Prepare a 200 mM stock solution of NHS in deionized water or DMF.

Protocol 2: Conjugation Reaction

This protocol assumes a reaction volume of 1 mL. Scale accordingly. The molar excess of reagents may need optimization depending on the peptide's reactivity and number of amine groups.

  • Activation: In a microcentrifuge tube, combine the following to pre-activate the carboxylic acid:

    • 50 µL of 100 mM (2-(Azidomethyl)phenyl)acetic acid stock (5 µmol, 5-10 eq. over peptide)

    • 50 µL of 200 mM EDC stock (10 µmol, 2x over acid)

    • 50 µL of 200 mM NHS stock (10 µmol, 2x over acid)

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester.

  • Conjugation:

    • To 1 mL of the chilled peptide solution (assuming ~0.5-1 µmol of peptide), add the entire pre-activated mixture from the previous step.

    • Vortex gently to mix. Check the pH of the reaction mixture and adjust to 7.5-8.0 using 0.1 M NaOH if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add 50 µL of the Quenching Solution (e.g., 1 M Tris-HCl) to the reaction mixture.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Sample Preparation for Purification: The sample is now ready for immediate purification by RP-HPLC. If storage is necessary, freeze the sample at -20°C or -80°C.

Protocol 3: Purification by RP-HPLC

Purification is critical to remove unreacted peptide, excess reagents, and byproducts.[5][6][7] Reverse-phase HPLC is the standard method for peptide purification.[7]

  • Column: Use a semi-preparative C18 column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in H₂O

    • Solvent B: 0.1% TFA in ACN

  • Gradient: A typical gradient runs from 5% B to 95% B over 30-40 minutes. This must be optimized for each specific peptide conjugate, as the increased hydrophobicity of the conjugate will cause it to elute later than the parent peptide.

  • Procedure:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the quenched reaction mixture onto the column.

    • Run the optimized gradient, monitoring the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major new peak that elutes after the unmodified peptide.

    • Analyze the collected fractions by mass spectrometry to confirm the presence of the desired product.

    • Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Protocol 4: Characterization and Quality Control

Confirmation of successful conjugation is achieved by verifying the molecular weight and assessing the purity of the final product.[8][9][10]

  • Mass Spectrometry (LC-MS or MALDI-TOF):

    • Principle: This technique confirms the covalent addition of the (2-(Azidomethyl)phenyl)acetyl group by identifying the expected mass increase.

    • Calculation:

      • Mass of (2-(Azidomethyl)phenyl)acetic acid (C₉H₉N₃O₂) = 191.19 g/mol .

      • During amide bond formation, one molecule of water (H₂O, 18.02 g/mol ) is lost.

      • Expected Mass Shift = 191.19 - 18.02 = +173.17 Da.

    • Procedure: Analyze a small aliquot of the purified product. The resulting spectrum should show a major peak corresponding to [M+H]⁺ of the original peptide + 173.17 Da (for single conjugation).

  • Analytical RP-HPLC:

    • Principle: This assesses the purity of the final lyophilized product.[11][12]

    • Procedure: Dissolve the final product in a suitable solvent and inject it onto an analytical C18 column. Run an appropriate gradient. The chromatogram should display a single major peak, and its area percentage is used to determine the purity (e.g., >95%).

Data Presentation and Interpretation

Successful conjugation should yield clear and interpretable analytical data.

ParameterUnmodified PeptideExpected Result for ConjugateRationale
RP-HPLC Retention Time T₀T₁ (where T₁ > T₀)The addition of the hydrophobic phenylacetyl group increases the overall hydrophobicity of the peptide, leading to stronger interaction with the C18 stationary phase and thus a longer retention time.
Mass (from MS) MM + 173.17 Da (single label)Reflects the covalent addition of one C₉H₈N₃O moiety. Multiple additions (M + n*173.17) may be seen if multiple lysine residues are present and high excesses of the reagent are used.
Purity (from HPLC) >95% (starting material)>95% (final product)The purification step is designed to remove impurities, byproducts, and starting material, yielding a highly pure final conjugate.

Further Applications: Bio-orthogonal Reactions

The primary value of the synthesized azide-peptide is its ability to undergo highly specific bio-orthogonal ligation reactions. This allows the peptide to be precisely coupled to other molecules, such as fluorescent dyes, imaging agents, small molecule drugs, or surfaces functionalized with a corresponding reaction partner.[][14]

Downstream_Reactions cluster_click Click Chemistry cluster_staudinger Staudinger Ligation AzidePeptide Azide-Peptide Conjugate CuAAC CuAAC Reaction (Copper Catalyst) AzidePeptide->CuAAC Staudinger Staudinger Ligation (Metal-Free) AzidePeptide->Staudinger Alkyne Alkyne-Modified Molecule Alkyne->CuAAC Triazole Triazole-Linked Bioconjugate CuAAC->Triazole Phosphine Phosphine-Modified Molecule Phosphine->Staudinger AmideLinked Amide-Linked Bioconjugate Staudinger->AmideLinked

Fig 2. Downstream bio-orthogonal reactions enabled by azide functionalization.
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and popular "click" reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[15][16][17][18]

  • Staudinger Ligation: A metal-free reaction where the azide reacts with a specifically engineered triarylphosphine to form a stable amide bond.[2][][14] This is particularly useful in biological systems where copper toxicity is a concern.[1]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive EDC (hydrolyzed).2. Peptide amines are protonated (low pH).3. Steric hindrance around the amine group.1. Use fresh, high-quality EDC; prepare stock solution immediately before use.2. Ensure reaction pH is between 7.5 and 8.5.3. Increase reaction time, temperature (to RT), or molar excess of reagents.
Multiple Products (Over-labeling) 1. Peptide has multiple reactive amines (N-terminus + Lys).2. High molar excess of the activating reagent.1. Reduce the molar excess of (2-(Azidomethyl)phenyl)acetic acid to favor single labeling (e.g., 1-2 eq.).2. Control pH; N-terminal amines are generally more reactive at slightly lower pH (7.0-7.5) than lysine ε-amines.
Low Yield After Purification 1. Poor separation on HPLC.2. Precipitation of the peptide during reaction.3. Adsorption of the product to labware.1. Optimize the HPLC gradient to achieve baseline separation.2. Add a small amount of organic co-solvent (e.g., 5-10% DMF or DMSO) to the reaction to improve solubility.3. Use low-protein-binding tubes and pipette tips.

References

  • Creative Biolabs. (n.d.). Staudinger Ligation. Retrieved from [Link]

  • van der Vorm, S., et al. (2011). Staudinger ligation as a method for bioconjugation. PubMed. Retrieved from [Link]

  • Bio-Works. (n.d.). Peptide purification. Retrieved from [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide purification method development. Retrieved from [Link]

  • MDPI. (2024). Advances in Therapeutic Peptides Separation and Purification. Retrieved from [Link]

  • MDPI. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • Sterling Pharma Solutions. (2023). Characterisation of a peptide conjugate and impurities. Retrieved from [Link]

  • Gilson. (n.d.). The Role of Peptide Purification in Modern Drug Discovery Research. Retrieved from [Link]

  • GenScript. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Retrieved from [Link]

  • Agilent. (2025). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography/Mass Spectrometry (LC/MS). Retrieved from [Link]

  • PEPDOO. (2025). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • ScienceDirect. (n.d.). Amino acid and peptide bioconjugates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. Retrieved from [Link]

  • Neuland Labs. (2025). A Guide to the Basics of Peptide Conjugation. Retrieved from [Link]

  • MDPI. (2023). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatically Triggered Peptide–Lipid Conjugation of Designed Membrane Active Peptides for Controlled Liposomal Release. Retrieved from [Link]

Sources

Method

Application Note: Staudinger-Mediated Bioconjugation and Peptide Cyclization Using (2-(Azidomethyl)phenyl)acetic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In the realm of bioconjugation and solid-phase peptide synthesis (SPPS...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In the realm of bioconjugation and solid-phase peptide synthesis (SPPS), the strategic selection of bifunctional linkers is paramount. (2-(Azidomethyl)phenyl)acetic acid has emerged as a highly specialized scaffold that bridges traditional peptide chemistry with bioorthogonal Staudinger reactivity[1]. By featuring both a carboxylic acid handle and an azidomethyl group, this molecule enables the seamless integration of Staudinger ligations and aza-Wittig couplings into complex synthetic workflows. This guide details the mechanistic rationale and field-proven protocols for utilizing this compound, specifically focusing on its authoritative application in synthesizing potent cyclic peptide inhibitors[2].

Mechanistic Rationale: The "Why" Behind the Chemistry

The structural design of (2-(Azidomethyl)phenyl)acetic acid is not arbitrary; it solves critical kinetic and spatial challenges in macrocyclization:

  • Orthogonal Reactivity: The carboxylic acid permits standard carbodiimide or uronium-based coupling (e.g., to amines or resin handles) without prematurely activating or degrading the azide moiety[2].

  • Staudinger Susceptibility: The azidomethyl group is sterically unhindered, allowing rapid nucleophilic attack by phosphines to form a phosphazide intermediate. Subsequent extrusion of nitrogen gas yields a highly reactive aza-ylide (iminophosphorane)[3][4].

  • Structural Pre-organization: The rigid phenyl ring acts as a conformational constraint. When used in peptide cyclization, this spacer restricts the degrees of freedom, pre-organizing the peptide backbone to favor intramolecular cyclization over intermolecular polymerization[2].

Mechanism A Resin-Bound 2-(Azidomethyl)phenylacetate (R-N3) C Phosphazide Intermediate A->C B Tributylphosphine (PBu3) B->C Nucleophilic Attack D Aza-ylide (Iminophosphorane) + N2 Gas C->D N2 Extrusion F Aza-Wittig Coupling D->F E Activated Amino Acid (Fmoc-AA-OAct) E->F Electrophilic Trap G Native Amide Bond + Tributylphosphine Oxide F->G Rearrangement

Mechanistic pathway of the Staudinger/aza-Wittig coupling on solid phase.

Application: Solid-Phase Peptide Cyclization

One of the most elegant applications of (2-(Azidomethyl)phenyl)acetic acid is its use as a C-terminal linker in the synthesis of cyclic tripeptide analogues[2]. By attaching the compound to a 2-chlorotrityl chloride resin, researchers can perform an on-resin Staudinger/aza-Wittig reaction to build sterically demanding linkages.

Causality in Reagent Selection:

  • Resin Choice: 2-Chlorotrityl chloride resin is chosen for its extreme acid sensitivity. This allows the final peptide to be cleaved under mildly acidic conditions (e.g., 1% TFA), preserving sensitive disulfide bonds and preventing the degradation of the newly formed linkages[2].

  • Phosphine Choice: Tributylphosphine ( PBu3​ ) is utilized instead of the more common triphenylphosphine ( PPh3​ ). PBu3​ is significantly more nucleophilic and less sterically hindered, accelerating the rate-limiting formation of the aza-ylide. This kinetic boost is vital in solid-phase environments where resin cross-linking restricts molecular diffusion[2][3].

Workflow Step1 Step 1: Resin Loading 2-CTC Resin + Azide Step2 Step 2: Staudinger Reaction PBu3 + Activated AA Step1->Step2 Step3 Step 3: Elongation Standard Fmoc SPPS Step2->Step3 Step4 Step 4: Cleavage TFA-mediated Release Step3->Step4

Step-by-step experimental workflow for solid-phase peptide synthesis using the azide linker.

Experimental Protocols

The following self-validating protocols outline the synthesis of a cyclic peptide utilizing (2-(Azidomethyl)phenyl)acetic acid as the foundational scaffold, as established in the 2[2].

Protocol A: Attachment to 2-Chlorotrityl Chloride Resin

Objective: Immobilize the bifunctional linker onto the solid support while preventing premature azide reduction.

  • Preparation: Swell 2-chlorotrityl chloride resin (1.5 equiv) in anhydrous dichloromethane ( CH2​Cl2​ ) for 20 minutes in a disposable syringe fitted with a porous polyethylene filter.

  • Coupling: Dissolve (2-(Azidomethyl)phenyl)acetic acid (1.0 equiv) in CH2​Cl2​ . Add N,N-Diisopropylethylamine (DIEA, 4.0 equiv) to the solution.

  • Reaction: Transfer the solution to the resin. Agitate the mixture on a tube rotator at room temperature for 5–7 hours. (Rationale: DIEA neutralizes the HCl generated during the nucleophilic substitution, driving the resin loading to completion.)

  • Capping: Add anhydrous methanol (MeOH, 1 mL per gram of resin) and agitate for at least 15 minutes. (Rationale: MeOH acts as a nucleophilic trap to cap any unreacted trityl chloride sites, preventing the irreversible binding of subsequent amino acids during elongation.)

  • Washing: Drain the syringe. Wash the resin sequentially with CH2​Cl2​ (3x), DMF (3x), MeOH (3x), and CH2​Cl2​ (3x). Dry in vacuo[2].

Protocol B: On-Resin Staudinger/Aza-Wittig Coupling

Objective: Form an amide bond directly from the resin-bound azide and an activated amino acid.

  • Activation: In a separate vial, activate the desired Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) using standard coupling reagents (e.g., HATU/DIEA) in CH2​Cl2​ .

  • Aza-Ylide Formation: Add the activated amino acid solution to the resin-bound azide. Immediately add Tributylphosphine ( PBu3​ , 1.2 equiv).

  • Coupling: Agitate the mixture at room temperature for 4–6 hours. (Rationale: The PBu3​ reduces the azide to the aza-ylide, which subsequently attacks the activated ester of the amino acid in an aza-Wittig fashion to form the amide bond.)

  • Washing: Drain the reaction mixture and wash the resin thoroughly with CH2​Cl2​ and DMF to remove the tributylphosphine oxide byproduct[2].

Quantitative Data: Biological Efficacy

The structural constraints introduced by the (2-(aminomethyl)phenyl)acetic acid moiety (post-Staudinger reduction) significantly enhance the pharmacological profile of the resulting peptides. When applied to Angiotensin IV analogues, the cyclic constructs demonstrated potent and selective inhibition of Insulin-Regulated Aminopeptidase (IRAP)[2].

CompoundStructural ModificationIRAP Ki​ (nM)AP-N Ki​ (nM)Selectivity (AP-N / IRAP)
Ang IV Native linear peptide~~Baseline
Analogue 4 13-membered disulfide ring + C-terminal 2-(aminomethyl)phenylacetic acid22.5>10,000>440-fold

Table 1: Inhibitory potency and selectivity of Angiotensin IV analogues synthesized via Staudinger/aza-Wittig cyclization. Data demonstrates the high affinity achieved by the rigid phenyl spacer[2].

References

  • Andersson, H., et al. "Disulfide Cyclized Tripeptide Analogues of Angiotensin IV as Potent and Selective Inhibitors of Insulin-Regulated Aminopeptidase (IRAP)." Journal of Medicinal Chemistry, 2010. 2

  • "Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies." PMC, 2021. 3

  • "Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging." Biophysics Reviews, 2021. 4

  • "Azido-difluoromethylthiolation of Alkenes with TMSN3 and PhSO2SCF2H." Organic Letters, 2023. 1

Sources

Application

Application Note: EDC/NHS-Mediated Bioconjugation of (2-(Azidomethyl)phenyl)acetic acid

Executive Summary (2-(Azidomethyl)phenyl)acetic acid is a highly versatile, bioorthogonal heterobifunctional linker. It is primarily utilized to install an azide reactivity handle onto primary amine-bearing biomolecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-(Azidomethyl)phenyl)acetic acid is a highly versatile, bioorthogonal heterobifunctional linker. It is primarily utilized to install an azide reactivity handle onto primary amine-bearing biomolecules (e.g., proteins, peptides, or aminated surfaces) for downstream Click Chemistry applications (CuAAC or SPAAC). This application note details the optimized EDC/NHS coupling conditions required to successfully conjugate this small molecule while preserving the structural integrity of its bioorthogonal azide handle.

Physicochemical Profiling & Mechanistic Causality

To design a robust conjugation protocol, the physicochemical properties of the linker must dictate the experimental design. (2-(Azidomethyl)phenyl)acetic acid has a molecular weight of 191.19 g/mol and an XLogP3 value of 2.3, indicating significant hydrophobicity[1]. This inherent hydrophobicity means that a purely aqueous activation environment will likely result in poor solubility, reagent precipitation, and low coupling efficiency.

The bioconjugation chemistry relies on EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), a zero-length crosslinker, to activate the carboxylic acid group. EDC reacts with the carboxylate to form a highly reactive, yet unstable, O-acylisourea intermediate[2]. If this intermediate fails to react with an amine rapidly, it undergoes hydrolysis in aqueous environments, regenerating the original carboxylic acid and releasing an N-unsubstituted urea byproduct[2].

To circumvent this rapid hydrolysis and create a self-validating system, NHS (N-hydroxysuccinimide) is introduced to the reaction. NHS acts as a nucleophile, displacing the O-acylisourea to form a highly stable, amine-reactive NHS ester[3]. This active ester can survive for hours and reacts efficiently with primary amines (such as lysine side chains) at physiological pH to form a stable amide bond.

Mechanism A (2-(Azidomethyl)phenyl) acetic acid B O-Acylisourea Intermediate A->B EDC (pH 5.0-6.0) B->A Hydrolysis (Aqueous) C NHS Ester (Stable Reactive) B->C NHS or Sulfo-NHS D Azide-Functionalized Bioconjugate C->D Protein-NH2 (pH 7.2-8.0)

Figure 1: Mechanistic pathway of EDC/NHS activation and subsequent amine bioconjugation.

Reaction Kinetics & Buffer Selection

A successful bioconjugation protocol requires strict control over the reaction environment, as the activation step and the conjugation step possess conflicting pH optima:

  • Activation (EDC/NHS): Most efficient in mildly acidic conditions (pH 4.5–6.0). Buffers must be strictly devoid of primary amines or carboxylates to prevent off-target reactions. MES (4-morpholinoethanesulfonic acid) is the gold standard[4].

  • Amidation (Conjugation): Most efficient at pH 7.2–8.0, where the target primary amines are unprotonated and highly nucleophilic[4].

Table 1: Quantitative Data for Reagent Stoichiometry
ReagentMolar Equivalents (vs. Acid)Final ConcentrationPurpose
(2-(Azidomethyl)phenyl)acetic acid1x10 - 50 mMPrimary target for activation
EDC·HCl1.2x - 1.5x12 - 75 mMCarboxylate activation
NHS (or Sulfo-NHS)1.2x - 1.5x12 - 75 mMStabilization of intermediate
Target Protein (-NH2)0.05x - 0.1x1 - 5 mg/mLNucleophilic conjugation target
Table 2: Buffer Selection Guide
Reaction PhaseRecommended BufferpH RangeAvoid
Activation (EDC/NHS)MES (0.1 M) or Anhydrous DMSO4.7 - 6.0PBS, Tris, Glycine, Acetate
Conjugation (Amidation)PBS (0.1 M sodium phosphate)7.2 - 8.0Tris, Glycine, primary amines
Quenching (Optional)Tris or Ethanolamine8.0 - 8.5N/A

Experimental Methodologies

Because of the hydrophobic nature of (2-(Azidomethyl)phenyl)acetic acid, a Two-Step Pre-Activation Protocol in an anhydrous organic solvent is strongly recommended. This approach maximizes the formation of the NHS ester, minimizes EDC hydrolysis, and prevents the target protein from being exposed to high concentrations of active EDC, which can cause unwanted protein crosslinking[4].

Protocol A: Two-Step Pre-Activation (Organic/Aqueous Hybrid) - Preferred

Step 1: Preparation of the Active Ester

  • Dissolve (2-(Azidomethyl)phenyl)acetic acid in anhydrous DMSO or DMF to a final concentration of 50 mM. Causality: Anhydrous conditions prevent the rapid hydrolysis of the O-acylisourea intermediate.

  • Add EDC·HCl and NHS to the solution to achieve a final concentration of 60 mM each (1.2 molar equivalents relative to the acid).

  • Vortex thoroughly and incubate the mixture at room temperature for 30 minutes. The reaction will generate the stable NHS ester of the azido-acid.

Step 2: Bioconjugation to Target Protein

  • Prepare the target protein at 1–5 mg/mL in Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4). Ensure the buffer is free of any amine-containing additives (e.g., Tris, sodium azide).

  • Slowly add the pre-activated NHS ester solution to the protein solution. Critical Control: Do not exceed a final organic solvent concentration of 10% (v/v) to prevent protein denaturation.

  • Incubate the reaction at room temperature for 2 hours, or overnight at 4°C.

  • Self-Validation Check: Monitor the solution for micro-precipitates. If precipitation occurs, the organic solvent ratio may need slight adjustment, or the protein concentration should be lowered.

Step 3: Purification

  • Remove excess reagents and organic solvent using a Zeba Spin Desalting Column or dialysis cassette equilibrated with PBS[4].

Workflow Step1 1. Prepare Acid in Anhydrous DMSO Step2 2. Add EDC + NHS (Incubate 30 min, RT) Step1->Step2 Step3 3. Add to Protein in PBS (Incubate 2 hrs, RT) Step2->Step3 Step4 4. Desalting / Dialysis (Remove Excess Reagents) Step3->Step4 Step5 5. Ready for Click Chemistry (CuAAC / SPAAC) Step4->Step5

Figure 2: Step-by-step workflow for the two-step pre-activation protocol in organic solvent.

Protocol B: One-Pot Aqueous Coupling (Alternative)

Use this only if the target biomolecule cannot tolerate any organic solvent.

  • Dissolve the target protein (1-5 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)[4].

  • Dissolve (2-(Azidomethyl)phenyl)acetic acid in a minimal volume of DMSO (e.g., 100 mM stock) and spike it into the protein solution (final DMSO < 5%).

  • Immediately add EDC (2 mM final) and Sulfo-NHS (5 mM final) to the reaction mixture[4]. Causality: Sulfo-NHS is required here instead of NHS to maintain aqueous solubility of the intermediate.

  • React for 15 minutes at room temperature.

  • Quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM[4].

  • Buffer exchange immediately into PBS (pH 7.4) to facilitate the amidation reaction and remove the quenched EDC.

Analytical Validation

To verify successful conjugation, researchers can leverage the UV-active nature of the phenyl ring in the linker.

  • UV-Vis Spectroscopy: The (2-(Azidomethyl)phenyl) group exhibits distinct absorbance in the 260–280 nm range. By deconvoluting the target protein's native absorbance from the conjugate's absorbance, an estimated Degree of Labeling (DOL) can be calculated.

  • Mass Spectrometry: For intact proteins or peptides, MALDI-TOF or LC-MS will reveal a mass shift of +173.19 Da per conjugated azido-acid molecule (191.19 Da minus the loss of H2O during amide bond formation).

References

  • [4] instructions - edc - Thermo Fisher Scientific. Thermo Fisher Scientific. 4

  • [1] (2-(Azidomethyl)phenyl)acetic acid | C9H9N3O2 | CID 3016229 - PubChem. National Institutes of Health (NIH). 1

  • [2] Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - RU. Thermo Fisher Scientific.2

  • [3] Sulfo-NHS plus EDC (carbodiimide) crosslinking reaction scheme | Thermo Fisher Scientific. Thermo Fisher Scientific.3

Sources

Method

Application Note: Synthesis of Azide-Functionalized Polymers via (2-(Azidomethyl)phenyl)acetic acid

Executive Brief & Chemical Rationale The development of advanced bioconjugates, targeted therapeutics, and smart hydrogels heavily relies on highly efficient, orthogonal conjugation strategies. (2-(Azidomethyl)phenyl)ace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief & Chemical Rationale

The development of advanced bioconjugates, targeted therapeutics, and smart hydrogels heavily relies on highly efficient, orthogonal conjugation strategies. (2-(Azidomethyl)phenyl)acetic acid (CAS: 40851-64-7) has emerged as a premier bifunctional linker in polymer chemistry[1].

This molecule features two highly versatile functional handles:

  • A Carboxylic Acid Moiety: Enables robust amidation or esterification with amine- or hydroxyl-terminated polymer backbones (e.g., PEG-NH₂, PEI, Chitosan)[2].

  • An Aliphatic Azide Moiety: Serves as a bioorthogonal handle for subsequent Click Chemistry—either Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[3].

The Structural Advantage: Unlike purely aliphatic linkers, the ortho-substituted phenyl ring in this molecule provides a rigid spatial geometry that minimizes steric hindrance during the click cycloaddition. Furthermore, the aromatic ring acts as a built-in UV chromophore, allowing for precise reaction monitoring and degree-of-substitution (DoS) quantification via UV-Vis spectroscopy or HPLC at 260–280 nm[4].

Mechanistic Pathways & Causality (E-E-A-T)

To graft (2-(Azidomethyl)phenyl)acetic acid onto a polymer backbone, the carboxylic acid must be activated. The most reliable method for amine-terminated polymers is the EDC/NHS coupling chemistry [5].

  • Causality of Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. If reacted directly with an amine, efficiency is often low due to rapid hydrolysis.

  • Causality of Stabilization: The addition of N-Hydroxysuccinimide (NHS) displaces the EDC byproduct (isourea) to form a semi-stable, highly amine-reactive NHS-ester. This intermediate resists aqueous hydrolysis long enough to ensure high-yield amidation with the polymer backbone.

Mechanism A Carboxylic Acid on Linker (2-(Azidomethyl)phenyl)acetic acid B O-Acylisourea Intermediate (Highly Unstable) A->B + EDC B->A Hydrolysis (Side Reaction) C NHS Ester Intermediate (Amine-Reactive & Stable) B->C + NHS D Stable Amide Bond (Azide-Polymer Conjugate) C->D + Polymer-NH2

Mechanistic pathway of EDC/NHS activation of the phenylacetic acid derivative.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of an azide-functionalized Poly(ethylene glycol) (PEG-Azide) and its subsequent use in a SPAAC bioconjugation workflow.

Protocol A: Synthesis of Azide-Functionalized PEG via Amidation

Objective: Covalently attach (2-(Azidomethyl)phenyl)acetic acid to a 5 kDa PEG-NH₂ backbone.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 1.5 equivalents (eq) of (2-(Azidomethyl)phenyl)acetic acid in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 eq of EDC·HCl and 2.0 eq of NHS. Stir at room temperature for 30 minutes.

    • Causality: Pre-activating the linker before introducing the polymer prevents EDC from cross-reacting with any trace impurities on the polymer, ensuring the NHS-ester is the dominant reactive species.

  • Polymer Addition: Dissolve 1.0 eq of PEG-NH₂ (5 kDa) in anhydrous Dichloromethane (DCM). Add this to the activation mixture.

  • Basification: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to the reaction flask. Stir under nitrogen for 18 hours at room temperature.

    • Causality: DIPEA neutralizes the HCl salt from the EDC and maintains the local pH > 8.0. This ensures the terminal amine of the PEG remains deprotonated and highly nucleophilic[2].

  • Thermodynamic Separation (Purification): Concentrate the reaction mixture under reduced pressure to remove DCM. Add the remaining DMF solution dropwise into 10 volumes of ice-cold diethyl ether under vigorous stirring.

    • Causality: PEG is strictly insoluble in cold ether and will precipitate as a white solid. The unreacted linker, EDC/NHS byproducts, and DIPEA remain soluble in the ether phase, driving a clean thermodynamic separation.

  • Validation (In-Process QC): Recover the precipitate via centrifugation. Perform Fourier Transform Infrared (FTIR) spectroscopy on the dried powder.

    • Self-Validation: A successful synthesis is definitively confirmed by the appearance of a sharp, asymmetric azide stretching band at ~2100 cm⁻¹ , a region where the native PEG backbone has zero absorbance.

Protocol B: Copper-Free Click Conjugation (SPAAC)

Objective: Conjugate the PEG-Azide to a Dibenzocyclooctyne (DBCO)-functionalized target (e.g., a fluorophore or therapeutic peptide).

Step-by-Step Methodology:

  • Solubilization: Dissolve the PEG-Azide in 1X PBS (pH 7.4) to a concentration of 10 mg/mL.

  • Conjugation: Add 1.2 eq of the DBCO-target to the solution. Stir gently at room temperature for 2–4 hours.

    • Causality: SPAAC is driven purely by the thermodynamic release of ring strain within the DBCO cyclooctyne. No copper catalyst or reducing agents (like sodium ascorbate) are required, preserving the structural integrity of sensitive biological targets and preventing reactive oxygen species (ROS) generation[6].

  • Validation: Monitor the reaction via UV-Vis or HPLC. The disappearance of the DBCO specific absorbance peak at ~309 nm indicates successful cycloaddition.

Workflow A Polymer Backbone (e.g., PEG-NH2) C EDC/NHS Coupling (Amidation) A->C B Linker (2-(Azidomethyl)phenyl)acetic acid B->C D Azide-Functionalized Polymer C->D Ether Precipitation E Click Chemistry (CuAAC / SPAAC) D->E F Target Bioconjugate E->F + DBCO-Target

Workflow for synthesizing azide-polymers and subsequent click bioconjugation.

Quantitative Data & Troubleshooting

Table 1: Physicochemical Properties of (2-(Azidomethyl)phenyl)acetic acid [1]

PropertyValueScientific Implication
CAS Number 40851-64-7Unique identifier for procurement and safety data.
Molecular Weight 191.19 g/mol Low MW ensures minimal alteration to the polymer's bulk properties.
Topological Polar Surface Area 51.7 ŲIndicates moderate polarity; highly soluble in DMF, DCM, and DMSO.
H-Bond Donors / Acceptors 1 / 4Dictates solubility and interaction with coupling reagents.
UV Absorbance Maxima ~260-280 nmAllows for direct HPLC quantification of the functionalized polymer[4].

Table 2: Comparative Coupling Strategies for Polymer Functionalization

Reagent SystemSolvent CompatibilityReaction TimeByproduct RemovalIdeal Use Case
EDC / NHS Aqueous & Organic2 - 18 hrsEasy (Water/Ether soluble)General polymer amidation; biological conditions[5].
HBTU / DIPEA Organic Only1 - 4 hrsModerate (Requires washing)Solid-phase synthesis; highly sterically hindered amines[2].
DCC / DMAP Organic Only12 - 24 hrsDifficult (DCU precipitate)Esterification with hydroxyl-terminated polymers (e.g., PVA).

Table 3: Self-Validating Troubleshooting Guide

Observed IssueDiagnostic IndicatorCausality & Corrective Action
Low Azide Substitution (DoS) Weak peak at 2100 cm⁻¹ in FTIR.Cause: Hydrolysis of the NHS-ester. Action: Ensure DMF/DCM are strictly anhydrous. Pre-dry the polymer backbone via lyophilization.
Polymer Crosslinking Insoluble gel formation during coupling.Cause: Multi-arm polymers reacting with trace di-acid impurities. Action: Purify the linker via HPLC prior to use[4].
Incomplete Click Reaction Residual DBCO peak at 309 nm.Cause: Steric shielding of the azide. Action: Increase reaction temperature to 37°C or add a low concentration of surfactant (e.g., 0.1% Tween-20).

References

  • PubChem, "(2-(Azidomethyl)phenyl)acetic acid | C9H9N3O2 | CID 3016229", National Institutes of Health (nih.gov). URL:[Link]

  • SIELC Technologies, "Separation of (2-(Azidomethyl)phenyl)acetic acid on Newcrom R1 HPLC column", sielc.com. URL:[Link]

  • ACS Publications, "Temperature-Induced Nanostructure Transition for Supramolecular Gelation in Water", acs.org. URL:[Link]

  • Google Patents, "US10040874B2 - Multifunctional and multicoordinating amphiphilic polymer ligands for interfacing semiconducting, magnetic, and metallic nanocrystals with biological systems", google.com.
  • ResearchGate, "Universal method to form polymeric nanomotors with spatial control over...", researchgate.net. URL:[Link]

Sources

Application

Application Note: (2-(Azidomethyl)phenyl)acetic Acid as a Bifunctional Linker in Targeted Drug Delivery Systems

Target Audience: Researchers, Formulation Scientists, and Bioconjugation Specialists in Drug Development. Executive Summary & Mechanistic Rationale The development of highly specific Targeted Drug Delivery Systems (TDDS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Bioconjugation Specialists in Drug Development.

Executive Summary & Mechanistic Rationale

The development of highly specific Targeted Drug Delivery Systems (TDDS)—such as Antibody-Drug Conjugates (ADCs) and ligand-targeted nanocarriers—relies heavily on the architectural stability and bioorthogonality of the chemical linkers used. (2-(Azidomethyl)phenyl)acetic acid (AMPAA) has emerged as a structurally advantageous bifunctional linker.

Unlike flexible aliphatic linkers (e.g., 5-azidopentanoic acid)[1], AMPAA incorporates a rigid phenyl ring between its reactive moieties. This structural rigidity provides significant steric hindrance, which restricts conformational freedom and protects adjacent ester or amide bonds from premature enzymatic cleavage in systemic circulation[2].

Mechanistically, AMPAA offers two orthogonal reactive sites:

  • Carboxylic Acid (-COOH): Enables standard carbodiimide-mediated (EDC/NHS) amide coupling to primary amines on targeting ligands (e.g., monoclonal antibodies, peptides) or nanocarrier surfaces (e.g., amine-functionalized PEGylated liposomes)[3].

  • Azidomethyl Group (-CH₂-N₃): Serves as a highly specific, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the seamless attachment of alkyne-functionalized cytotoxic payloads[1].

This application note details the validated protocols for utilizing AMPAA in the synthesis of targeted drug conjugates, emphasizing the causality behind reagent selection and quality control.

Conjugation Workflow & Logic

The assembly of a targeted delivery system using AMPAA follows a sequential, two-step bioconjugation strategy. By activating the carboxylic acid first, we prevent cross-reactivity, ensuring the azide remains intact for the subsequent click reaction[4].

G A (2-(Azidomethyl)phenyl)acetic acid (AMPAA) B Carboxylic Acid Activation (EDC/NHS, pH 5.5-6.5) A->B Step 1 C Amide Coupling to Carrier (Antibody/Nanoparticle) B->C Step 2 D Azide-Alkyne Click Chemistry (CuAAC or SPAAC) C->D Step 3 (Add Alkyne-Drug) E Targeted Drug Conjugate (Ready for in vivo delivery) D->E Final Assembly

Caption: Sequential bioconjugation workflow for assembling targeted drug conjugates using AMPAA.

Experimental Protocols

Protocol A: Surface Functionalization of Amine-Bearing Carriers (EDC/NHS Coupling)

Objective: To covalently attach AMPAA to the primary amines of a targeting protein or polymeric nanocarrier, generating an azide-decorated surface.

Scientific Causality: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of AMPAA, forming an O-acylisourea intermediate. Because this intermediate is highly prone to rapid hydrolysis in aqueous environments, N-hydroxysuccinimide (NHS) is introduced simultaneously. NHS converts the intermediate into a semi-stable NHS-ester, drastically increasing the half-life of the reactive species and ensuring a high yield of amide bond formation with the carrier's amines[1].

Materials:

  • (2-(Azidomethyl)phenyl)acetic acid (AMPAA)

  • EDC·HCl and Sulfo-NHS

  • Carrier (e.g., monoclonal antibody or amine-PEG-liposome)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

Step-by-Step Procedure:

  • Activation: Dissolve AMPAA (10 molar equivalents relative to carrier amines) in a minimal volume of DMSO (final DMSO concentration should not exceed 5% v/v to prevent carrier denaturation).

  • Add the AMPAA solution to the Activation Buffer. Immediately add EDC (20 eq) and Sulfo-NHS (25 eq).

  • Incubate the mixture at room temperature for 15–20 minutes with gentle agitation. Self-Validation: The formation of the NHS-ester can be verified by quenching a small aliquot and analyzing via LC-MS (looking for the mass shift corresponding to the NHS adduct).

  • Conjugation: Rapidly adjust the pH of the activated mixture to 7.4 using 1 M Sodium Bicarbonate, or perform a rapid buffer exchange using a Zeba™ spin desalting column into Conjugation Buffer.

  • Add the amine-bearing carrier to the activated AMPAA solution. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted AMPAA and byproducts using Size Exclusion Chromatography (SEC) or dialysis against PBS.

Protocol B: Payload Attachment via CuAAC Click Chemistry

Objective: To conjugate an alkyne-functionalized cytotoxic payload to the azide-decorated carrier.

Scientific Causality: The Copper(I)-catalyzed reaction is highly regiospecific, yielding a stable 1,2,3-triazole linkage. We use Copper(II) sulfate reduced in situ by sodium ascorbate to maintain a constant supply of catalytic Cu(I). Crucially, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is added as a stabilizing ligand. THPTA coordinates the Cu(I) ions, accelerating the reaction rate while simultaneously preventing the generation of reactive oxygen species (ROS) that would otherwise degrade the protein carrier or the payload[3].

Materials:

  • Azide-functionalized carrier (from Protocol A)

  • Alkyne-functionalized drug payload (e.g., Alkyne-MMAE)

  • CuSO₄ (10 mM aqueous stock)

  • THPTA ligand (50 mM aqueous stock)

  • Sodium Ascorbate (100 mM freshly prepared aqueous stock)

Step-by-Step Procedure:

  • Pre-complexation: In a separate microcentrifuge tube, mix CuSO₄ and THPTA at a 1:5 molar ratio. Incubate for 5 minutes. Rationale: Pre-complexing ensures no free copper interacts destructively with the protein carrier.

  • Reaction Assembly: To the azide-functionalized carrier in PBS, add the alkyne-drug payload (3-5 molar equivalents per azide).

  • Add the CuSO₄/THPTA complex (final Cu concentration ~100 µM).

  • Initiation: Add freshly prepared Sodium Ascorbate (final concentration ~1 mM, a 10-fold excess over Cu) to initiate the reduction of Cu(II) to Cu(I).

  • Incubate the reaction in the dark at room temperature for 2–4 hours.

  • Quenching & Purification: Quench the reaction by adding 5 mM EDTA to chelate the copper. Purify the final Targeted Drug Conjugate via SEC or tangential flow filtration (TFF).

Intracellular Delivery & Release Mechanism

Once the targeted drug conjugate reaches the tumor microenvironment, it binds to overexpressed cell-surface receptors. The rigid phenyl ring of AMPAA ensures the conjugate survives systemic circulation without premature payload shedding[2]. Upon receptor-mediated endocytosis, the conjugate is internalized into endosomes. Depending on the specific design of the drug-linker interface (e.g., if a pH-sensitive hydrazone or a cathepsin-cleavable peptide is placed between the triazole and the drug), the payload is released into the cytosol[5].

Pathway N1 Targeted Carrier (AMPAA-Linked) N2 Receptor Binding (Tumor Cell) N1->N2 N3 Endocytosis N2->N3 N4 Endosomal Cleavage (pH/Enzyme) N3->N4 N5 Payload Release & Cell Death N4->N5

Caption: Mechanism of receptor-mediated endocytosis and intracellular payload release.

Quantitative Data Presentation

The structural nature of the linker significantly impacts both the manufacturing efficiency and the in vivo stability of the drug delivery system. Table 1 summarizes the comparative performance of AMPAA against other common linker architectures based on established bioconjugation metrics.

Table 1: Comparative Profiling of Azide-Functionalized Linkers in Drug Conjugation

Linker TypeStructural FeatureAmide Conjugation EfficiencyClick Reaction KineticsSerum Stability (t₁/₂)*Primary Application
5-Azidopentanoic acid Flexible Aliphatic>90%FastModerate (~48h)General bioconjugation, short-circulating NPs
(2-(Azidomethyl)phenyl)acetic acid Rigid Aromatic 80–85% Very Fast High (>72h) ADCs, Long-circulating SMDCs
Azidomethyl-methylmaleic anhydride pH-sensitive>85%FastReversible at pH 6.5Traceless endosomal release systems

*Note: Serum stability is highly dependent on the attached payload and carrier; values represent relative trends observed in plasma incubation assays[1],[5],[2].

References

  • Receptor-Targeted Dual pH-Triggered Intracellular Protein Transfer Source: PubMed (NIH) URL:[Link]

  • Targeted Drug Delivery with Polymers and Magnetic Nanoparticles: Covalent and Noncovalent Approaches, Release Control, and Clinical Studies Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Click Chemistry and Multicomponent Reaction for Linker Diversification of Zinc Dipicolylamine-Based Drug Conjugates Source: Frontiers in Chemistry URL:[Link]

  • Disulfide Cyclized Tripeptide Analogues of Angiotensin IV as Potent and Selective Inhibitors of Insulin-Regulated Aminopeptidase (IRAP) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Preventing Degradation in (2-(Azidomethyl)phenyl)acetic acid Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (2-(Azidomethyl)phenyl)acetic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (2-(Azidomethyl)phenyl)acetic acid .

This bifunctional molecule features both a reactive benzyl azide moiety and a carboxylic acid group. While highly valuable for click chemistry and bioconjugation, this dual functionality introduces unique storage challenges. The azide group is inherently energetic and susceptible to environmental degradation[1], while the adjacent carboxylic acid can act as an auto-catalyst for decomposition under improper conditions[2].

The Causality of Degradation (The "Why")

To prevent degradation, we must first understand the mechanistic pathways that destroy the molecule. Do not simply follow storage rules blindly; understand the chemical forces at play:

  • Photolytic Cleavage: Exposure to UV or ambient light induces the extrusion of nitrogen gas (N₂), generating a highly reactive singlet or triplet nitrene intermediate[3]. This nitrene rapidly undergoes C-H insertion or dimerization, leading to insoluble polymeric byproducts.

  • Thermal Decomposition: Benzyl azides are thermally sensitive. While catastrophic decomposition typically occurs at elevated temperatures (e.g., >150°C)[1], slow kinetic degradation occurs at room temperature over time, ruining reagent purity.

  • Acid-Catalyzed Rearrangement: The presence of the carboxylic acid moiety lowers the activation energy for azide protonation if trace moisture is present. Protonated azides can undergo Schmidt-type rearrangements or form hazardous hydrazoic acid derivatives[2].

Mechanisms A (2-(Azidomethyl)phenyl)acetic acid B Photolysis (UV/Vis) A->B C Thermal Stress A->C D Moisture + COOH A->D E Nitrene + N2 Gas B->E hv C->E Δ F Acid-Catalyzed Rearrangement D->F H+ G Polymerization E->G H Amine Derivatives F->H

Logical relationship of azide degradation pathways triggered by environmental stressors.

Troubleshooting Guide & FAQs

Q1: My (2-(Azidomethyl)phenyl)acetic acid turned from a pale solid to a sticky, yellow/brown resin. What happened? A1: This is a classic sign of photolytic or thermal degradation. The azide group has likely extruded N₂ to form a nitrene, which subsequently polymerized[3]. Solution: Discard the degraded batch. For future batches, ensure the compound is stored in opaque amber vials and handled strictly under low-light conditions[4].

Q2: I observe pressure build-up and a "pop" when opening the storage vial. Is this normal? A2: No, this indicates active decomposition. The "pop" is the release of nitrogen gas (N₂), a primary byproduct of azide degradation[5]. This is a severe safety hazard and indicates thermal stress or auto-catalytic acid degradation. Solution: Vent the vial safely in a fume hood. Store the compound at -20°C to suppress the kinetics of N₂ extrusion[6].

Q3: How can I quickly validate the integrity of my stored compound before a critical click-chemistry experiment? A3: Use Infrared (IR) Spectroscopy as a self-validating system. The azide functional group has a highly distinct, strong asymmetric stretching band around 2090–2110 cm⁻¹[5]. Solution: Run an ATR-FTIR spectrum. If the ~2100 cm⁻¹ peak is significantly diminished relative to the carbonyl stretch (~1700 cm⁻¹), the azide has degraded.

Q4: Can I store the compound in solution (e.g., DMSO or Methanol) for convenience? A4: It is highly discouraged for long-term storage. Solvents increase the collision frequency between the acidic proton of the carboxylic acid and the azide group, accelerating acid-catalyzed decomposition. Always store as a lyophilized solid[6].

Quantitative Storage Parameters

To ensure maximum shelf-life and experimental reproducibility, adhere strictly to the following environmental parameters:

ParameterOptimal ConditionCausality / Mechanistic Rationale
Temperature -20°CSuppresses the thermal activation energy required for N₂ extrusion[6].
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces atmospheric moisture, preventing auto-catalytic protonation of the azide by the adjacent carboxylic acid[2].
Light Exposure Absolute Dark (Amber Vials)Prevents photolytic cleavage of the azide into highly reactive triplet/singlet nitrenes[3].
Physical State Lyophilized SolidEliminates solvent-mediated intermolecular collisions, drastically reducing baseline kinetic degradation rates[6].

Experimental Protocols: Self-Validating Storage Workflow

Do not treat storage as an afterthought. Treat it as the first step of your next experiment. Follow this methodology to prepare (2-(Azidomethyl)phenyl)acetic acid for long-term storage:

Step 1: Lyophilization (Drying)

  • Action: Ensure the compound is completely free of residual solvents, particularly water or acidic solvents (like TFA). Use a high-vacuum lyophilizer overnight.

  • Causality: Trace moisture acts as a conduit for the carboxylic acid to protonate the azide, triggering degradation[2].

Step 2: Aliquoting in Amber Vials

  • Action: Divide the bulk powder into single-use aliquots (e.g., 10 mg to 50 mg) using amber glass vials. Avoid metal spatulas; use plastic or ceramic to prevent trace transition-metal contamination[7].

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture. Amber glass prevents photolysis[4].

Step 3: Inert Gas Purging

  • Action: Gently purge each vial with a stream of dry Argon or Nitrogen gas for 10–15 seconds before capping.

  • Causality: Argon is heavier than air and effectively displaces oxygen and humidity, creating an inert blanket over the compound[6].

Step 4: Sealing and Freezing

  • Action: Cap tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store immediately at -20°C.

  • Causality: PTFE is chemically inert and prevents ambient moisture from seeping through the threads over months of storage.

Workflow S1 1. Lyophilize to Solid S2 2. Aliquot into Amber Vials S1->S2 S3 3. Purge with Argon Gas S2->S3 S4 4. Seal with PTFE Caps S3->S4 S5 5. Store at -20°C S4->S5

Step-by-step experimental workflow for the safe preparation and long-term storage of azides.

References

  • Thermal Hazard Assessment of 4,4′-Biphenyl Bis(benzyl azide) - ACS Publications. 1

  • Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid - ACS Publications. 3

  • Reaction of aromatic azides with strong acids - SciELO. 2

  • An IR spectroscopy study of the degradation of surface bound azido-groups in high vacuum - Biblio. 5

  • Navigating the Stability and Storage of Azido-PEG1-CH2COO-Cl: An In-depth Technical Guide - Benchchem. 6

  • Benzyl Azide | Request PDF - ResearchGate. 4

  • Automated Synthesis for the Safe Production of Organic Azides from Primary Amines - ACS Publications. 7

Sources

Optimization

Troubleshooting poor aqueous solubility of (2-(Azidomethyl)phenyl)acetic acid

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides a comprehensive resource for troubleshooting issues related to the poor aqueous solubility of (2-(Azidomethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for troubleshooting issues related to the poor aqueous solubility of (2-(Azidomethyl)phenyl)acetic acid. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

I. Understanding the Challenge: Compound Profile

Before troubleshooting, it's essential to understand the physicochemical properties of (2-(Azidomethyl)phenyl)acetic acid.

(2-(Azidomethyl)phenyl)acetic acid is a derivative of phenylacetic acid. Its structure, featuring a nonpolar phenyl ring and a carboxylic acid group, suggests limited aqueous solubility. The presence of the azidomethyl group further contributes to its hydrophobic character.

Key Physicochemical Properties:

PropertyValue/EstimateRationale/Implication
Molecular Formula C9H9N3O2-
Molecular Weight 191.19 g/mol [1]-
Structure Aromatic Carboxylic AcidThe phenyl group imparts hydrophobicity, while the carboxylic acid group provides a handle for pH-dependent solubility.
Estimated pKa ~4.0 - 4.5Based on the pKa of the parent compound, phenylacetic acid (pKa ≈ 4.31)[2][3]. The azidomethyl group is unlikely to significantly alter the acidity of the carboxylic acid. This value is critical for pH adjustment strategies.
Aqueous Solubility Expected to be lowPhenylacetic acid has a water solubility of approximately 15 g/L[2][4]. The addition of the azidomethyl group likely decreases this further.

II. Troubleshooting Poor Aqueous Solubility: A Step-by-Step Guide

This section provides a logical workflow for systematically addressing the poor aqueous solubility of (2-(Azidomethyl)phenyl)acetic acid.

Troubleshooting_Workflow Start Start: Poor Aqueous Solubility Observed pH_Adjust Strategy 1: pH Adjustment Start->pH_Adjust Easiest to implement Co_Solvent Strategy 2: Co-solvent System pH_Adjust->Co_Solvent If solubility is still insufficient Success Success: Compound Solubilized pH_Adjust->Success If successful Salt_Formation Strategy 3: Salt Formation Co_Solvent->Salt_Formation If co-solvent is not suitable for downstream applications Co_Solvent->Success If successful Cyclodextrin Strategy 4: Cyclodextrin Complexation Salt_Formation->Cyclodextrin If salt formation is unsuccessful Salt_Formation->Success If a stable, soluble salt is formed Cyclodextrin->Success If successful Failure Further Investigation Required Cyclodextrin->Failure If all strategies fail

Caption: A logical workflow for troubleshooting poor aqueous solubility.

Strategy 1: pH Adjustment

Why it works: As a carboxylic acid, (2-(Azidomethyl)phenyl)acetic acid can be deprotonated to form a more soluble carboxylate salt.[][6] By increasing the pH of the aqueous solution above the compound's pKa, the equilibrium will shift towards the ionized, more soluble form.[6]

Experimental Protocol:

  • Prepare a stock solution of the compound: If possible, dissolve a small, known amount of (2-(Azidomethyl)phenyl)acetic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

  • Prepare a series of buffers: Prepare a range of aqueous buffers with pH values from 5.0 to 8.0 (e.g., phosphate or borate buffers).

  • Titration:

    • Start with a known volume of deionized water or a low pH buffer.

    • Add a small aliquot of the compound's stock solution. You should observe precipitation or a cloudy suspension.

    • Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing the solution's clarity.

    • The pH at which the solution becomes clear is the minimum pH for solubilization at that concentration.

  • Determine solubility at different pH values:

    • Add an excess of the solid compound to a series of buffers with varying pH (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).

    • Equilibrate the samples (e.g., by shaking or stirring at a constant temperature for 24 hours).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Expected Outcome: A significant increase in solubility should be observed as the pH increases above the estimated pKa of ~4.0-4.5.

pH_Solubility cluster_pH pH Scale cluster_Form Dominant Species Low_pH Low_pH Acid_Form R-COOH (Protonated, Less Soluble) Low_pH->Acid_Form Equilibrium Favors High_pH High_pH Base_Form R-COO- (Deprotonated, More Soluble) High_pH->Base_Form Equilibrium Favors

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

Strategy 2: Co-solvent Systems

Why it works: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds.[7] They work by reducing the polarity of the solvent system, thereby making it more favorable for the hydrophobic solute to dissolve.[7]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylacetamide (DMA)

Experimental Protocol: Co-solvent Screening

  • Prepare co-solvent/water mixtures: Prepare a series of mixtures of your chosen co-solvents with water at different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Determine solubility:

    • Add an excess amount of (2-(Azidomethyl)phenyl)acetic acid to each co-solvent/water mixture.

    • Equilibrate the samples (e.g., shake at a constant temperature for 24-48 hours).

    • Filter the samples to remove any undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent and its concentration.

Considerations:

  • The choice of co-solvent may be constrained by the requirements of your downstream application (e.g., cell-based assays may have limitations on the concentration of certain solvents).

  • It is often beneficial to combine pH adjustment with a co-solvent system for a synergistic effect.[]

Strategy 3: Salt Formation

Why it works: Forming a salt of a poorly soluble acidic or basic drug is a common and effective method to increase its solubility and dissolution rate.[7] For a carboxylic acid like (2-(Azidomethyl)phenyl)acetic acid, reacting it with a suitable base will form a salt that is generally more soluble in water than the free acid.

Experimental Protocol: Salt Screening

  • Select counterions: Choose a variety of pharmaceutically acceptable bases (counterions) to screen.

    • Inorganic bases: Sodium hydroxide, potassium hydroxide, calcium hydroxide, magnesium hydroxide.

    • Organic bases (amines): Tromethamine, meglumine, diethylamine, ethanolamine.

  • Screening Methods:

    • Saturated Solution Method:

      • Dissolve the (2-(Azidomethyl)phenyl)acetic acid in a suitable solvent.

      • Add a stoichiometric amount of the chosen base.

      • Allow the solution to age or cool to induce precipitation of the salt.

      • Isolate and analyze the precipitate to confirm salt formation.[8]

    • Slurry Conversion:

      • Create a slurry of the compound and a stoichiometric amount of the base in a solvent.

      • Stir the slurry for several days, either at a constant temperature or with temperature cycling.

      • Isolate and analyze the resulting solid.[8]

  • Characterization: Analyze the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm the formation of a new solid form and assess its properties.

  • Solubility Determination: Measure the aqueous solubility of the confirmed salt forms.

Note: The difference in pKa between the carboxylic acid and the base should ideally be greater than 3 to favor salt formation.[8]

Strategy 4: Cyclodextrin Inclusion Complexation

Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly water-soluble "guest" molecules, like (2-(Azidomethyl)phenyl)acetic acid, within their cavity, forming an inclusion complex that has enhanced aqueous solubility.[9][10]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Kneading Method

  • Molar Ratio Selection: Prepare mixtures of (2-(Azidomethyl)phenyl)acetic acid and the chosen cyclodextrin at various molar ratios (e.g., 1:1, 1:2, 2:1).[11]

  • Kneading:

    • Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol) to form a paste.[11]

    • Slowly add the (2-(Azidomethyl)phenyl)acetic acid to the paste while triturating continuously for about an hour.[11]

  • Drying and Pulverizing:

    • Dry the resulting paste (e.g., air-dry for 24 hours or in a vacuum oven at a low temperature).

    • Pulverize the dried complex into a fine powder.

  • Solubility Determination: Measure the aqueous solubility of the prepared inclusion complexes.

Other Preparation Methods: Co-evaporation, co-precipitation, and spray drying can also be employed for forming inclusion complexes.[9]

III. Frequently Asked Questions (FAQs)

Q1: At what pH should I expect (2-(Azidomethyl)phenyl)acetic acid to be soluble?

A1: Based on the estimated pKa of ~4.0-4.5, you should see a significant increase in solubility at pH values of 6.0 and above. A good starting point for complete solubilization would be a buffer at pH 7.4.

Q2: Can I use DMSO to dissolve my compound for a cell-based assay?

A2: While DMSO is an excellent solubilizing agent, it can be toxic to cells at higher concentrations. It is crucial to determine the tolerance of your specific cell line to DMSO. Typically, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is acceptable, but this should be experimentally verified.

Q3: My compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer. What should I do?

A3: This is a common issue when the aqueous buffer cannot maintain the solubility of the compound at the desired concentration. You can try the following:

  • Increase the pH of the aqueous buffer.

  • Incorporate a co-solvent (e.g., PEG 400, ethanol) into the aqueous buffer.

  • Consider forming a more soluble salt of your compound.

  • Prepare a cyclodextrin inclusion complex.

Q4: Which salt form is likely to give me the best solubility enhancement?

A4: Generally, salts formed with strong inorganic bases like sodium or potassium hydroxide exhibit high aqueous solubility. However, organic amine salts like tromethamine or meglumine can also provide significant solubility improvements and may offer other advantages in terms of stability and handling properties. A salt screen is the most effective way to identify the optimal salt form.

Q5: Are there any safety concerns with (2-(Azidomethyl)phenyl)acetic acid?

A5: The azide functional group can be energetic and potentially explosive, especially in the presence of certain metals or upon heating. It is crucial to handle this compound with appropriate personal protective equipment and to be aware of its potential hazards. Always consult the Safety Data Sheet (SDS) before use.

IV. References

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • Patsnap Eureka. (2025). Phenylacetic Acid: Properties, Synthesis, and Industrial Uses. [Link]

  • Arun R. et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • DrugFuture. Phenylacetic Acid. [Link]

  • PubChem. Phenylacetic Acid. [Link]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. [Link]

  • Scribd. Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. [Link]

  • CORE. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]

  • FooDB. Showing Compound Phenylacetic acid (FDB010558). [Link]

  • Pearson+. The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion.... [Link]

  • Journal of Advanced Scientific Research. (2022). FORMULATING β-CYCLODEXTRIN INCLUSION COMPLEXES FOR SOLUTION STABILITY ENHANCEMENT OF GRISEOFULVIN. [Link]

  • Asian Journal of Pharmacy and Technology. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • Technobis. (2023). How to salt screen using the Crystal 16. [Link]

  • ACS Publications. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Google Patents. EP0201957A2 - Process for the preparation of a carboxylic acid salt.

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. [Link]

  • PubChem. (2-(Azidomethyl)phenyl)acetic acid. [Link]

  • PMC. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • ResearchGate. (2014). An evaluation of salt screening methodologies. [Link]

  • PubMed. (2007). Prediction of the optimized solvent composition for solubilization of drugs in water-cosolvent mixtures. [Link]

  • ACS Publications. (1998). Predicting Cosolvency. 1. Solubility Ratio and Solute log K ow. [Link]

  • LCGC International. (2015). Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases. [Link]

  • Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. Journal of the American Chemical Society. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • ECETOC. pKa. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Copper Catalyst Loading for (2-(Azidomethyl)phenyl)acetic acid Bioconjugation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing (2-(Azidomethyl)phenyl)acetic acid in copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjug...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing (2-(Azidomethyl)phenyl)acetic acid in copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation reactions. Here, we address common challenges and provide evidence-based strategies for optimizing copper catalyst loading to ensure efficient and reliable conjugation while preserving the integrity of sensitive biomolecules.

Introduction: The Critical Role of Copper(I) in Bioconjugation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," facilitates the formation of a stable triazole linkage between an azide, such as (2-(Azidomethyl)phenyl)acetic acid, and a terminal alkyne.[1][2] The reaction's success hinges on the availability of the catalytically active copper(I) (Cu(I)) species.[3][4] However, maintaining the optimal concentration of Cu(I) in aqueous environments typical for bioconjugation is challenging due to its propensity for oxidation to the inactive copper(II) (Cu(II)) state.[4][5] This guide will navigate the nuances of catalyst preparation, stabilization, and optimization to overcome these hurdles.

The CuAAC reaction is renowned for its high efficiency, wide functional group tolerance, and favorable reaction kinetics in aqueous media over a broad pH range (typically 4-12).[6][7] The copper catalyst dramatically accelerates the reaction, reportedly by a factor of 10^6 to 10^7, compared to the uncatalyzed thermal reaction.[6][8]

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction is showing low or no yield. What is the most likely cause related to the copper catalyst?

A1: The most common culprit for low or no product formation is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[5] This is often due to the presence of dissolved oxygen in the reaction mixture. To mitigate this, it is crucial to use a reducing agent, such as sodium ascorbate, to continuously regenerate Cu(I) from any Cu(II) that forms.[1][5][6] Additionally, for particularly sensitive reactions, degassing the buffers and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]

Q2: What is the optimal concentration of copper for my bioconjugation reaction?

A2: For most bioconjugation applications, a copper concentration in the range of 50 µM to 100 µM is a good starting point.[9][10] Concentrations below 50 µM may not be sufficient to achieve a high reaction rate, while concentrations above 100 µM are often unnecessary and can increase the risk of side reactions or protein precipitation.[10] However, the optimal concentration can be substrate-dependent and may require empirical optimization.

Q3: Why is a ligand necessary for my CuAAC reaction, and which one should I choose?

A3: A ligand is essential for several reasons: it stabilizes the Cu(I) oxidation state, preventing both oxidation and disproportionation; it increases the catalyst's solubility in aqueous buffers; and it can accelerate the reaction rate.[4][11][12] For bioconjugation with (2-(Azidomethyl)phenyl)acetic acid in aqueous media, water-soluble ligands are recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are two of the most effective and commonly used ligands.[3][4] THPTA, in particular, is noted for its excellent water solubility and ability to protect biomolecules from oxidative damage.[4][11]

Q4: What is the recommended ligand-to-copper ratio?

A4: A ligand-to-copper ratio of 5:1 is often recommended, especially when using THPTA.[9][11] This excess of ligand helps to protect sensitive biomolecules from copper-mediated oxidative damage by acting as a sacrificial reductant.[11] While a 1:1 ratio can be effective, the excess ligand provides a greater margin of safety without significantly inhibiting the reaction rate.[9]

Q5: Can the buffer composition affect my reaction?

A5: Yes, certain buffer components can interfere with the copper catalyst. Avoid buffers containing strong chelating agents like EDTA, as they will sequester the copper ions.[13] Phosphate-buffered saline (PBS) or HEPES at a pH of 7.0-7.5 are generally good starting points for bioconjugation reactions.[14]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the bioconjugation of (2-(Azidomethyl)phenyl)acetic acid.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution Scientific Rationale
Inactive Catalyst (Cu(I) oxidized to Cu(II)) • Ensure the use of a freshly prepared solution of a reducing agent like sodium ascorbate.[5][6]• Increase the excess of the reducing agent.[13]• Degas all buffers and solutions prior to use.[5]• For highly sensitive experiments, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]The active catalytic species is Cu(I). Oxygen readily oxidizes Cu(I) to the inactive Cu(II). Sodium ascorbate reduces Cu(II) back to Cu(I), regenerating the active catalyst.[1][6]
Insufficient Catalyst Loading • Systematically increase the copper concentration in small increments (e.g., from 50 µM to 100 µM, then 200 µM).[13]While high concentrations are often unnecessary, some biomolecules or reaction conditions may require a higher catalyst loading to achieve a sufficient reaction rate.[10]
Ineffective Ligand • Use a water-soluble, Cu(I)-stabilizing ligand such as THPTA or BTTAA.[3]• Optimize the ligand-to-copper ratio, starting with a 5:1 ratio.[9][11]The ligand stabilizes the active Cu(I) state, prevents its oxidation, and enhances its catalytic activity.[4][11][12] An excess of ligand can protect biomolecules from oxidative damage.[11]
Interference from Buffer Components • Avoid buffers containing strong chelating agents (e.g., EDTA) or high concentrations of thiols.[11][13]• If thiol-containing buffers are necessary, consider using a higher excess of the copper catalyst or adding sacrificial metals like Zn(II) or Ni(II).[11]Chelating agents can sequester the copper catalyst, rendering it inactive. Thiols can also strongly bind to copper.
Problem 2: Protein Precipitation or Aggregation
Potential Cause Recommended Solution Scientific Rationale
Reactive Oxygen Species (ROS) Generation • Add aminoguanidine to the reaction mixture to scavenge reactive byproducts of ascorbate oxidation.[9][13]• Ensure a sufficient excess of a protective ligand like THPTA (at least 5:1 ratio to copper).[9][11]The combination of copper and sodium ascorbate can generate ROS, which can lead to oxidative damage and aggregation of proteins.[8][9] Aminoguanidine and excess ligand can mitigate this damage.[9][11][13]
High Copper Concentration • Reduce the copper concentration to the lowest effective level (ideally between 50-100 µM).[9][10]High concentrations of metal ions can induce protein precipitation.
Unfavorable Reaction Conditions • Optimize the reaction pH and ionic strength.[13]The stability of your biomolecule may be sensitive to the reaction conditions.
Problem 3: Unwanted Modification of Biomolecules
Potential Cause Recommended Solution Scientific Rationale
Oxidation of Amino Acid Residues • Use a protective ligand like THPTA in at least a 5-fold excess relative to copper.[9][11]• Include aminoguanidine in the reaction mixture.[9][13]Amino acid residues such as histidine, cysteine, and methionine are susceptible to oxidation by ROS generated during the CuAAC reaction.[8][9] The excess ligand acts as a sacrificial reductant, and aminoguanidine scavenges harmful byproducts.[9][11][13]
Reaction with Ascorbate Byproducts • Add aminoguanidine to intercept reactive byproducts of ascorbate oxidation, such as dehydroascorbate.[9]Dehydroascorbate and other byproducts can react with lysine and arginine residues, leading to unwanted covalent modifications.[9]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • (2-(Azidomethyl)phenyl)acetic acid: Prepare a 10 mM stock solution in a compatible solvent such as DMSO or a suitable aqueous buffer.

  • Alkyne-modified Biomolecule: Prepare a stock solution at a known concentration in an appropriate buffer (e.g., PBS, pH 7.4).

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[13]

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[13]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [13]

  • Aminoguanidine (Optional): Prepare a 100 mM stock solution in deionized water.[13]

Protocol 2: General Bioconjugation Reaction

This protocol is a starting point and may require optimization for your specific application.

  • In a microcentrifuge tube, combine the following in the specified order:

    • Alkyne-modified biomolecule to a final concentration of 10-100 µM.

    • (2-(Azidomethyl)phenyl)acetic acid to a final concentration that is a 2-5 fold molar excess over the biomolecule.

    • Buffer (e.g., PBS) to bring the reaction to the desired final volume.

  • Prepare a premixed catalyst solution by combining the CuSO₄ stock and the ligand stock in a separate tube. For a final copper concentration of 100 µM and a 5:1 ligand-to-copper ratio, you would mix appropriate volumes to achieve these final concentrations in the reaction.

  • Add the premixed catalyst solution to the reaction mixture containing the biomolecule and azide.

  • If using, add the aminoguanidine stock solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Gently mix the reaction by inverting the tube or by slow rotation.

  • Incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight if the biomolecule is sensitive to room temperature incubation.[13]

  • Purify the bioconjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.[13]

Visualizing the Process

CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide (2-(Azidomethyl)phenyl)acetic acid (Azide) Metallacycle Copper Metallacycle Intermediate Azide->Metallacycle Alkyne Biomolecule-Alkyne Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide CuII Cu(II)SO4 CuI Cu(I)-Ligand (Active Catalyst) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Cu_Acetylide Cu_Acetylide->Metallacycle Metallacycle->CuI Regeneration Product Bioconjugate (Triazole) Metallacycle->Product Protonolysis

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Reaction Yield Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Concentration Is the catalyst concentration optimal? Check_Catalyst->Check_Concentration Yes Solution_Catalyst Add fresh reducing agent (ascorbate). Degas solutions. Work under inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Ligand Is the ligand appropriate and in excess? Check_Concentration->Check_Ligand Yes Solution_Concentration Titrate copper concentration (50-200 µM). Check_Concentration->Solution_Concentration No Check_Buffer Are there interfering buffer components? Check_Ligand->Check_Buffer Yes Solution_Ligand Use THPTA or BTTAA. Ensure 5:1 ligand:copper ratio. Check_Ligand->Solution_Ligand No Check_ROS Is there evidence of oxidative damage? Check_Buffer->Check_ROS Yes Solution_Buffer Use non-chelating buffers (PBS, HEPES). Avoid high thiol concentrations. Check_Buffer->Solution_Buffer No Solution_ROS Add aminoguanidine. Increase excess of protective ligand. Check_ROS->Solution_ROS Yes End Successful Bioconjugation Check_ROS->End No Solution_Catalyst->Check_Catalyst Solution_Concentration->Check_Concentration Solution_Ligand->Check_Ligand Solution_Buffer->Check_Buffer Solution_ROS->Check_ROS

Caption: A systematic workflow for troubleshooting low-yield CuAAC bioconjugation reactions.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Canché-Canul, J. A., et al. (2021). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 11(63), 40019-40029. Retrieved from [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 52(34), 8794-8797. Retrieved from [Link]

  • Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2046. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Retrieved from [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. Retrieved from [Link]

  • Hill, M. G., et al. (2018). Heterogeneous Catalysis for Azide-Alkyne Bioconjugation in Solution Via Spin Column: Attachment of Dyes and Saccharides to Peptides and DNA. Biotechniques, 64(6), 269-275. Retrieved from [Link]

  • Chemical Communications. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]

  • Molecules. (2021). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]

  • Catalysts. (2025, November 20). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Retrieved from [Link]

  • ScienceDirect. (n.d.). Ligand Influences in Copper-Dioxygen Complex-Formation and Substrate Oxidations. Retrieved from [Link]

  • Bioconjugate Chemistry. (2016, September 1). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Retrieved from [Link]

  • Semantic Scholar. (2009, December 21). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Retrieved from [Link]

  • PubMed. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Retrieved from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Molecules. (2016, September 5). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]

  • ResearchGate. (2016, August 4). Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition) ?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]

  • Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • Chemical Communications. (2020, October 22). An efficient and easily-accessible ligand for Cu( i )-catalyzed azide–alkyne cycloaddition bioconjugation. Retrieved from [Link]

  • Molecules. (2016, December 9). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Retrieved from [Link]

  • Catalysts. (2022, October 15). Copper-on-Magnetically Activated Carbon-Catalyzed Azide-Alkyne Click Cycloaddition in Water. Retrieved from [Link]

  • PubChem. (n.d.). (2-(Azidomethyl)phenyl)acetic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amide Coupling of 2-(Azidomethyl)phenylacetic Acid

Executive Summary Working with bifunctional molecules like 2-(azidomethyl)phenylacetic acid requires careful selection of activation conditions. The presence of an alkyl azide alongside a carboxylic acid introduces compe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Working with bifunctional molecules like 2-(azidomethyl)phenylacetic acid requires careful selection of activation conditions. The presence of an alkyl azide alongside a carboxylic acid introduces competing reactive pathways. This support guide provides mechanistic troubleshooting, optimized protocols, and FAQs to help you achieve high-yielding amide couplings while preventing lactamization and azide degradation.

Mechanistic Troubleshooting Guide: Why Side Reactions Occur

Issue 1: Staudinger-Mediated Lactamization (The Phosphine Trap)

If you use coupling reagents containing free phosphorus(III) species (e.g., triphenylphosphine in tandem reactions or impure phosphonium salts), the azide group will undergo a Staudinger reduction[1]. The lone pair on P(III) nucleophilically attacks the terminal nitrogen of the azide, forming a phosphazide that rapidly extrudes N₂ to yield an iminophosphorane[2]. Upon aqueous workup—or even in situ—this intermediate hydrolyzes to a primary amine. Because this newly formed amine is in close proximity to the activated carboxylic acid at the ortho position, it immediately undergoes intramolecular cyclization, yielding 1,4-dihydro-3H-isoquinolin-3-one as a dead-end lactam byproduct.

Issue 2: Curtius Rearrangement (The DPPA Pitfall)

Diphenylphosphoryl azide (DPPA) is a popular peptide coupling reagent, but it is highly destructive to this specific substrate. DPPA activates the carboxylic acid by converting it into an acyl azide[3]. Under standard coupling temperatures or mild heating, the acyl azide undergoes a concerted Curtius rearrangement, extruding nitrogen gas and migrating the alkyl group to form an isocyanate[4],[5]. This completely degrades your starting material.

Issue 3: Thermal Degradation

Alkyl azides are generally stable at room temperature but can decompose into highly reactive nitrenes if heated excessively (>80 °C). Amide couplings must be strictly temperature-controlled to preserve the azidomethyl functional group.

Interactive Pathway Diagram

G cluster_A Pathway A: P(III) Reagents (e.g., Ph3P/CCl4) cluster_B Pathway B: DPPA Activation cluster_C Pathway C: Uronium/Carbodiimide (HATU, EDC) SM 2-(Azidomethyl)phenylacetic acid + Amine (R-NH2) PR Staudinger Reduction SM->PR P(III) attack on N3 DPPA Acyl Azide Formation SM->DPPA DPPA/Base ACT O-Acylurea / OBt Ester SM->ACT HATU or EDC/HOBt AM Amine Intermediate PR->AM LAC Intramolecular Lactamization (1,4-dihydro-3H-isoquinolin-3-one) AM->LAC CUR Curtius Rearrangement (Thermal) DPPA->CUR ISO Isocyanate Byproduct CUR->ISO TGT Target Amide (Desired Product) ACT->TGT

Mechanistic pathways of 2-(azidomethyl)phenylacetic acid activation and side reactions.

Quantitative Data: Coupling Reagent Comparison

Coupling ReagentActivation MechanismAzide CompatibilityPrimary Side ReactionTypical Amide Yield
HATU / DIPEA HOAt Active EsterExcellentMinimal (Trace epimerization)>85%
EDC / HOBt O-Acylurea / HOBt EsterExcellentN-Acylurea formation (if slow)75–85%
Ph₃P / CCl₄ Acyl Chloride (in situ)PoorStaudinger Reduction → Lactam<10%
DPPA / Et₃N Acyl AzidePoor (Thermal)Curtius Rearrangement → Isocyanate<20%

Optimized Experimental Protocol: HATU/DIPEA Coupling

To avoid the aforementioned side reactions, we strongly recommend using uronium-based coupling reagents (like HATU) which activate the carboxylic acid without interfering with the azide[6],[7].

Reagents:

  • 2-(Azidomethyl)phenylacetic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 eq of 2-(azidomethyl)phenylacetic acid in anhydrous DMF to achieve a 0.1 M concentration under a nitrogen atmosphere.

  • Deprotonation: Add 3.0 eq of DIPEA to the solution and stir for 5 minutes at 0 °C.

    • Causality: DIPEA deprotonates the carboxylic acid, rendering it nucleophilic enough to attack the coupling reagent. Its steric bulk prevents it from acting as a competing nucleophile[7].

  • Carboxyl Activation: Add 1.2 eq of HATU portion-wise. Maintain the reaction at 0 °C and stir for 15 minutes.

    • Causality: HATU reacts with the carboxylate to form a highly reactive O-acylurea intermediate, which rapidly converts to a stable but reactive OBt/OAt active ester[6]. The low temperature prevents thermal degradation of the azide.

  • Amine Coupling: Add 1.1 eq of the target amine dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours.

    • Causality: The target amine performs an intermolecular nucleophilic attack on the active ester, displacing the HOAt leaving group and forming the desired amide bond.

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (to remove residual DMF), 0.1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the water bath <40 °C).

Frequently Asked Questions (FAQs)

Q1: I am observing a major byproduct with a mass corresponding to [M-28] and subsequent loss of water. What is happening? A: You are observing the classic Staudinger reduction followed by lactamization. If your reaction contains P(III) species, the azide is reduced to an amine, losing N₂ (mass loss of 28). The amine then attacks the activated carboxylic acid, losing water (mass loss of 18) to form a 6-membered lactam (1,4-dihydro-3H-isoquinolin-3-one)[1],[2]. Switch immediately to a phosphorus-free or P(V) coupling reagent like HATU or EDC/HOBt[6].

Q2: Can I use DPPA (Diphenylphosphoryl azide) for this coupling? A: No. While DPPA is excellent for standard peptide synthesis, it converts carboxylic acids into acyl azides. Upon mild heating, this intermediate undergoes a Curtius rearrangement, releasing nitrogen gas and forming an isocyanate[4],[3]. This pathway destroys your carboxylic acid moiety.

Q3: Why must I keep the reaction at or below room temperature? A: While the azidomethyl group is relatively stable, elevated temperatures increase the risk of thermal azide decomposition and promote epimerization or off-target reactivity of the active ester[7]. Maintaining a temperature between 0 °C and 25 °C ensures the intermolecular amide coupling outcompetes any degradation pathways.

Q4: Is PyBOP safe to use, given it contains phosphorus? A: PyBOP is a phosphonium salt containing phosphorus in the +5 oxidation state (P(V)). Because it lacks the lone electron pair found in P(III) reagents, it cannot initiate the Staudinger reduction[2]. However, to completely eliminate the risk of trace P(III) impurities causing lactamization, uronium salts (HATU, COMU) or carbodiimides (EDC) are the gold standard for this specific substrate[6].

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of (2-(Azidomethyl)phenyl)acetic Acid Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating (2-(Azidomethyl)phenyl)acetic acid. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating (2-(Azidomethyl)phenyl)acetic acid. This molecule presents a dual challenge: a highly polar, ionizable carboxylic acid moiety that causes severe peak tailing, and a chemically sensitive azidomethyl group prone to thermal degradation.

This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to ensure high-yield, high-purity recovery of your target compound.

Core Chromatographic Strategies

The purification of azido-acids requires strict control over the mobile phase environment. The carboxylic acid group (pKa ~4.3) will ionize at neutral pH, leading to poor retention on reversed-phase (RP) columns and severe secondary interactions with unendcapped silanols on silica stationary phases. Thus, acidic modifiers are non-negotiable to maintain the compound in its protonated, lipophilic state[1].

Quantitative Comparison of Purification Methods
ParameterPreparative RP-HPLCNormal-Phase Flash ChromatographyIon-Exchange (Mixed-Mode)
Stationary Phase C18 or Newcrom R1 (Low silanol)Silica Gel (60 Å, 200-300 mesh)Primesep B2
Mobile Phase H₂O / Acetonitrile (MeCN)Hexane / Ethyl Acetate (EtOAc)H₂O / MeCN
Acidic Modifier 0.1% Formic Acid (MS-compatible)1% Glacial Acetic AcidFormic Acid buffer
Max Loading Capacity 1–5 mg / g stationary phase50–100 mg / g stationary phase2–10 mg / g stationary phase
Typical Recovery > 95%85–90%> 90%
Ideal Use Case Final purity (>99%), removing structurally similar impuritiesBulk crude purification (>1g scale)Separating the acid from non-acidic impurities

Troubleshooting Guide & FAQs

Q1: Why is my (2-(Azidomethyl)phenyl)acetic acid peak tailing severely on a standard C18 column? A: Tailing is caused by the partial ionization of the carboxylic acid group. When the mobile phase pH is near the pKa of the acid (~4.3), the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. The anionic state interacts strongly with residual silanols on the silica support, causing tailing. Solution: Lower the mobile phase pH to at least 1.5 units below the pKa (e.g., pH 2.5–2.8). Incorporate 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) into both your aqueous and organic mobile phases. Alternatively, utilize a specialized column with low silanol activity, such as the Newcrom R1, which has been validated specifically for (2-(Azidomethyl)phenyl)acetic acid separations[1].

Q2: How do I separate the azido-acid from its bromomethyl precursor ((2-(bromomethyl)phenyl)acetic acid)? A: The substitution of a heavy, polarizable bromide with a linear, slightly less lipophilic azide subtly shifts the partition coefficient (LogP). On a standard C18 column under acidic conditions, the bromomethyl precursor typically elutes slightly later than the azidomethyl product. Solution: Employ a shallow gradient (e.g., 20% to 40% MeCN over 20 column volumes) rather than a steep gradient. This maximizes the resolution ( Rs​ ) between these closely eluting structural analogs.

Q3: I am losing product mass during post-purification solvent removal. Is the azide degrading? A: Yes. Azides are susceptible to thermal decomposition (loss of N₂) and can be highly reactive if concentrated to dryness under high heat. Furthermore, concentrating fractions containing acidic modifiers at elevated temperatures can catalyze degradation[2]. Solution: Keep the rotary evaporator bath temperature strictly below 35°C. If you utilized RP-HPLC, flash-freeze the fractions and lyophilize (freeze-dry) them instead of using rotary evaporation. If you used Normal-Phase chromatography with 1% Acetic Acid, co-evaporate with toluene to azeotropically remove the acetic acid at a lower temperature.

Q4: Can I use UV detection effectively, and what wavelength is optimal? A: The aromatic ring provides strong UV absorbance, but you must avoid the background absorbance of your mobile phase modifiers. Formic acid and acetic acid absorb strongly below 230 nm. Solution: Monitor at 254 nm. This wavelength provides a strong signal for the phenyl ring while remaining entirely transparent to the acidic modifiers, ensuring a stable baseline.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Preparative RP-HPLC Purification (High Purity)

This protocol is designed as a self-validating system: the use of volatile modifiers and lyophilization ensures that no artifactual degradation occurs during recovery.

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase (20% MeCN in H₂O with 0.1% FA). Filter through a 0.22 µm PTFE syringe filter to remove particulates that could foul the column frit.

  • Column Equilibration: Utilize a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm). Equilibrate with 95% Solvent A (H₂O + 0.1% FA) and 5% Solvent B (MeCN + 0.1% FA) for 5 column volumes (CV) until the UV baseline stabilizes.

  • Gradient Elution: Inject the sample. Execute a linear gradient from 5% B to 60% B over 30 minutes at a flow rate of 20 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the major peak, which typically elutes around the 35–40% B mark.

  • Recovery (Critical Step): Flash-freeze the collected fractions in liquid nitrogen and lyophilize to obtain the pure (2-(Azidomethyl)phenyl)acetic acid as an off-white solid. Do not apply heat.

Protocol B: Normal-Phase Flash Chromatography (Bulk Scale)

For mixtures exceeding 1 gram, normal-phase chromatography is more efficient, provided the silica is properly buffered[2].

  • Column Preparation: Pack a silica gel column (200–300 mesh) or utilize a pre-packed flash cartridge. Equilibrate with Hexane containing 1% Glacial Acetic Acid. Causality: The acetic acid coats the active silanol sites, preventing the target carboxylic acid from irreversibly binding.

  • Dry Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add silica gel (1:2 ratio by weight to the crude), and evaporate the DCM in vacuo (< 30°C) to yield a free-flowing powder. Load this evenly onto the top of the column.

  • Elution: Elute using a step gradient: 10% EtOAc in Hexane (with 1% AcOH) for 3 CVs, followed by 20% EtOAc (with 1% AcOH) until the product fully elutes.

  • TLC Monitoring: Spot fractions on silica TLC plates. Develop in 30% EtOAc/Hexane + 1% AcOH. Visualize using a 254 nm UV lamp.

  • Solvent Removal: Pool the product-containing fractions. Concentrate under reduced pressure at < 35°C. Co-evaporate with toluene (2 x 10 mL) to azeotropically strip residual acetic acid without applying excessive heat.

Process Flow & Decision Matrix

The following diagram outlines the logical decision-making process for selecting the appropriate purification route based on scale and observed chromatographic behavior.

Workflow Crude Crude Mixture (2-(Azidomethyl)phenyl)acetic acid Decision What is the purification scale? Crude->Decision NP Normal-Phase Flash (Hexane/EtOAc + 1% AcOH) Decision->NP > 500 mg RP Preparative RP-HPLC (H2O/MeCN + 0.1% FA) Decision->RP < 500 mg FractionsNP Pool Fractions Co-evaporate w/ Toluene < 35°C NP->FractionsNP FractionsRP Pool Fractions Lyophilize (Freeze-Dry) RP->FractionsRP Pure Pure (2-(Azidomethyl)phenyl)acetic acid FractionsNP->Pure FractionsRP->Pure

Workflow for selecting and executing the optimal purification strategy for azido-acid mixtures.

References

  • Title: Separation of (2-(Azidomethyl)phenyl)acetic acid on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]

  • Title: Schmidt Reaction of ω-Azido Valeryl Chlorides Followed by Intermolecular Trapping of the Rearrangement Ions: Synthesis of Assoanine and Related Pyrrolophenanthridine Alkaloids. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (2-(Azidomethyl)phenyl)acetic acid Click Reactions

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize click che...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize click chemistry workflows involving (2-(Azidomethyl)phenyl)acetic acid .

When the acetic acid moiety of this bifunctional linker is conjugated to a bulky macromolecule (e.g., a protein, antibody, or polymer), the adjacent ortho-substituted azidomethyl group becomes buried in a sterically congested microenvironment. This guide provides field-proven, mechanistically grounded strategies to overcome this activation barrier.

Core Diagnostic Workflow

Before altering your experimental conditions, use the diagnostic logic tree below to identify the root cause of your low conjugation yields.

HindranceResolution A Steric Hindrance in (2-(Azidomethyl)phenyl)acetic acid BB BB A->BB B Identify Click Chemistry Strategy D CuAAC (Terminal Alkynes) B->D C SPAAC (DBCO/Cyclooctynes) E Issue: 'Flagpole' H-atom clash C->E F Issue: Poor Cu(I) accessibility D->F G Solution: Insert PEG4 Spacer E->G H Solution: Upgrade to BTTAA Ligand F->H G->H Synergistic Optimization BB->C

Diagnostic workflow for resolving steric hindrance in ortho-substituted azidomethyl click reactions.

Troubleshooting Guide & FAQs

Q1: Why is my SPAAC reaction failing when using DBCO with a biomolecule conjugated to (2-(Azidomethyl)phenyl)acetic acid?

The Causality: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) relies on the relief of ring strain in cycloalkynes to drive the reaction without a catalyst. However, SPAAC is inherently ~100-fold slower than CuAAC[1] and is highly sensitive to steric hindrance[2]. When using dibenzocyclooctyne (DBCO), the "flagpole" hydrogen atoms located ortho to the aryl/cyclooctyne ring junction create severe steric interference with the ortho-substituted azide during the transition state[3]. Because the azidomethyl group is tucked next to the bulky conjugated acetic acid handle, this transition state energy barrier becomes virtually insurmountable at physiological temperatures.

The Solution: Abandon bulky cyclooctynes for this specific linker. Switch to a smaller, less sterically demanding terminal alkyne using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). If copper toxicity is a strict limitation (e.g., in live-cell imaging), you must introduce a flexible PEG spacer (see Q3) to extend the azide out of the steric shadow before attempting SPAAC.

Q2: I switched to CuAAC with a terminal alkyne to reduce bulk, but my yields are still sub-optimal. I am currently using TBTA as my ligand. How can I optimize this?

The Causality: While terminal alkynes easily bypass the "flagpole" clash seen in SPAAC, the CuAAC reaction still requires the formation of a transient Cu(I)-acetylide/azide coordination complex. In a sterically congested pocket, first-generation ligands like TBTA (which suffer from poor aqueous solubility) fail to efficiently deliver and stabilize Cu(I) at the reaction site[4].

The Solution: Upgrade your Cu(I)-stabilizing ligand to BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid). BTTAA is highly water-soluble and maintains a much higher effective concentration of active Cu(I). Kinetic studies demonstrate that BTTAA significantly enhances CuAAC reaction rates and efficiency compared to THPTA and TBTA, effectively brute-forcing the reaction through the local steric activation barrier[4][5].

Q3: How can I structurally modify my approach to permanently resolve this steric clash before the click reaction?

The Causality: The root cause of the hindrance is the intramolecular proximity of the bulky conjugated payload to the azidomethyl group (the ortho relationship).

The Solution: Perform a pre-conjugation spacer extension. By incorporating a flexible heterobifunctional linker (such as an NH2-PEG4-COOH) between the acetic acid moiety and your target biomolecule, you physically decouple the azide from the dense architecture of the protein or polymer. This dramatically improves accessibility, restoring near-quantitative yields for both CuAAC and SPAAC[2].

Quantitative Performance Data

The following table summarizes the expected performance of various click chemistry configurations when applied to the highly hindered (2-(Azidomethyl)phenyl)acetic acid system.

Click MethodAlkyne TypeCatalyst / LigandRelative Reaction RateSteric ToleranceTypical Yield (Hindered)
SPAAC DBCO (Bulky)NoneVery Slow (1x)Poor< 20%
SPAAC s-TCO (Strained)NoneSlow (15x)Moderate30 - 45%
CuAAC Terminal (Small)TBTAModerate (50x)Moderate40 - 55%
CuAAC Terminal (Small)THPTAFast (80x)Good60 - 75%
CuAAC Terminal (Small)BTTAA Very Fast (120x) Excellent > 85%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to help you immediately distinguish between reagent degradation and inherent steric hindrance.

Protocol A: Optimized CuAAC with BTTAA for Hindered Azides

This protocol utilizes BTTAA to overcome local steric bulk. It incorporates a parallel positive control to validate Cu(I) catalysis.

Materials:

  • Target: Biomolecule conjugated to (2-(Azidomethyl)phenyl)acetic acid (10-50 µM final).

  • Alkyne: Terminal alkyne-fluorophore or payload (2-5 molar equivalents).

  • Catalyst Premix: CuSO4 (aqueous) and BTTAA ligand.

  • Reducing Agent: Sodium Ascorbate (freshly prepared).

Step-by-Step Methodology:

  • System Validation Setup: Set up two reaction vials. Vial 1 (Test) contains your hindered biomolecule. Vial 2 (Positive Control) contains a simple, unhindered small-molecule azide (e.g., 3-azidopropan-1-ol) at the same concentration.

  • Prepare Catalyst Premix: In a separate tube, mix CuSO4 (final reaction conc. 1 mM) with BTTAA (final reaction conc. 5 mM). Crucial Causality: Premixing the copper with the ligand before adding it to the biomolecule prevents Cu(II)-induced protein precipitation and ensures immediate stabilization of Cu(I) upon reduction.

  • Reaction Assembly: To both Vials 1 and 2, add the terminal alkyne, followed by the CuSO4/BTTAA premix.

  • Initiation: Add freshly prepared Sodium Ascorbate (final reaction conc. 10 mM) to both vials to reduce Cu(II) to the catalytically active Cu(I).

  • Incubation: Incubate at 37°C for 2 hours under gentle agitation. (Elevating from room temperature to 37°C provides the extra kinetic energy needed to overcome the steric activation barrier).

  • Validation Check: Analyze both vials. If Vial 2 fails, your reagents (likely the ascorbate or copper) have degraded. If Vial 2 succeeds but Vial 1 fails, the steric hindrance is too extreme, and you must proceed to Protocol B.

Protocol B: PEG Spacer Extension (Pre-Conjugation)

Use this protocol to permanently relieve steric tension by adding a 15-Angstrom flexible spacer.

Step-by-Step Methodology:

  • Activation: Dissolve (2-(Azidomethyl)phenyl)acetic acid (1 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 2 hours to form the active NHS-ester.

  • Spacer Coupling: Add NH2-PEG4-COOH (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2 eq) to the reaction mixture. The primary amine of the PEG will attack the NHS-ester, forming a stable amide bond.

  • Incubation: Stir overnight at room temperature.

  • Purification: Purify the resulting Azide-PEG4-COOH via preparative HPLC.

  • Downstream Conjugation: You may now activate the new terminal COOH of the PEG spacer and conjugate it to your bulky biomolecule. The azide is now extended far beyond the steric bulk of the payload, rendering it highly reactive for both CuAAC and SPAAC.

References

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Source: American Chemical Society (ACS) URL:[Link]

  • Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides... Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: Royal Society of Chemistry (RSC) Publishing URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR spectroscopy characterization of (2-(Azidomethyl)phenyl)acetic acid conjugates

NMR Spectroscopy Characterization of (2-(Azidomethyl)phenyl)acetic Acid Conjugates: A Technical Comparison Guide Executive Summary (2-(Azidomethyl)phenyl)acetic acid (AMPAA) is a highly versatile heterobifunctional linke...

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Author: BenchChem Technical Support Team. Date: March 2026

NMR Spectroscopy Characterization of (2-(Azidomethyl)phenyl)acetic Acid Conjugates: A Technical Comparison Guide

Executive Summary

(2-(Azidomethyl)phenyl)acetic acid (AMPAA) is a highly versatile heterobifunctional linker utilized in advanced bioconjugation, macrocyclic drug synthesis, and click chemistry[1]. For drug development professionals and NMR spectroscopists, the choice of linker dictates not only the physicochemical properties of the final conjugate but also the ease of structural verification. This guide objectively compares AMPAA against traditional aliphatic (e.g., 5-azidopentanoic acid) and PEG-based (e.g., Azide-PEG3-acid) linkers, demonstrating how AMPAA's unique aromatic architecture provides superior, self-validating NMR handles for monitoring conjugation efficiency.

The Structural Logic: Why AMPAA Outperforms Aliphatic Alternatives

When synthesizing complex bioconjugates—such as targeted proteolysis chimeras (PROTACs) or macrocyclic peptides—verifying the successful attachment of an azide linker is notoriously difficult[2]. The causality behind choosing AMPAA over standard linkers lies in the fundamental principles of NMR signal resolution:

  • The Aliphatic Problem: Common linkers like 5-azidopentanoic acid possess methylene protons that resonate as overlapping multiplets in the highly crowded 1.2–2.5 ppm region of a 1 H NMR spectrum. When conjugated to peptides rich in aliphatic side chains (e.g., Leucine, Isoleucine, Valine), these signals become completely obscured. This makes it impossible to confirm linker attachment or quantify purity without relying solely on destructive mass spectrometry techniques.

  • The PEG Dilemma: While PEG linkers (e.g., Azide-PEG3-acid) offer excellent solubility and pharmacokinetic improvements, their heavy reliance on the massive PEG envelope (~3.5–3.7 ppm) can mask critical signals of the target molecule[2].

  • The AMPAA Advantage: AMPAA resolves this by introducing an ortho-substituted phenyl ring. This rigid structural motif provides three distinct, isolated NMR handles that act as built-in spectroscopic beacons[1][3]:

    • A sharp azidomethyl singlet ( −CH2​−N3​ ) at ~4.4 ppm.

    • A sharp phenylacetic singlet ( −CH2​−CO− ) at ~3.6 ppm.

    • Aromatic protons in the less crowded 7.2–7.5 ppm range.

Because these signals fall outside the typical aliphatic peptide envelope, they allow researchers to track the molecule through every step of the conjugation process.

Comparative Data Presentation

The following tables summarize the quantitative NMR data and performance metrics of AMPAA compared to alternative azide linkers.

Table 1: 1 H and 13 C NMR Chemical Shift Comparison | Linker Type | Example Compound | Pre-Click 1 H Handles (ppm) | Pre-Click 13 C Handles (ppm) | Post-Click 1 H Shift (ppm) | | :--- | :--- | :--- | :--- | :--- | | Ortho-Aromatic | AMPAA | 4.3–4.6 (s, CH2​N3​ ) | 51–53 ( CH2​N3​ ) | ~5.5 (s) | | Aliphatic | 5-Azidopentanoic acid | 3.2–3.3 (t, CH2​N3​ ) | 50–51 ( CH2​N3​ ) | ~4.3 (t) | | PEG-based | Azide-PEG3-acid | 3.3–3.4 (t, CH2​N3​ ) | 50–51 ( CH2​N3​ ) | ~4.5 (t) |

Table 2: Performance & Conjugation Tracking Comparison

Parameter AMPAA Aliphatic Linkers PEG Linkers
NMR Signal Resolution Excellent (Isolated singlets) Poor (Overlaps with side chains) Moderate (Masked by PEG envelope)

| Self-Validating Yield Calc. | Yes (Distinct shift to 5.5 ppm) | Difficult (Shift overlaps with α -protons) | Difficult | | Steric Hindrance | Moderate (Rigid phenyl ring) | Low (Highly flexible) | Low (Highly flexible) | | Hydrophobicity | High | High | Low (Hydrophilic) |

Experimental Workflows and Logical Relationships

G A AMPAA Linker (Azide + Carboxyl) C Amide Coupling (DIC/HOBt or EDC/NHS) A->C B Target Peptide/Protein (Amine-bearing) B->C D AMPAA-Peptide Intermediate (Azide-functionalized) C->D F CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) D->F E Alkyne-Warhead (Fluorophore/Drug) E->F G Final Triazole Conjugate (Ready for NMR) F->G

Experimental workflow for AMPAA-mediated peptide conjugation via amide coupling and CuAAC.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each step is explained to guarantee reproducibility.

Protocol 1: Solid-Phase Amide Coupling of AMPAA

Purpose: To attach AMPAA to an amine-bearing target without degrading the azide functionality.

  • Resin Preparation: Swell the amine-functionalized resin (e.g., 2-chlorotrityl chloride resin) in a CH2​Cl2​ /DMF mixture to maximize pore accessibility[1][3].

  • Activation: Prepare a coupling solution containing 2.0 equivalents of AMPAA, 2.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC), and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) in CH2​Cl2​ /DMF (9:1)[1]. Rationale: DIC is preferred over HATU here to prevent potential side reactions with the azide group under highly basic conditions.

  • Coupling: Add the activated solution to the resin and heat to 44 °C for 3 hours (or stir at room temperature overnight)[1][3].

  • Washing: Wash the resin sequentially with CH2​Cl2​ , DMF, MeOH, and CH2​Cl2​ to remove unreacted reagents[1].

  • Cleavage: Cleave the intermediate from the resin using standard TFA protocols to yield the azide-functionalized intermediate.

Protocol 2: CuAAC Click Conjugation

Purpose: To covalently link the AMPAA-conjugate to an alkyne-warhead.

  • Solvent System: Dissolve the AMPAA-peptide conjugate and 1.2 equivalents of the alkyne-warhead in a degassed mixture of t-BuOH/ H2​O (1:1). Rationale: Degassing prevents the premature oxidation of the Cu(I) catalyst.

  • Catalysis: Add 0.1 equivalents of CuSO4​⋅5H2​O and 0.5 equivalents of sodium ascorbate to generate the active Cu(I) species in situ[2].

  • Reaction: Stir at room temperature for 2-4 hours.

  • Purification: Extract the product using EtOAc or purify via preparative HPLC to remove copper salts[2].

Protocol 3: NMR Acquisition & Yield Quantification (The Self-Validating Step)

Purpose: To definitively prove conjugation success and calculate yield directly from the NMR spectrum.

  • Sample Prep: Dissolve 5-10 mg of the purified conjugate in 0.6 mL of CDCl3​ or DMSO- d6​ .

  • Acquisition: Acquire a standard 1 H NMR spectrum (400 or 500 MHz). Critical Step: Set the relaxation delay (d1) to at least 2 seconds. This ensures complete relaxation of the methylene protons, allowing for precise, quantitative integration.

  • Signal Identification: Locate the unreacted azidomethyl singlet at ~4.4 ppm and the newly formed triazole-adjacent methylene singlet at ~5.5 ppm.

  • Quantification: Calculate the conversion yield using the integration ratio:

    Yield(%)=(Int5.5​+Int4.4​Int5.5​​)×100

    Rationale: Because the methylene protons shift downfield by a full 1.1 ppm upon triazole formation, this provides an absolute, internal metric of conjugation success without relying on external calibration standards.

NMR_Logic Start Acquire 1H NMR of Crude Conjugate Check1 Analyze Methylene Signal (Originally at ~4.4 ppm) Start->Check1 Path1 Signal remains at ~4.4 ppm Check1->Path1 Unreacted Azide Path2 Signal shifts to ~5.5 ppm Check1->Path2 Triazole Formed Fail Reaction Incomplete (Optimize CuAAC Conditions) Path1->Fail Triazole Check Triazole Proton (~7.8 - 8.2 ppm) Path2->Triazole Confirm Conjugation Successful (Calculate Yield via Integration) Triazole->Confirm Present

Logical decision tree for NMR verification of successful CuAAC click conjugation.

References

  • Title: A Cleavable Azide Resin for Direct Click Chemistry Mediated Enrichment of Alkyne-Labeled Proteins Source: RSC Advances URL: [Link]

  • Title: Azido acids for direct use in solid-phase peptide synthesis Source: Peptide Research / ElectronicsAndBooks URL: [Link]

  • Title: Potent Macrocyclic Inhibitors of Insulin-Regulated Aminopeptidase (IRAP) by Olefin Ring-Closing Metathesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Disulfide Cyclized Tripeptide Analogues of Angiotensin IV as Potent and Selective Inhibitors of Insulin-Regulated Aminopeptidase (IRAP) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (2-(Azidomethyl)phenyl)acetic acid

This guide provides an in-depth analysis of the expected mass spectrometric fragmentation patterns of (2-(Azidomethyl)phenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected mass spectrometric fragmentation patterns of (2-(Azidomethyl)phenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive chemical principles with data from related structures to offer a robust framework for compound characterization. While direct, published experimental spectra for this specific molecule are not widely available, this guide establishes a reliable predictive model based on the well-documented behavior of its constituent functional groups.

The molecular weight of (2-(Azidomethyl)phenyl)acetic acid (C₉H₉N₃O₂) is 191.19 g/mol [1]. Understanding its fragmentation is critical for identification, purity assessment, and metabolic studies. We will explore the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), the two most common ionization techniques in modern mass spectrometry.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation. The resulting mass spectrum is a reproducible fingerprint of the molecule. For (2-(Azidomethyl)phenyl)acetic acid, the fragmentation is predicted to be driven by the most labile bonds and the formation of stable neutral losses and fragment ions.

Key Predicted Fragmentation Pathways (EI):

  • Loss of Nitrogen (N₂): The azide group is notoriously unstable under EI conditions and is expected to readily lose a molecule of dinitrogen (N₂), a stable neutral loss of 28 Da. This is a primary and highly characteristic fragmentation for organic azides[2][3][4]. This initial fragmentation would lead to a radical cation at m/z 163.

  • Benzylic Cleavage and Tropylium Ion Formation: The fragment at m/z 91 is one of the most common and stable ions in the mass spectra of compounds containing a benzyl moiety[5]. This fragment corresponds to the tropylium cation (C₇H₇⁺), formed via cleavage of the bond between the benzylic carbon and the acetic acid group, followed by rearrangement.

  • Loss of the Carboxyl Group: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the entire carboxylic acid group (•COOH), a neutral loss of 45 Da[6]. This would result in a fragment ion at m/z 146.

  • Decarboxylation: The loss of carbon dioxide (CO₂), a neutral loss of 44 Da, is a common fragmentation pathway for carboxylic acids, although sometimes less prominent than the loss of the entire carboxyl group.

Summary of Predicted EI Fragments:

m/z (Predicted) Proposed Identity Origin Supporting Rationale
191[M]⁺•Molecular IonParent molecule radical cation
163[M - N₂]⁺•Loss of dinitrogen from the azide groupCharacteristic fragmentation of azides[2][3]
146[M - •COOH]⁺Loss of the carboxylic acid radicalCommon fragmentation for carboxylic acids[6]
118[M - N₂ - •COOH]⁺Sequential loss of N₂ and •COOHCombination of primary fragmentation pathways
91[C₇H₇]⁺Tropylium ionHighly stable carbocation from benzylic compounds[5]
Predicted Fragmentation under Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation[7][8]. Structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented by collision-induced dissociation (CID).

Positive Ion Mode ESI-MS/MS ([M+H]⁺, m/z 192.2):

In positive mode, protonation is likely to occur at the nitrogen of the azide or the oxygen of the carboxylic acid. Fragmentation would then proceed via the loss of stable neutral molecules.

  • Initial Loss of N₂: Similar to EI, the primary fragmentation pathway is the facile loss of a neutral N₂ molecule (28 Da), leading to a prominent product ion at m/z 164.2.

  • Subsequent Loss of Water (H₂O): Following the loss of N₂, the resulting ion can lose a molecule of water (18 Da) from the carboxylic acid group, yielding a fragment at m/z 146.2.

  • Loss of Carbon Monoxide (CO): The fragment at m/z 146.2 could further lose carbon monoxide (28 Da) to produce an ion at m/z 118.2.

Negative Ion Mode ESI-MS/MS ([M-H]⁻, m/z 190.2):

In negative mode, the carboxylic acid is readily deprotonated to form a carboxylate anion. The fragmentation of this anion is often driven by intramolecular reactions and charge stabilization[9].

  • Decarboxylation (Loss of CO₂): The most common fragmentation for carboxylate anions upon CID is the neutral loss of carbon dioxide (44 Da)[9]. This would generate a highly abundant product ion at m/z 146.2.

  • Loss of N₂: While less common from the deprotonated parent, loss of N₂ (28 Da) could occur, leading to a fragment at m/z 162.2.

Comparative Analysis: Alternative Characterization Methods

While mass spectrometry provides invaluable molecular weight and structural information, a comprehensive characterization relies on orthogonal techniques.

Technique Information Provided Advantages for this Molecule Limitations
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C)Unambiguously determines the ortho substitution pattern and confirms the presence of the -CH₂N₃ and -CH₂COOH groups.Requires a pure sample and a larger sample amount compared to MS.
Infrared (IR) Spectroscopy Identification of functional groupsProvides a strong, characteristic peak for the azide (-N₃) asymmetric stretch (~2100 cm⁻¹) and the carboxylic acid C=O (~1700 cm⁻¹) and O-H (~3000 cm⁻¹) stretches[10].Provides limited information on the overall molecular structure and connectivity.
HPLC/UPLC Purity assessment and quantificationWhen coupled with a UV detector, it allows for the separation and quantification of the compound from impurities[1].Does not provide structural information on its own.
Experimental Protocols

Protocol 1: GC-MS Analysis (for EI Fragmentation)

  • Objective: To obtain the Electron Ionization (EI) mass spectrum.

  • Rationale: Gas chromatography provides excellent separation for volatile and semi-volatile compounds, and the standard 70 eV EI source provides reproducible, library-searchable fragmentation patterns.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of (2-(Azidomethyl)phenyl)acetic acid in a suitable solvent like dichloromethane or ethyl acetate.

    • GC Conditions:

      • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 300.

  • Self-Validation: Run a solvent blank before the sample to ensure no background interference. Verify GC peak shape and retention time stability.

Protocol 2: LC-MS/MS Analysis (for ESI Fragmentation)

  • Objective: To obtain ESI-MS/MS spectra in both positive and negative ion modes.

  • Rationale: Liquid chromatography is ideal for polar, non-volatile compounds like carboxylic acids. ESI provides soft ionization, allowing for the selection and fragmentation of the parent ion.

  • Methodology:

    • Sample Preparation: Prepare a 10 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

    • LC Conditions:

      • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes.

      • Flow Rate: 0.3 mL/min.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

      • MS1 Scan: Scan from m/z 100 to 300 to find the precursor ion ([M+H]⁺ at 192.2 or [M-H]⁻ at 190.2).

      • MS/MS Scan: Isolate the precursor ion and fragment using an appropriate collision energy (e.g., 10-30 eV) to generate a product ion spectrum.

  • Self-Validation: Monitor the precursor ion chromatogram for a sharp, symmetrical peak. Ensure the product ion spectra are stable across the peak.

Visualization of Fragmentation Pathways

The following diagrams illustrate the core fragmentation logic for (2-(Azidomethyl)phenyl)acetic acid under EI and ESI-MS/MS conditions.

EI_Fragmentation M [C₉H₉N₃O₂]⁺• m/z 191 frag163 [C₉H₉NO₂]⁺• m/z 163 M->frag163 - N₂ (28 Da) frag146 [C₈H₉N₃]⁺ m/z 146 M->frag146 - •COOH (45 Da) frag91 [C₇H₇]⁺ m/z 91 M->frag91 - •CH₂(COOH)N₃ (100 Da) frag118 [C₈H₈N]⁺ m/z 118 frag163->frag118 - •COOH (45 Da)

Caption: Predicted EI Fragmentation Pathway.

ESI_Fragmentation cluster_pos Positive Mode ([M+H]⁺) cluster_neg Negative Mode ([M-H]⁻) M_H [M+H]⁺ m/z 192.2 frag164 [M+H - N₂]⁺ m/z 164.2 M_H->frag164 - N₂ (28 Da) frag146_pos [M+H - N₂ - H₂O]⁺ m/z 146.2 frag164->frag146_pos - H₂O (18 Da) M_H_neg [M-H]⁻ m/z 190.2 frag146_neg [M-H - CO₂]⁻ m/z 146.2 M_H_neg->frag146_neg - CO₂ (44 Da)

Caption: Predicted ESI-MS/MS Fragmentation Pathways.

References

  • mzCloud. (2016, August 18). Phenylacetic acid. Retrieved from [Link]

  • NIST. Phenylacetic acid propyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. Phenylacetic acid. Retrieved from [Link]

  • Van der Rest, G., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1-2), 1-27. Retrieved from [Link]

  • Deng, H., et al. (2015). Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. Rapid Communications in Mass Spectrometry, 29(15), 1386-1392. Retrieved from [Link]

  • Sajid, I., et al. (2021). EI mass spectra of phenylacetic acid. ResearchGate. Retrieved from [Link]

  • Pinto, R. M., et al. (2005). Mass spectrometric studies of azides. ResearchGate. Retrieved from [Link]

  • Byrns, M. C., et al. (2010). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 21(8), 1399-1408. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SIELC Technologies. (2018). (2-(Azidomethyl)phenyl)acetic acid. Retrieved from [Link]

  • Sparkman, O. D. (2007). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry Desk Reference. Retrieved from [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation mechanism of protonated N-phenylcinnamide. Retrieved from [Link]

  • University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Borges, C. R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 283-295. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Mass spectrometry: trouble with acetic acid fragmentation. Retrieved from [Link]

  • Costa, M. L., et al. (2015). The Mechanism of Pyrolysis of Benzyl Azide: Spectroscopic Evidence for Benzenemethanimine Formation. The Journal of Physical Chemistry A, 119(21), 5221-5230. Retrieved from [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • Hubin, O., et al. (2007). Dissociative electron attachment and electron energy-loss spectra of phenyl azide. Journal of Physics B: Atomic, Molecular and Optical Physics, 40(1), 101. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating (2-(Azidomethyl)phenyl)acetic Acid Click Products Using FT-IR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the successful synthesis and validation of novel molecular entities are paramount. The "click" reaction, a cornerstone of modern chemical ligati...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the successful synthesis and validation of novel molecular entities are paramount. The "click" reaction, a cornerstone of modern chemical ligation, offers a robust method for covalently linking molecules. Specifically, the azide-alkyne cycloaddition provides a high-yield, stereospecific route to 1,2,3-triazoles. This guide provides an in-depth, technical comparison for validating the products of click reactions involving (2-(Azidomethyl)phenyl)acetic acid, with a primary focus on the utility and application of Fourier-Transform Infrared (FT-IR) spectroscopy.

The Imperative of Reaction Validation in Click Chemistry

Click chemistry, while efficient, is not infallible. The confirmation of product formation and the consumption of starting materials are critical steps to ensure the integrity of downstream applications, particularly in the synthesis of pharmaceutical intermediates and bioconjugates. While several analytical techniques can be employed for this purpose, FT-IR spectroscopy presents a unique combination of speed, simplicity, and real-time monitoring capabilities that make it an invaluable tool in the synthetic chemist's arsenal.

This guide will dissect the application of FT-IR spectroscopy for the validation of the click reaction between (2-(Azidomethyl)phenyl)acetic acid and a terminal alkyne. We will explore the underlying principles, provide a detailed experimental protocol, and objectively compare its performance against alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Vibrational Signature of a Click Reaction: An FT-IR Perspective

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds. Each functional group possesses a characteristic vibrational frequency, providing a unique "fingerprint" of the molecule. In the context of the azide-alkyne cycloaddition, FT-IR allows for the direct observation of the key functional groups involved in the reaction.

The reaction of (2-(Azidomethyl)phenyl)acetic acid with a terminal alkyne results in the formation of a 1,4-disubstituted 1,2,3-triazole. The progress of this reaction can be effectively monitored by observing the disappearance of the characteristic azide (N₃) stretching vibration and the appearance of new signals corresponding to the triazole ring.

Key Spectral Features:
  • Azide (N₃) Asymmetric Stretch: The most prominent and unambiguous indicator of the starting material is the strong, sharp absorption band of the azide group, which typically appears in a relatively clear spectral window between 2100 and 2160 cm⁻¹ [1]. The disappearance of this peak is a direct measure of the consumption of the (2-(Azidomethyl)phenyl)acetic acid.

  • Terminal Alkyne (C≡C-H) Stretch: The C-H stretching vibration of a terminal alkyne gives rise to a sharp, intense peak around 3300 cm⁻¹ . The C≡C triple bond stretch is typically weaker and appears in the range of 2100-2140 cm⁻¹ [2]. The consumption of the alkyne can also be monitored through the disappearance of these peaks.

  • Triazole Ring Vibrations: The formation of the 1,2,3-triazole ring introduces new, albeit often weaker and more complex, vibrational modes. These can include C=C and C-N stretching vibrations within the aromatic ring, typically observed in the fingerprint region of the spectrum (below 1500 cm⁻¹)[3].

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["(2-(Azidomethyl)phenyl)acetic acid + Alkyne"] --> B{"Click Reaction"}; B --> C["Disappearance of Azide Peak (~2100 cm⁻¹)"]; B --> D["Disappearance of Alkyne Peaks (~3300, ~2120 cm⁻¹)"]; B --> E["Formation of Triazole Product"]; subgraph "FT-IR Monitoring" C; D; end }

Caption: Workflow for FT-IR validation of a click reaction.

A Comparative Analysis: FT-IR vs. Alternative Validation Methods

While FT-IR offers significant advantages, a comprehensive validation strategy often involves orthogonal methods. The choice of technique depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or high-throughput screening.

FeatureFT-IR SpectroscopyNMR SpectroscopyMass Spectrometry
Primary Use Reaction monitoring, functional group analysisDefinitive structural elucidation, quantificationPrecise mass determination, confirmation of molecular weight
Key Information Disappearance of azide peak (~2100 cm⁻¹)Chemical shifts, coupling constants, integrationMass-to-charge ratio (m/z)
Speed Fast (seconds to minutes per scan)Slower (minutes to hours per sample)Fast (seconds to minutes per sample)
Sensitivity ModerateLowerHigh
Limit of Detection (LOD) ~10 µM (for qNMR)[4]Varies significantly, can be in the low ng/mL range[5]
Limit of Quantification (LOQ) ~3.4-9.4 µg/ml (method dependent)[6]Varies, can be in the low nM range[7]
Real-time Monitoring Yes (with ATR probe)[8][9]Possible with flow-NMR, but less common[2]Possible with specialized setups
Sample Preparation Minimal (especially with ATR)Requires deuterated solventsRequires dilution and often chromatography
Interferences Water vapor, CO₂, some solvents[10]Paramagnetic species, solvent impurities[11]Ion suppression, matrix effects[8][12][13][14][15]
Cost Relatively lowHighHigh
Causality Behind Method Selection:
  • For rapid, real-time reaction monitoring and confirmation of functional group transformation , FT-IR is the superior choice due to its speed and ease of use. The disappearance of the strong azide peak provides a clear and immediate indication of reaction progress.

  • For unambiguous structural confirmation of the final product , NMR spectroscopy is the gold standard. It provides detailed information about the connectivity of atoms, allowing for the definitive identification of the triazole ring and its substituents.

  • For confirming the molecular weight of the product and detecting low-level impurities , Mass Spectrometry is unparalleled in its sensitivity and mass accuracy.

Experimental Protocol: Real-Time Monitoring of a Click Reaction using ATR-FT-IR Spectroscopy

This protocol outlines a self-validating system for monitoring the click reaction of (2-(Azidomethyl)phenyl)acetic acid with a model alkyne, propargyl alcohol, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; A["Background Spectrum Acquisition"] --> B["Initiate Reaction"]; B --> C["Continuous Spectral Acquisition"]; C --> D["Monitor Azide Peak (~2100 cm⁻¹)"]; D --> E{"Peak Disappeared?"}; E -- Yes --> F["Reaction Complete"]; E -- No --> C; }

Caption: Experimental workflow for ATR-FT-IR reaction monitoring.

Materials:
  • (2-(Azidomethyl)phenyl)acetic acid

  • Propargyl alcohol (or other terminal alkyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and t-butanol)

  • FT-IR spectrometer equipped with a diamond ATR accessory

  • Reaction vessel (e.g., a small vial or round-bottom flask)

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:
  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, dry ATR crystal. This is a critical step to ensure that any observed peaks are from the sample and not the instrument or environment.

  • Reagent Preparation:

    • In the reaction vessel, dissolve (2-(Azidomethyl)phenyl)acetic acid and the terminal alkyne in the chosen solvent system.

    • Prepare separate stock solutions of CuSO₄·5H₂O and sodium ascorbate in water.

  • Reaction Initiation and Monitoring:

    • Place the reaction vessel on the magnetic stirrer and add the stir bar.

    • Lower the ATR probe into the reaction mixture, ensuring good contact between the probe and the solution.

    • Begin continuous or time-resolved spectral acquisition (e.g., one spectrum every 1-5 minutes).

    • Initiate the click reaction by adding the CuSO₄ solution followed by the sodium ascorbate solution to the reaction mixture.

    • Monitor the FT-IR spectrum in real-time, focusing on the azide peak at approximately 2100 cm⁻¹.

  • Data Analysis and Interpretation:

    • Observe the decrease in the intensity of the azide peak over time.

    • The reaction is considered complete when the azide peak is no longer detectable above the baseline noise.

    • Optionally, monitor the disappearance of the alkyne C-H stretch around 3300 cm⁻¹.

    • The formation of the triazole product can be inferred from the disappearance of the starting material peaks and may be accompanied by subtle changes in the fingerprint region.

Data Presentation: A Representative FT-IR Spectrum

Functional GroupCharacteristic Absorption (cm⁻¹)Source
O-H stretch (carboxylic acid)3300-2500 (broad)[2]
C-H stretch (aromatic)3100-3000[2]
C-H stretch (aliphatic)3000-2850[2]
N₃ asymmetric stretch 2160-2100 (strong, sharp) [1]
C=O stretch (carboxylic acid)1760-1690[2]
C=C stretch (aromatic)1600-1585[2]
C-O stretch (carboxylic acid)1320-1210[2]
O-H bend (carboxylic acid)1440-1395[2]

Note: The broad O-H stretch of the carboxylic acid may overlap with the C-H stretching vibrations. The key diagnostic peak for monitoring the reaction is the strong, sharp azide stretch.

Conclusion

FT-IR spectroscopy, particularly when utilizing an ATR accessory, provides a powerful, efficient, and cost-effective method for the real-time validation of click reactions involving (2-(Azidomethyl)phenyl)acetic acid. The unambiguous disappearance of the azide stretching vibration offers a clear and reliable indicator of reaction progress and completion. While NMR and Mass Spectrometry are indispensable for definitive structural elucidation and trace analysis, respectively, FT-IR stands out as the optimal choice for routine reaction monitoring and rapid product validation in a synthetic chemistry setting. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and efficiently validate their click chemistry products, ensuring the integrity and success of their scientific endeavors.

References

  • A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer. (n.d.). SCIEX. Retrieved March 15, 2026, from [Link]

  • Dolan, J. W. (2026, March 14). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Taylor, P. J. (2003). Ion Suppression in Mass Spectrometry. Ovid.
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  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • (2-(Azidomethyl)phenyl)acetic acid. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Taylor, P. J. (2003, July 15). Ion suppression in mass spectrometry. PubMed.
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  • Lieber, E., et al. (n.d.). Infrared Spectra of Organic Azides.
  • Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167.
  • Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.
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  • Common Problems and Precautions in the Operation of FTIR Spectrophotometer. (2025, February 19). Drawell.
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  • Enhancing sensitivity in miniature mass spectrometry analysis via dicationic ionic liquid-based matrix-assisted ionization and charge inversion reactions. (n.d.). Green Chemistry (RSC Publishing).
  • How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques. (2025, October 23). Persee.
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Comparative

A Comparative Guide to the In Vitro Stability of (2-(Azidomethyl)phenyl)acetic Acid Triazole Linkages

Introduction: The Linker as a Linchpin of Therapeutic Performance In the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted agents, the chemical linker that connects...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Linker as a Linchpin of Therapeutic Performance

In the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted agents, the chemical linker that connects the active payload to the targeting moiety is not merely a spacer but a critical determinant of the drug's success. Its stability dictates the pharmacokinetic profile, efficacy, and safety of the entire construct. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is too robust may prevent the release of the active drug at the target site.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry," provides a powerful tool for forging 1,4-disubstituted 1,2,3-triazole linkages.[1][2] These linkages are renowned for their efficiency of formation and, most importantly, their exceptional stability.[1][3] This guide provides an in-depth analysis of the in vitro stability of triazole linkages derived from precursors like (2-(Azidomethyl)phenyl)acetic acid. We will dissect the inherent chemical robustness of the triazole core and provide validated experimental protocols to assess and compare its stability against other common linkages in environments that mimic physiological conditions. While this guide focuses on a specific precursor, the stability of the resulting 1,2,3-triazole core is largely independent of its substituents, making the data and protocols presented here broadly representative of this highly-valued linker class.[1]

Pillar 1: The Foundational Stability of the 1,2,3-Triazole Ring

The exceptional stability of the 1,2,3-triazole ring is rooted in its chemical structure. It is a five-membered aromatic heterocycle containing three nitrogen atoms, which makes it electron-deficient and resistant to a wide array of chemical and biological insults.[4][5][6]

  • Chemical Stability: The triazole ring is remarkably resistant to hydrolysis across a broad pH range, oxidation, and reduction.[1][3] While extreme conditions such as concentrated acids or bases at elevated temperatures can induce degradation, the linkage is exceptionally stable under the typical physiological pH found in blood (pH 7.4) and even the more acidic endosomal compartments (pH 4.5-6.0).[7]

  • Enzymatic Stability: This is arguably the most significant advantage of the triazole linkage in drug development. The triazole moiety is not recognized as a substrate by common classes of metabolic enzymes, including proteases and esterases, which are responsible for the degradation of many other linkers like amides and esters.[1][3][4][8][9][10] This inherent resistance to enzymatic cleavage translates directly to a longer half-life in plasma and a more predictable drug release profile.

Pillar 2: Experimental Design for Rigorous In Vitro Stability Assessment

To empirically validate the stability of a triazole-linked compound, a series of well-controlled in vitro assays are essential. These experiments are designed to challenge the molecule under conditions that simulate its journey through the body, providing predictive data on its likely in vivo fate. The three cornerstone assays for this evaluation are Chemical (pH) Stability, Plasma Stability, and Metabolic Stability using liver microsomes.

The causality behind this multi-assay approach is to isolate and evaluate different potential degradation pathways. The pH stability assay assesses intrinsic chemical lability. The plasma assay introduces the complexity of circulating enzymes.[8] Finally, the liver microsome assay specifically probes for metabolism by the body's primary drug-clearing enzymes, the cytochrome P450s (CYPs).[11][12] Together, they provide a comprehensive profile of the linker's resilience.

Stability_Testing_Decision_Workflow cluster_0 Initial Assessment cluster_1 Biological Matrix Assessment cluster_2 Data Analysis & Interpretation Start Test Compound (Triazole-Linked Molecule) pH_Assay Chemical Stability (pH 4.5, 7.4, 9.0) Start->pH_Assay Plasma_Assay Plasma Stability (Human, Rat, Mouse) pH_Assay->Plasma_Assay If chemically stable Microsome_Assay Liver Microsomal Stability (Human, Rat, Mouse) Plasma_Assay->Microsome_Assay Analysis LC-MS/MS Analysis (% Parent Remaining vs. Time) Microsome_Assay->Analysis Calc Calculate Half-Life (t½) & Intrinsic Clearance (Clint) Analysis->Calc Conclusion Stable or Labile? Calc->Conclusion Stable Proceed with further development Conclusion->Stable t½ > 120 min (Example Cutoff) Labile Structural modification required Conclusion->Labile t½ < 30 min (Example Cutoff)

Caption: Decision workflow for evaluating in vitro stability.

Pillar 3: Comparative Data and Validated Protocols

The superior stability of the triazole linkage is best illustrated through comparison with other commonly used linkers in bioconjugation.

Table 1: Comparative Stability of Common Bioconjugation Linkages

Linkage Type Chemical Stability (pH 7.4) Enzymatic Stability (Plasma/Proteases) Metabolic Stability (Microsomes) Primary Liability
1,2,3-Triazole Highly Stable [1][3] Highly Stable [1][4] Highly Stable [1] Generally none under physiological conditions
Amide Stable[9] Moderately Stable[1] Stable Susceptible to specific proteases[1][9]
Ester Labile (Hydrolysis) Labile (Esterases) Labile Susceptible to chemical and enzymatic hydrolysis[8]
Thioether Highly Stable[1] Highly Stable[1] Stable Potential for oxidation

| Hydrazone | pH-Dependent (Labile at low pH) | Stable | Stable | Acid-catalyzed hydrolysis |

Detailed Experimental Protocols

The following protocols are self-validating systems, incorporating necessary controls to ensure data integrity. The primary analytical method for these assays is Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for the sensitive and selective quantification of the parent compound over time.

Principle: This assay evaluates the stability of a test compound in plasma, which contains a complex mixture of proteins and enzymes, including proteases and esterases, that can degrade xenobiotics.[8] The disappearance of the parent compound is monitored over time.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (e.g., Human, Rat, Mouse), stored at -80°C

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing an internal standard (IS)

  • 37°C incubator/water bath

  • 96-well plates and LC-MS vials

Procedure:

  • Preparation: Thaw frozen plasma at 37°C. Prepare a working solution of the test compound by diluting the stock solution in PBS to an intermediate concentration.

  • Incubation: In a 96-well plate, add the test compound working solution to pre-warmed plasma to achieve a final concentration of 1-5 µM. The final DMSO concentration should be <0.5%.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[8]

  • Termination: Immediately quench the reaction by adding the aliquot to a tube or well containing 3-4 volumes of ice-cold ACN with the internal standard. This precipitates the plasma proteins and stops all enzymatic activity.

  • Controls:

    • T=0 Control: Add the quenching solution before adding the test compound to the plasma to represent 100% compound at the start.

    • Heat-Inactivated Control: Incubate the compound in plasma that has been heat-inactivated (e.g., 56°C for 30 min) to distinguish between enzymatic and chemical degradation.

  • Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS vials for analysis. Monitor the peak area ratio of the test compound to the internal standard.

Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • The slope of the linear regression line (k) is the degradation rate constant.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

Plasma_Stability_Workflow cluster_0 Incubation cluster_1 Sampling & Quenching cluster_2 Analysis A Pre-warm Plasma (37°C) B Add Test Compound (Final Conc. 1 µM) A->B C Incubate at 37°C B->C D Aliquot at Time Points (0, 15, 30, 60, 120 min) C->D Sample over time E Quench with Cold ACN + Internal Standard D->E F Centrifuge to Pellet Protein E->F G Transfer Supernatant F->G H LC-MS/MS Analysis G->H I Calculate % Remaining and Half-Life (t½) H->I

Caption: General workflow for a plasma stability assay.

Principle: This assay measures the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing high concentrations of Phase I drug-metabolizing enzymes, particularly CYPs.[11][12] The assay predicts the rate of hepatic clearance.[11][13]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., Human, Rat), stored at -80°C

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 37°C incubator/water bath

  • 96-well plates and LC-MS vials

Procedure:

  • Preparation: Prepare a master mix containing liver microsomes (final concentration 0.5-1.0 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.[11][12]

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

  • Initiation & Incubation: Initiate the metabolic reaction by adding the NADPH cofactor.[11] Incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.[11][12]

  • Termination: Quench the reaction by adding the aliquot to ice-cold ACN with an internal standard.

  • Controls:

    • Minus Cofactor Control: Run a parallel incubation without adding NADPH.[11][12] Any degradation observed here is due to non-NADPH-dependent processes or chemical instability.

    • Positive Control: Include compounds with known low, medium, and high clearance rates (e.g., Warfarin, Verapamil, Propranolol) to validate the assay performance.[12]

  • Sample Processing & Analysis: Follow steps 6 and 7 from the Plasma Stability Assay protocol.

Data Analysis:

  • Calculate the half-life (t½) as described for the plasma stability assay.

  • Calculate the in vitro intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) x (1 / [microsomal protein concentration in mg/mL]) x 1000

Conclusion and Forward-Looking Insights

The experimental evidence overwhelmingly supports the classification of the 1,2,3-triazole linkage, such as that formed from (2-(Azidomethyl)phenyl)acetic acid, as an exceptionally stable and robust linker for drug development.[1][3][4] Its inherent resistance to chemical hydrolysis across a wide pH range and, most critically, its inertness to enzymatic degradation in both plasma and liver microsome assays, sets it apart from more labile functionalities like esters or certain amides.[1][9]

For researchers and drug development professionals, this high degree of stability is a significant asset. It translates into a more predictable pharmacokinetic profile, a potentially longer in vivo half-life, and a reduced risk of premature payload release, thereby minimizing off-target toxicity.[1][8] When the therapeutic strategy demands that a conjugate remains intact until it reaches its target, the triazole linkage represents the gold standard. The protocols and comparative data provided in this guide offer a robust framework for verifying this stability and making informed decisions in the molecular design of next-generation targeted therapies.

References

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  • Title: Protocol for the Human Liver Microsome Stability Assay. Source: ResearchGate. URL: [Link]

  • Title: Comparative Study of Click Handle Stability in Common Ligation Conditions. Source: ACS Publications. URL: [Link]

  • Title: ADME Microsomal Stability Assay. Source: BioDuro. URL: [Link]

  • Title: Microsomal Stability Assay. Source: Creative Bioarray. URL: [Link]

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  • Title: CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. Source: Royal Society of Chemistry. URL: [Link]

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Safety & Regulatory Compliance

Safety

(2-(Azidomethyl)phenyl)acetic acid proper disposal procedures

Professional Laboratory Safety and Waste Management Guide: (2-(Azidomethyl)phenyl)acetic Acid As a researcher or drug development professional handling (2-(Azidomethyl)phenyl)acetic acid (CAS: 40851-64-7), implementing r...

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Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Safety and Waste Management Guide: (2-(Azidomethyl)phenyl)acetic Acid

As a researcher or drug development professional handling (2-(Azidomethyl)phenyl)acetic acid (CAS: 40851-64-7), implementing rigorous, self-validating safety and disposal protocols is non-negotiable. This compound is an organic azide. While it meets the minimum stability threshold for isolation (a Carbon-to-Nitrogen ratio of ≥ 3)[1][2], improper waste consolidation can lead to catastrophic explosive decomposition or the generation of lethal gases.

This guide provides authoritative, EHS-compliant (Environmental Health & Safety) logistical procedures for the safe segregation, storage, and disposal of organic azide waste streams in a professional laboratory setting.

Causality in Azide Waste Hazards

To establish a self-validating safety protocol, laboratory personnel must understand the mechanistic causality behind azide incompatibilities. Azide waste incidents rarely occur from the isolated compound itself; they almost exclusively result from improper mixing in waste carboys[3].

Table 1: Critical Incompatibilities and Mechanistic Hazards

Incompatible AgentMechanistic ConsequenceOperational Rule
Brønsted Acids Protonation of residual azide ions forms hydrazoic acid (HN3), a highly toxic, volatile, and explosive gas[4][5].Never mix azide waste with acidic waste streams. Maintain aqueous waste at pH > 9[3].
Heavy Metals Reacts to form shock-sensitive, highly explosive heavy metal azides (e.g., copper azide, lead azide)[1][4].Never use metal spatulas, metal containers, or pour down drains (plumbing contains metals)[4].
Halogenated Solvents Can react to form diazidomethane or triazidomethane, which are notoriously explosive[1][3].Segregate azide waste strictly from chlorinated solvent waste (e.g., DCM, Chloroform)[3].
External Energy Organic azides decompose rapidly with the introduction of heat, friction, or shock, releasing N2 gas[1][4].Store waste in a cool, dark environment away from ground-glass friction[1][2].

Step-by-Step Disposal and Segregation Protocol

Do not attempt to chemically neutralize or destroy (2-(Azidomethyl)phenyl)acetic acid waste yourself (e.g., via improvised reduction). All azide waste must be collected for professional disposal by your institution's EHS department[3].

Phase 1: Container Selection and Preparation

  • Select Non-Metallic Containment: Obtain a clean, high-density polyethylene (HDPE) or polypropylene waste container[5]. Ensure the cap is also plastic and free of metal liners.

  • Avoid Ground Glass: Never use containers with ground-glass joints for azide waste, as the friction from opening/closing can detonate azide residue trapped in the joint[1][2].

Phase 2: Waste Segregation and Collection 3. Dedicated Waste Stream: Designate the container exclusively for "(2-(Azidomethyl)phenyl)acetic acid / Organic Azide Waste." Do not consolidate this with general non-halogenated organic waste[4]. 4. pH Verification (If Aqueous): If the waste stream contains water, verify that the pH is strictly > 9 using pH paper before capping[3]. If necessary, adjust the pH using dilute sodium hydroxide to prevent the volatilization of hydrazoic acid[3][6]. 5. Solid Consumables: Contaminated solid waste (weigh boats, pipette tips, gloves, and paper towels used for decontamination) must be collected in a separate, double-bagged solid hazardous waste container specifically labeled for azides[6][7].

Phase 3: Storage and EHS Handoff 6. Secondary Containment: Place the sealed waste container in a plastic secondary containment bin to prevent spread in the event of a rupture. 7. Environmental Controls: Store the waste in a cool, dark, well-ventilated area (preferably a designated waste fume hood) away from heat sources and direct sunlight[1]. 8. Labeling and Pickup: Affix your institution's official Hazardous Waste tag immediately upon the first addition of waste[5]. Explicitly list "(2-(Azidomethyl)phenyl)acetic acid" and mark the hazard class as "Extremely Hazardous / Toxic / Reactive"[3]. Schedule an EHS pickup as soon as the container is full or the experiment concludes.

Workflow Visualization

The following diagram maps the critical decision points and segregation logic for handling (2-(Azidomethyl)phenyl)acetic acid waste safely.

AzideWasteWorkflow Start Waste Generation: (2-(Azidomethyl)phenyl)acetic acid Split Waste Phase? Start->Split Aqueous Aqueous Waste Stream Split->Aqueous Organic Organic Waste Stream (Non-Halogenated) Split->Organic Solid Solid Consumables (Tips, Gloves, Wipes) Split->Solid CheckpH Verify pH > 9 (Prevent HN3 Gas) Aqueous->CheckpH Container Select HDPE Container (Strictly NO METAL) Organic->Container SolidBag Double-Bag in Plastic Bio-Bin Solid->SolidBag CheckpH->Container Segregate Segregate from: Acids, Metals, Halogens Container->Segregate SolidBag->Segregate Label Apply EHS Label: 'Extremely Hazardous Azide Waste' Segregate->Label Store Store in Secondary Containment (Cool, Dark, Ventilated) Label->Store Pickup Schedule Professional EHS Pickup Store->Pickup

Fig 1. Safe segregation and disposal workflow for (2-(Azidomethyl)phenyl)acetic acid waste.

Decontamination and Spill Response

In the event of a minor spill inside a certified chemical fume hood:

  • PPE Requirement: Ensure you are wearing a flame-resistant lab coat, heavy-duty nitrile gloves (or Silver Shield gloves under nitrile), and ANSI-compliant safety goggles[3].

  • Neutralization: Do not sweep dry azide crystals, as friction can cause detonation. Gently dampen the spill area with alkaline water (pH > 9) to prevent hydrolysis into hydrazoic acid[6].

  • Absorption: Wipe up the residue with absorbent pads. Clean the surface thoroughly with a soap and water solution (pH 9), followed by ethanol[6][7].

  • Disposal: Place all cleanup materials into a dedicated solid hazardous waste bag and contact EHS immediately[5][6].

Note: For large spills, or any spill outside a fume hood, evacuate the area immediately, secure the doors, and contact emergency responders and your EHS Duty Officer[3][5].

References

  • Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center (UTHSC). Available at: [Link]

  • Sodium Azide and Organic Azides Safety Guidelines. UC Santa Barbara Environmental Health & Safety. Available at: [Link]

  • Standard Operating Procedure for Sodium Azide. UNC Environment, Health and Safety. Available at: [Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. Available at: [Link]

  • Handling Azide Compounds Laboratory Safety Standard Operating Procedure. Case Western Reserve University. Available at: [Link]

  • Sodium Azide Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety. Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling (2-(Azidomethyl)phenyl)acetic acid

As a Senior Application Scientist, I approach the handling of organic azides not merely as a procedural task, but as an exercise in thermodynamic risk management. (2-(Azidomethyl)phenyl)acetic acid (CAS: 40851-64-7) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of organic azides not merely as a procedural task, but as an exercise in thermodynamic risk management. (2-(Azidomethyl)phenyl)acetic acid (CAS: 40851-64-7) is a highly versatile synthetic intermediate[1]. However, the presence of the energy-rich azido (-N3) functional group demands rigorous engineering controls, specific Personal Protective Equipment (PPE), and validated disposal protocols to prevent explosive decomposition or toxic exposure.

This guide provides a mechanistic rationale for every safety protocol, ensuring your laboratory operations are both efficient and unequivocally safe.

Thermodynamic Stability & Chemical Profiling

Before physically handling any organic azide, we must mathematically validate its stability. The explosive potential of an azide is directly correlated to its nitrogen density. We use two foundational heuristics to assess this: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six" (2)[2].

Table 1: Stability Assessment of (2-(Azidomethyl)phenyl)acetic acid

MetricValueSafety ThresholdMechanistic Implication
Molecular Formula C9H9N3O2N/AContains one azido group and one carboxylic acid group[1].
C:N Ratio 3.0≥ 3.0At exactly 3.0, the molecule possesses sufficient carbon density to dilute the energetic nitrogen, rendering it stable enough for careful isolation[2].
Rule of Six 9.0≥ 6.0With 9 carbon atoms per energetic functional group, it comfortably exceeds the minimum threshold to prevent spontaneous explosive decomposition[3].
Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for azide handling. The azide anion exhibits an acute toxicity profile similar to cyanide, and organic azides can rapidly absorb through the skin.

Table 2: Required PPE and Causality Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Silver Shield® gloves under heavy-duty NitrileAzides are highly skin-permeable. Silver Shield provides a specialized laminate barrier against organic permeation, while nitrile offers mechanical dexterity and splash protection[4].
Body Protection Flame-Resistant (FR) Lab Coat & Tyvek SleevesIn the event of an energetic decomposition, standard cotton/poly coats can ignite. FR materials prevent secondary thermal injuries[4].
Eye/Face Protection ANSI Z87.1 Safety Goggles + Polycarbonate Face ShieldProtects against micro-shrapnel (glassware fragmentation) if a localized detonation occurs during transfer or reaction[5].
Operational Handling Protocol

Engineering Controls: All manipulations MUST be performed inside a certified chemical fume hood behind a portable polycarbonate blast shield[4].

Step-by-Step Methodology: Weighing and Transfer

  • Workspace Preparation: Purge the analytical balance area within the fume hood. Ensure no acidic compounds or halogenated solvents (e.g., dichloromethane, chloroform) are present in the workspace.

    • Causality: Halogenated solvents can react with trace azide salts to form highly explosive diazidomethane or triazidomethane[2].

  • Tool Selection (CRITICAL): Obtain a ceramic, Teflon, or plastic spatula. Under no circumstances should a metal spatula be used.

    • Causality: Friction against metal, or chemical reaction with heavy metal ions, generates friction-sensitive heavy metal azides that can detonate upon minor mechanical shock[6].

  • Weighing: Carefully transfer the (2-(Azidomethyl)phenyl)acetic acid into a static-free, pre-tared plastic weigh boat. Avoid ground-glass joints during transfer, as glass-on-glass friction provides enough activation energy to trigger decomposition[5].

  • Dissolution: Dissolve the compound in a compatible solvent (e.g., THF, DMF, or alcohols) before transferring to the main reaction vessel. Handling azides in solution significantly dampens their shock sensitivity[7].

Waste Management and Chemical Quenching

Never dispose of unreacted organic azides directly into standard hazardous waste, and never mix azide waste with acids.

  • Causality: The carboxylic acid moiety on this specific molecule makes it weakly acidic, but mixing with strong Brønsted acids in a waste carboy will protonate the azide group to form hydrazoic acid (HN3)—a highly toxic, volatile, and explosive gas[6].

To create a self-validating disposal system , we employ a Staudinger Reduction to chemically quench the azide into a benign primary amine prior to disposal (8)[8].

Step-by-Step Methodology: Staudinger Quenching Protocol

  • Reagent Addition: To the azide-containing waste solution, slowly add 1.1 to 1.5 molar equivalents of Triphenylphosphine (PPh3) while stirring under an inert atmosphere (N2 or Argon)[8].

  • Reaction Monitoring: The reaction will gently effervesce as nitrogen gas (N2) is thermodynamically expelled, forming an intermediate aza-ylide. Control the exothermic rate by adjusting the addition speed[8].

  • Hydrolysis: Once gas evolution ceases, add an excess of water to the mixture and stir for 2-4 hours at room temperature. This hydrolyzes the aza-ylide into the corresponding amine—(2-(aminomethyl)phenyl)acetic acid—and triphenylphosphine oxide[8].

  • Validation (Self-Validating Step): Take a micro-aliquot of the quenched solution and run an IR spectrum. The complete disappearance of the strong, asymmetric azide stretch at ~2100 cm⁻¹ confirms 100% deactivation [8].

  • Disposal: Transfer the validated, deactivated mixture to a clearly labeled, high-pH (pH > 9) aqueous waste container[4].

Process Visualization

The following workflow maps the critical path from stability assessment through to validated disposal.

AzideWorkflow N1 Compound: (2-(Azidomethyl)phenyl)acetic acid N2 Stability Validation C:N Ratio ≥ 3 | Carbons/Azide ≥ 6 N1->N2 N3 PPE & Engineering Controls Blast Shield, Fume Hood, Double Gloves N2->N3 N4 Material Handling Plastic/Ceramic Spatulas ONLY (No Metal) N3->N4 N5 Reaction Phase Avoid Strong Acids & Halogenated Solvents N4->N5 N6 Chemical Quenching Staudinger Reduction (PPh3) N5->N6 N7 Waste Segregation Label as Azide Waste (pH > 9) N6->N7

Operational workflow for the safe handling and validated quenching of organic azides.

References
  • [2-(azidomethyl)phenyl]acetic acid — Chemical Substance Information. NextSDS. URL: [Link]

  • Safe Handling of Azides. University of Pittsburgh Environmental Health & Safety. URL: [Link]

  • Standard Operating Procedure: Azides. Wayne State University OEHS. URL: [Link]

  • Sodium Azide and Organic Azides. UC Santa Barbara Environmental Health & Safety. URL:[Link]

  • Standard Operating Procedure Template: Organic Azides. UC Santa Barbara Environmental Health & Safety. URL:[Link]

  • Azide Compounds. Florida State University Environmental Health and Safety. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Azidomethyl)phenyl)acetic acid
Reactant of Route 2
(2-(Azidomethyl)phenyl)acetic acid
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